Mogroside III-E
Description
Mogroside III-E has been reported in Siraitia grosvenorii with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATISCJMIITVAB-CNEPTXDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316889 | |
| Record name | Mogroside III-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-37-5 | |
| Record name | Mogroside III-E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mogroside III-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Mogroside III-E: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-E is a cucurbitane-type triterpenoid glycoside and a minor sweet component found in the fruit of Siraitia grosvenorii (monk fruit).[1] While not as abundant as other mogrosides like Mogroside V, this compound is of significant interest to the scientific community due to its potent sweetness and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound. Furthermore, it delves into its emerging role in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses a complex molecular architecture, consisting of a tetracyclic triterpenoid aglycone, known as mogrol, glycosidically linked to three glucose units. The systematic IUPAC name for this compound is (2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1]
The chemical structure of this compound is depicted in Figure 1.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 88901-37-5 | [1][2] |
| Molecular Formula | C₄₈H₈₂O₁₉ | [1][2] |
| Molecular Weight | 963.15 g/mol | [1][2] |
| Appearance | White to pale-yellow crystalline powder | [3] |
| Solubility | High in water and ethanol | [3] |
| Thermal Stability | Stable at a wide range of temperatures | [3] |
| pH Stability | Stable in a pH range of 2-10 | [3] |
Stereochemistry
The stereochemistry of this compound is critical to its biological activity and sweet taste. The molecule contains numerous chiral centers within both the mogrol aglycone and the glucose moieties. The stereochemical configuration is precisely defined by its IUPAC name and can be represented in a simplified manner using a 2D structure with stereochemical indicators (wedges and dashes).
The core aglycone, mogrol, has a defined stereochemistry that is conserved among the mogroside family. The glycosidic linkages are of the β-configuration, which is common for naturally occurring glycosides. The precise spatial arrangement of the hydroxyl and methyl groups on the steroid-like core and the orientation of the sugar units are key determinants of its interaction with sweet taste receptors.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the dried fruits of Siraitia grosvenorii. Due to its relatively low natural abundance compared to other mogrosides, its purification often involves biotransformation of more abundant precursors like Mogroside V.[4] A general workflow for its isolation and purification is outlined below.
Caption: General workflow for the isolation and purification of this compound.
A detailed experimental protocol for purification using macroporous resins can be found in the work by Chen et al. (2020), where they describe a method to increase the purity of this compound from 11.71% to 54.19% with a high recovery rate.[4]
Structural Elucidation
The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: Assign proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 2D spectra.
2.2.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) helps in identifying the fragmentation pattern, which provides information about the sequence of sugar units and the structure of the aglycone. An HPLC system coupled with a triple quadrupole or time-of-flight (TOF) mass spectrometer is commonly employed.[6]
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in complex mixtures such as plant extracts.
A typical HPLC-MS/MS method involves:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid.[7]
-
Detection: Electrospray ionization (ESI) in negative ion mode is commonly used for mogrosides.[8]
-
Quantification: Multiple reaction monitoring (MRM) is employed for sensitive and selective quantification.[7]
Role in Signaling Pathways
Recent research has highlighted the potential of this compound to modulate cellular signaling pathways, particularly in the context of metabolic diseases. A significant study by Xue et al. (2020) demonstrated that this compound alleviates high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.[9][10]
The AMPK/SIRT1 Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in cellular metabolism. Sirtuin 1 (SIRT1) is a protein deacetylase that is also involved in metabolic regulation and cellular stress responses. The activation of AMPK can lead to the subsequent activation of SIRT1, forming a signaling cascade that has protective effects against various cellular stressors.
The proposed mechanism of action of this compound in high-glucose conditions is illustrated in the following diagram:
Caption: this compound activates the AMPK/SIRT1 pathway to counteract high glucose-induced cellular damage.
Conclusion
This compound is a structurally complex natural product with significant potential as a high-intensity sweetener and a therapeutic agent. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical methods used for its study. The elucidation of its role in the AMPK/SIRT1 signaling pathway opens up new avenues for research into its potential applications in managing metabolic disorders. Further investigation into the structure-activity relationship of this compound and its analogues will be crucial for the development of novel drugs and functional foods.
References
- 1. Mogroside IIIe - LKT Labs [lktlabs.com]
- 2. This compound | 88901-37-5 | NDA90137 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 9. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mogroside III-E (CAS No. 88901-37-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2][3] This compound is a significant contributor to the intense sweetness of monk fruit extract, a popular natural, non-caloric sweetener.[4] Beyond its sweetening properties, this compound has garnered considerable interest in the scientific community for its potential therapeutic applications, particularly its anti-inflammatory and anti-fibrotic activities. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and relevant experimental protocols for this compound.
Physicochemical Properties
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88901-37-5 | [5] |
| Molecular Formula | C₄₈H₈₂O₁₉ | [6] |
| Molecular Weight | 963.15 g/mol | [6] |
| Appearance | Solid, White to off-white | [3] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 0.1 | [7] |
| Hydrogen Bond Donor Count | 13 | [7] |
| Hydrogen Bond Acceptor Count | 19 | [7] |
| Rotatable Bond Count | 13 | [7] |
| Topological Polar Surface Area | 318 Ų | [7] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (103.83 mM) | [3] |
| Pyridine | Soluble | [8][9] |
| Methanol | Soluble | [8][9] |
| Ethanol | Soluble | [8][9] |
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, with its anti-inflammatory and anti-fibrotic effects being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to inhibit the release of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10] This anti-inflammatory effect is primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[10][11]
Anti-fibrotic Activity
In vitro and in vivo studies have demonstrated the potent anti-fibrotic properties of this compound.[10] In a mouse model of bleomycin-induced pulmonary fibrosis, administration of this compound attenuated collagen deposition and reduced pathological scores.[10] The underlying mechanism involves the suppression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I, as well as the inhibition of the transdifferentiation of fibroblasts into myofibroblasts.[10][11]
Mechanism of Action: TLR4 Signaling Pathway
The primary mechanism of action for the anti-inflammatory and anti-fibrotic effects of this compound is the modulation of the TLR4 signaling pathway. Upon activation by ligands such as LPS, TLR4 initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines. This compound has been shown to significantly decrease the expression of TLR4 and its downstream signaling components, including MyD88 and the phosphorylation of MAPKs (mitogen-activated protein kinases).[10][11]
Caption: TLR4 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Extraction and Purification of this compound from Siraitia grosvenorii
The following is a general workflow for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound.
Caption: General workflow for the extraction and purification of this compound.
Detailed Methodologies:
-
Extraction:
-
Hot Water Extraction: Mix powdered, dried S. grosvenorii fruit with deionized water at a ratio of 1:15 to 1:25 (g/mL).[12][13] Heat the mixture at 60-80°C for 1-2 hours.[12] Repeat the extraction process 2-3 times for optimal yield.[12]
-
Ethanol Extraction: Macerate the powdered fruit material in 50-70% ethanol at a ratio of 1:20 to 1:45 (g/mL).[12] Perform the extraction at 55-60°C for 1-2 hours with continuous stirring or ultrasonication.[12] Repeat the extraction process 2-3 times.
-
-
Purification:
-
Macroporous Resin Chromatography: Pass the concentrated crude extract through a pre-treated macroporous resin column (e.g., D101 or AB-8).[1] Wash the column with deionized water to remove impurities. Elute the adsorbed mogrosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). Collect the fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the this compound-rich fractions using a preparative HPLC system equipped with a C18 column.[8] A typical mobile phase consists of a gradient of acetonitrile and water.[8]
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Release in RAW 264.7 Macrophages
This protocol describes a method to assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[14] Include a positive control (LPS only) and a negative control (media only).
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[14]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
In Vitro Anti-fibrotic Assay: Inhibition of Fibroblast-to-Myofibroblast Differentiation
This protocol outlines a general method to evaluate the anti-fibrotic potential of this compound by assessing its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Materials:
-
Human lung fibroblasts (e.g., MRC-5)
-
Fibroblast growth medium
-
Transforming growth factor-beta 1 (TGF-β1)
-
This compound
-
Primary antibody against α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in a suitable culture vessel (e.g., chamber slides or multi-well plates) and allow them to adhere and grow to sub-confluency.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with TGF-β1 (a potent inducer of myofibroblast differentiation) for 24-48 hours. Include appropriate controls (untreated, TGF-β1 only).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for α-SMA.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the expression and organization of α-SMA stress fibers as a marker of myofibroblast differentiation. A reduction in α-SMA expression in the this compound treated groups compared to the TGF-β1 only group indicates anti-fibrotic activity.
-
Conclusion
This compound is a promising natural compound with significant potential as both a high-intensity sweetener and a therapeutic agent. Its well-documented anti-inflammatory and anti-fibrotic properties, mediated through the inhibition of the TLR4 signaling pathway, make it a compelling candidate for further investigation in the context of inflammatory and fibrotic diseases. This technical guide provides a foundational understanding of this compound's properties and methodologies for its study, aiming to facilitate future research and development efforts in this area.
References
- 1. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Mogroside IIIe - LKT Labs [lktlabs.com]
- 6. Mogroside III | 130567-83-8 | OM45008 | Biosynth [biosynth.com]
- 7. Mogroside III | C48H82O19 | CID 24720988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mogroside III | CAS:130567-83-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. Mogroside III-A2 | CAS:88901-43-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Mogroside III-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has emerged as a compound of significant interest in pharmacological research.[1] Beyond its properties as a natural high-intensity sweetener, a growing body of evidence elucidates its potential therapeutic applications, spanning anti-inflammatory, anti-diabetic, anti-fibrotic, and antioxidant activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Pharmacological Properties
This compound exerts its biological effects through the modulation of key cellular signaling pathways. The primary activities documented in preclinical studies include potent anti-inflammatory effects, amelioration of diabetic complications, and attenuation of fibrotic processes.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a cornerstone of the innate immune response and, when dysregulated, contributes to chronic inflammatory conditions. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which can indirectly suppress inflammatory responses.[3]
| Experimental Model | Treatment | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | This compound | Strongest inhibition of nitric oxide (NO) release compared to other mogrosides. | [3] |
| High glucose-induced podocytes (MPC-5 cells) | This compound (1, 10, 50 µM) | Dose-dependent reduction in the levels of inflammatory cytokines.[4][5] | [4][5] |
| Isoproterenol-induced myocardial fibrosis in mice | This compound (low and high doses) | Decreased serum levels of IL-1β, IL-6, and TNF-α.[2] | [2] |
Anti-diabetic Activity
The anti-diabetic potential of this compound is linked to its ability to activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[6][7] This pathway plays a crucial role in cellular energy homeostasis and its activation can lead to improved glucose metabolism and insulin sensitivity. Studies have shown that this compound can protect pancreatic β-cells and alleviate complications associated with diabetes, such as diabetic nephropathy.[6]
| Experimental Model | Treatment | Key Findings | Reference |
| High glucose-induced podocytes (MPC-5 cells) | This compound (1, 10, 50 µM) | Alleviated high glucose-induced inflammation, oxidative stress, and apoptosis.[6][8] | [6][8] |
| Gestational diabetes mellitus mice | This compound | Improved glucose metabolism and insulin tolerance. | [3] |
| High-fat diet/streptozotocin-induced diabetic mice | Mogroside-rich extract (containing this compound) (300 mg/kg) | Markedly decreased lipid and glucose levels and suppressed insulin resistance via hepatic AMPK signaling activation. | [1] |
Anti-fibrotic Activity
This compound has shown promise as an anti-fibrotic agent in preclinical models of pulmonary and myocardial fibrosis.[2][3] Its mechanism of action in this context also involves the modulation of the TLR4 signaling pathway, leading to the inhibition of pro-fibrotic markers and the deposition of extracellular matrix.[2]
| Experimental Model | Treatment | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis in mice | This compound | Attenuated pulmonary fibrosis, reduced collagen deposition, and suppressed fibrotic markers like α-SMA and collagen I. | [3] |
| Isoproterenol-induced myocardial fibrosis in mice | This compound (low and high doses) | Inhibited fibrosis and down-regulated TLR4, MyD88, TGF-β1, and α-SMA expression.[2] | [2] |
| TGF-β or LPS-induced lung fibroblasts | This compound | Blocked the transdifferentiation of fibroblasts into myofibroblasts and inhibited collagen production. | [3] |
Antioxidant Activity
This compound contributes to cellular protection through its antioxidant effects, which involve the reduction of oxidative stress markers.[6] This activity is often linked to the activation of the AMPK/SIRT1 pathway, which can enhance the expression of antioxidant enzymes.[6]
| Experimental Model | Treatment | Key Findings | Reference |
| High glucose-induced podocytes (MPC-5 cells) | This compound (1, 10, 50 µM) | Decreased the levels of oxidative stress-related biomarkers.[4][5] | [4][5] |
| Mogroside Extract (in vitro assays) | Mogroside Extract (containing this compound) | Potent peroxyl radical scavenger (851.8 μmol TE/g); moderate DPPH and ABTS radical scavenger (IC50 1118.1 and 1473.2 μg/mL, respectively).[9] | [9] |
Key Signaling Pathways
The pharmacological effects of this compound are underpinned by its interaction with specific signaling cascades. The following diagrams illustrate the key pathways modulated by this compound.
Experimental Protocols
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines the methodology for inducing and evaluating the therapeutic effects of this compound on pulmonary fibrosis in a murine model.
Materials and Methods:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1-4 mg/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound is administered daily via oral gavage or intraperitoneal injection at a specified dose (e.g., 20 mg/kg) starting from day 1 post-bleomycin instillation. A vehicle control group receives the solvent alone.
-
Duration: The experiment is typically carried out for 14 to 21 days.
-
Endpoints:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts are performed. Cytokine levels (e.g., TNF-α, IL-1β) are measured by ELISA.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Hydroxyproline Assay: Lung tissue homogenates are used to quantify collagen content.
-
Western Blot Analysis: Protein expression of key fibrotic and inflammatory markers (e.g., α-smooth muscle actin (α-SMA), Collagen I, TLR4, MyD88) is assessed in lung tissue lysates.
-
In Vitro Model: High Glucose-Induced Podocyte Injury
This protocol details the methodology for investigating the protective effects of this compound on podocytes cultured under high glucose conditions, mimicking a diabetic nephropathy environment.
Materials and Methods:
-
Cell Line: Conditionally immortalized mouse podocyte cell line (MPC-5).
-
Cell Culture and Treatment:
-
Podocytes are cultured in normal glucose (5.5 mM) or high glucose (25-30 mM) medium for 24-72 hours to induce injury.
-
A mannitol control group (5.5 mM glucose + 24.5 mM mannitol) is included to control for osmotic effects.
-
This compound is added to the high glucose medium at various concentrations (e.g., 1, 10, 50 µM) for a specified duration (e.g., 24 hours).
-
-
Endpoints:
-
Cell Viability: Assessed using assays such as MTT or CCK-8.
-
Apoptosis: Quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) via Western blot.
-
Inflammation: Measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in the cell culture supernatant by ELISA.
-
Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) levels using fluorescent probes (e.g., DCFH-DA) and the activity of antioxidant enzymes (e.g., SOD, CAT).
-
Western Blot Analysis: To determine the expression levels of proteins in the AMPK/SIRT1 and other relevant signaling pathways.
-
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent with significant potential for the treatment of inflammatory, metabolic, and fibrotic diseases. The preclinical data summarized herein provide a strong rationale for its further investigation. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its safety profile in more extensive preclinical models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients. The continued exploration of this compound and its derivatives may pave the way for novel, plant-derived therapies for a range of challenging medical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of Mogroside III-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Emerging in vitro research has highlighted its potential as a therapeutic agent with a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects. This technical guide provides an in-depth overview of the core in vitro mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of Action
The in vitro effects of this compound are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Anti-Inflammatory Activity
This compound exerts potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to inhibit the TLR4/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) axis. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Signaling Pathway:
The Multifaceted Biological Activities of Cucurbitane Triterpenoid Glycosides: A Technical Guide for Researchers
For Immediate Release
Cucurbitane triterpenoid glycosides, a diverse group of natural compounds predominantly found in the Cucurbitaceae family of plants, are gaining significant attention in the scientific community for their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antidiabetic properties of these compounds, targeting researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to Cucurbitane Triterpenoid Glycosides
Cucurbitane triterpenoid glycosides are a class of tetracyclic triterpenoids characterized by a unique cucurbitane skeleton.[1][2] These compounds, which include well-known examples like cucurbitacins and mogrosides, are responsible for the often bitter taste of many plants in the gourd family.[1] Beyond their role in plant defense, these molecules have demonstrated potent biological effects in preclinical studies, making them promising candidates for the development of novel therapeutics.[3][4]
Anticancer Activity
Cucurbitane triterpenoid glycosides, particularly cucurbitacins B, D, E, and I, have exhibited significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[5][6][7] Their anticancer activity is mediated through the modulation of several critical signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
Quantitative Anticancer Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various cucurbitacin compounds against different cancer cell lines, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Cucurbitacin B
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| KKU-213 | Cholangiocarcinoma | 0.048 | 24 | [5] |
| KKU-213 | Cholangiocarcinoma | 0.036 | 48 | [5] |
| KKU-213 | Cholangiocarcinoma | 0.032 | 72 | [5] |
| KKU-214 | Cholangiocarcinoma | 0.088 | 24 | [5] |
| KKU-214 | Cholangiocarcinoma | 0.053 | 48 | [5] |
| KKU-214 | Cholangiocarcinoma | 0.04 | 72 | [5] |
| A549 | Lung Cancer | 0.009 | - | [8] |
Table 2: Anticancer Activity of Cucurbitacin D
| Cell Line | Cancer Type | IC50 (µg/ml) | Incubation Time (h) | Reference |
| AGS | Gastric Adenocarcinoma | 0.3 | 24 | [9] |
| HeLa | Cervical Cancer | 0.7 µM | 24 | [10] |
| HepG2 | Liver Cancer | 77.33 µM | 24 | [10] |
Table 3: Anticancer Activity of Cucurbitacin E
| Cell Line | Cancer Type | IC50 (µg/ml) | Incubation Time (h) | Reference |
| AGS | Gastric Adenocarcinoma | 0.1 | 24 | [9] |
| MDA-MB-468 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |
| MDA-MB-231 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |
| HCC1806 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |
| HCC1937 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |
| SW527 | Triple Negative Breast Cancer | ~0.01-0.07 | - | |
| A549 | Non-Small-Cell Lung Cancer | 4.75 µM | 48 | [7] |
Table 4: Anticancer Activity of Cucurbitacin I
| Cell Line | Cancer Type | IC50 (µg/ml) | Incubation Time (h) | Reference |
| AGS | Gastric Adenocarcinoma | 0.5 | 24 | [9] |
| ASPC-1 | Pancreatic Cancer | 0.2726 µM | 72 | [11] |
| BXPC-3 | Pancreatic Cancer | 0.3852 µM | 72 | [11] |
| CFPAC-1 | Pancreatic Cancer | 0.3784 µM | 72 | [11] |
| SW 1990 | Pancreatic Cancer | 0.4842 µM | 72 | [11] |
Key Signaling Pathways in Anticancer Activity
Cucurbitacins exert their anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
-
JAK/STAT Pathway: Cucurbitacins, notably Cucurbitacin I, are known to be potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[11][12] By inhibiting the phosphorylation of STAT3, they can suppress the transcription of target genes involved in cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: Several studies have demonstrated that cucurbitacins can suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[9][13] This inhibition leads to decreased cell proliferation, survival, and angiogenesis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of cucurbitacins.[3][14] By modulating this pathway, these compounds can influence cell proliferation, differentiation, and apoptosis.
Anti-inflammatory Activity
Cucurbitane triterpenoid glycosides have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
Table 5: Anti-inflammatory Activity of Cucurbitane Triterpenoid Glycosides
| Compound | Target | IC50 | Cell Line/Model | Reference |
| Bryoniosides | TPA-induced inflammation | 0.2-0.6 mg/ear | Mouse ear edema | [13] |
| Colocynthenin G | NO production | 48.21 µM | RAW264.7 macrophages | [15] |
| Colocynthenin H | NO production | 40.11 µM | RAW264.7 macrophages | [15] |
| Momordica charantia triterpenoids | IL-6 production | 0.028–1.962 µM | Bone marrow-derived dendritic cells | |
| Momordica charantia triterpenoids | TNF-α production | 0.033–4.357 µM | Bone marrow-derived dendritic cells |
Antidiabetic Activity
Certain cucurbitane triterpenoid glycosides, particularly mogrosides from monk fruit, have shown promise in the management of diabetes. Their mechanisms of action include improving insulin sensitivity and inhibiting carbohydrate-digesting enzymes.
Quantitative Antidiabetic Data
Table 6: Antidiabetic Activity of Cucurbitane Triterpenoid Glycosides
| Compound/Extract | Activity | IC50/Dosage | Model | Reference |
| Mogroside V | Insulin secretion stimulation | - | Pancreatic beta cells | |
| Mogroside Extract | Reduction in blood glucose | 100, 300, 500 mg/kg | Alloxan-induced diabetic mice | [10] |
| Charantosides & others | α-Glucosidase inhibition | 28.40-63.26 µM | In vitro | |
| Mogroside Extract | DPPH radical scavenging | 1118.1 µg/mL | In vitro | [9] |
| Mogroside Extract | ABTS radical scavenging | 1473.2 µg/mL | In vitro | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of cucurbitane triterpenoid glycosides.
Bioactivity-Guided Isolation Workflow
The isolation of bioactive cucurbitane triterpenoid glycosides often follows a bioactivity-guided fractionation approach.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the cucurbitane triterpenoid glycoside and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3][13]
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, total STAT3, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercially available antibodies.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
α-Glucosidase and α-Amylase Inhibition Assays
These assays are used to evaluate the antidiabetic potential of compounds by measuring their ability to inhibit carbohydrate-digesting enzymes.
-
α-Glucosidase Inhibition Assay:
-
Prepare a reaction mixture containing the test compound, α-glucosidase enzyme, and a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the mixture at 37°C.
-
Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Acarbose is commonly used as a positive control.
-
-
α-Amylase Inhibition Assay:
-
Prepare a reaction mixture containing the test compound, α-amylase enzyme, and a starch solution.
-
Incubate the mixture at 37°C.
-
Add a colorimetric reagent (e.g., dinitrosalicylic acid) to measure the amount of reducing sugars produced.
-
Measure the absorbance at 540 nm.
-
Conclusion
Cucurbitane triterpenoid glycosides represent a promising class of natural products with significant potential for the development of new drugs to treat cancer, inflammation, and diabetes. Their diverse mechanisms of action, including the modulation of key signaling pathways, make them attractive targets for further investigation. This guide provides a foundational resource for researchers to explore the therapeutic potential of these fascinating compounds. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety in humans.
References
- 1. The bioactivity-guided isolation and structural identification of toxic cucurbitacin steroidal glucosides from stemodia kingii [agris.fao.org]
- 2. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from the roots of Bryonia dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside III-E: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-E, a principal bioactive cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this document visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.
Core Pharmacological Activities
This compound exhibits a dual action against cellular stress by mitigating both oxidative and inflammatory damage. Its therapeutic potential has been investigated in various models, demonstrating its ability to modulate key signaling pathways involved in the pathogenesis of numerous inflammatory and metabolic diseases.
Antioxidant Effects
This compound demonstrates significant antioxidant properties by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. Studies have shown its capacity to scavenge free radicals and protect cells from oxidative damage.[1][2][3] The primary mechanisms include the activation of the AMPK/SIRT1 signaling pathway, which plays a crucial role in cellular energy homeostasis and stress resistance.[4][5]
Anti-inflammatory Effects
The anti-inflammatory effects of this compound are well-documented and are primarily attributed to its ability to inhibit the production of pro-inflammatory mediators.[4][6] It has been shown to suppress the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-MAPK axis and the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] By inhibiting these pathways, this compound effectively reduces the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, highlighting the efficacy of this compound in different experimental models.
Table 1: In Vitro Antioxidant and Anti-inflammatory Effects of this compound
| Parameter Measured | Cell Line | Treatment/Concentration | Result | Reference |
| Cell Viability | MPC-5 (mouse podocyte) | High Glucose (HG) + this compound (1, 10, 50 µM) | Increased cell viability in a dose-dependent manner | [4][5] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | MPC-5 | HG + this compound (1, 10, 50 µM) | Significantly reduced the concentrations of inflammatory cytokines | [4][5] |
| Malondialdehyde (MDA) Level | MPC-5 | HG + this compound (1, 10, 50 µM) | Decreased MDA levels, indicating reduced lipid peroxidation | [4] |
| Superoxide Dismutase (SOD) and Catalase (CAT) Activities | MPC-5 | HG + this compound (1, 10, 50 µM) | Increased the activities of SOD and CAT | [4] |
| NO Release | RAW264.7 | LPS + this compound | Strongest inhibition of NO release compared to other mogrosides | [7] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Treatment/Dosage | Parameter Measured | Result | Reference |
| LPS-induced Acute Lung Injury (ALI) in mice | This compound (1, 10, 20 mg/kg, oral) | Pulmonary edema, MPO activity, pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Dose-dependently suppressed pulmonary edema, MPO activity, and cytokine release | [8] |
| Bleomycin-induced Pulmonary Fibrosis in mice | This compound treatment | Myeloperoxidase (MPO) activity, collagen deposition, α-SMA, collagen I | Attenuated pulmonary fibrosis, reduced MPO activity and collagen deposition, suppressed fibrotic markers | [7] |
| Gestational Diabetes Mellitus (GDM) in mice | This compound treatment | Blood glucose, insulin tolerance, inflammatory factors | Improved glucose metabolism and insulin tolerance, decreased inflammatory factor expression | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of Mogroside III-E in Regulating Blood Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-E, a principal bioactive cucurbitane triterpenoid glycoside from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant scientific interest for its potential therapeutic applications, particularly in the regulation of blood glucose. This technical guide provides an in-depth overview of the current understanding of this compound's role in glucose homeostasis, focusing on its mechanism of action, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this promising area of diabetology.
Introduction
Diabetes mellitus, characterized by chronic hyperglycemia, is a global health crisis demanding novel therapeutic strategies. Natural products have historically been a rich source of new antidiabetic agents. This compound, a non-caloric sweetener, has emerged as a promising candidate due to its observed hypoglycemic effects.[1][2] This document synthesizes the available scientific evidence on the blood glucose-regulating properties of this compound, with a focus on its molecular mechanisms.
Mechanism of Action: The AMPK/SIRT1 Signaling Pathway
The primary mechanism through which this compound is understood to exert its beneficial effects on glucose metabolism is through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][3][4] This pathway is a crucial regulator of cellular energy homeostasis.
Under conditions of high glucose, the AMPK/SIRT1 pathway is often inhibited. This compound treatment has been shown to reactivate this pathway.[1] Activated AMPK can then phosphorylate downstream targets to increase glucose uptake and utilization, while SIRT1, a NAD+-dependent deacetylase, can improve insulin sensitivity and reduce inflammation. The interplay between AMPK and SIRT1 creates a synergistic effect that helps to restore glucose balance.
Below is a diagram illustrating the proposed signaling cascade.
In Vitro Evidence: High Glucose-Induced Podocyte Model
Diabetic nephropathy is a serious complication of diabetes, and podocyte injury is a key event in its pathogenesis. In vitro studies using high glucose-treated podocytes have provided valuable insights into the protective effects of this compound.
Experimental Protocol
Cell Line and Culture:
-
Mouse podocyte cell line (MPC-5) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
High Glucose-Induced Injury Model:
-
MPC-5 cells are seeded and allowed to adhere.
-
The culture medium is then replaced with a high-glucose medium (e.g., 30 mM D-glucose) for a specified period (e.g., 24-48 hours) to induce a diabetic-like state.
-
A control group is maintained in a normal glucose medium (5.5 mM D-glucose), and a mannitol group (e.g., 24.5 mM mannitol + 5.5 mM D-glucose) is used as an osmotic control.
This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the high-glucose medium at various concentrations (e.g., 1, 10, 50 µM) for a specified duration.
Assessment of Cellular Effects:
-
Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the cell supernatant are quantified using ELISA kits.
-
Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a ROS assay kit. The activities of superoxide dismutase (SOD) and levels of malondialdehyde (MDA) are determined using specific assay kits.
-
Apoptosis: Analyzed by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
-
Western Blot Analysis: Protein expression levels of key signaling molecules (AMPK, p-AMPK, SIRT1) and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) are determined.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on high glucose-induced podocytes.
| Parameter | Treatment Group | Concentration (µM) | Result | Reference |
| Cell Viability | High Glucose | - | Decreased | [1][4] |
| High Glucose + this compound | 1, 10, 50 | Increased (dose-dependently) | [1][4] | |
| Inflammatory Cytokines | High Glucose | - | Increased (TNF-α, IL-1β, IL-6) | [1] |
| (TNF-α, IL-1β, IL-6) | High Glucose + this compound | 1, 10, 50 | Decreased (dose-dependently) | [1] |
| Oxidative Stress | High Glucose | - | Increased ROS, Decreased SOD | [1] |
| (ROS, SOD) | High Glucose + this compound | 1, 10, 50 | Decreased ROS, Increased SOD | [1] |
| Apoptosis | High Glucose | - | Increased | [1][4] |
| High Glucose + this compound | 1, 10, 50 | Decreased (dose-dependently) | [1][4] | |
| Protein Expression | High Glucose | - | Decreased p-AMPK/AMPK, Decreased SIRT1 | [1] |
| (p-AMPK, SIRT1) | High Glucose + this compound | 50 | Increased p-AMPK/AMPK, Increased SIRT1 | [1] |
In Vivo Evidence: Type 2 Diabetic Mice Model
Animal models of type 2 diabetes (T2DM) are crucial for evaluating the systemic effects of potential antidiabetic compounds. Studies using mogroside extracts, which contain this compound, have demonstrated significant improvements in glucose metabolism in T2DM mice.[5]
Experimental Protocol
Animal Model:
-
Male Kunming mice are typically used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
Induction of Type 2 Diabetes:
-
Mice are fed a high-fat diet for a period (e.g., 4 weeks) to induce insulin resistance.
-
This is followed by an intraperitoneal injection of a low dose of streptozotocin (STZ) to induce partial pancreatic β-cell damage.
-
Blood glucose levels are monitored, and mice with fasting blood glucose above a certain threshold (e.g., >11.1 mmol/L) are considered diabetic.
Mogroside Treatment:
-
Diabetic mice are randomly divided into groups.
-
A mogroside extract (containing this compound) is administered orally by gavage daily for a specified period (e.g., 4 weeks) at different doses (e.g., 50, 100, 200 mg/kg body weight).
-
A vehicle control group and a positive control group (e.g., treated with a standard antidiabetic drug like pioglitazone) are included.
Assessment of Effects:
-
Body Weight and Food/Water Intake: Monitored regularly.
-
Fasting Blood Glucose: Measured weekly from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose disposal.
-
Serum Parameters: At the end of the treatment period, blood is collected to measure serum insulin, total cholesterol (TC), and triglycerides (TG) using ELISA or colorimetric assay kits.
-
Hepatic Glycogen: Measured in liver tissue samples.
-
Histopathological Analysis: Liver and pancreas tissues are collected for histological examination (e.g., H&E staining).
Quantitative Data Summary
The following table summarizes the reported effects of a mogroside-rich extract in a T2DM mouse model.
| Parameter | Treatment Group | Dose (mg/kg) | Result | Reference |
| Fasting Blood Glucose | T2DM Model | - | Significantly Increased | [5] |
| T2DM + Mogroside Extract | 50, 100, 200 | Significantly Decreased | [5] | |
| Serum Insulin | T2DM Model | - | Significantly Decreased | [5] |
| T2DM + Mogroside Extract | 100, 200 | Significantly Increased | [5] | |
| Plasma Endotoxin | T2DM Model | - | Significantly Increased | [5] |
| T2DM + Mogroside Extract | 50, 100, 200 | Significantly Decreased | [5] | |
| Hepatic Glucose Metabolism | T2DM Model | - | Impaired | [5] |
| T2DM + Mogroside Extract | 50, 100, 200 | Significantly Improved | [5] |
Conclusion and Future Directions
The available evidence strongly suggests that this compound plays a significant role in regulating blood glucose, primarily through the activation of the AMPK/SIRT1 signaling pathway. This leads to a reduction in inflammation, oxidative stress, and apoptosis in cells exposed to high glucose, and an overall improvement in glucose homeostasis in diabetic animal models.
For drug development professionals, this compound represents a promising lead compound for the development of novel antidiabetic therapies. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Long-Term Efficacy and Safety Studies: To evaluate the chronic effects and potential toxicity in relevant animal models.
-
Clinical Trials: To translate the promising preclinical findings into human applications.
-
Structure-Activity Relationship Studies: To identify more potent and selective analogs of this compound.
By continuing to explore the therapeutic potential of this compound, the scientific community can pave the way for new and effective treatments for diabetes and its complications.
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Sweetness of Mogroside III-E: A Technical Guide to its Interaction with Sweet Taste Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, a class of triterpene glycosides extracted from the monk fruit (Siraitia grosvenorii), are renowned for their intense sweetness and potential health benefits. While Mogroside V is the most abundant and well-studied of these compounds, emerging research has identified Mogroside III-E as a particularly potent sweetener, exhibiting what has been described as the "most intense sweetness" among this class of compounds. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the human sweet taste receptor, the T1R2/T1R3 heterodimer.
This document delves into the molecular mechanisms of sweet taste perception, summarizes the available data on relevant mogrosides, and presents detailed experimental protocols for the comprehensive characterization of this compound's activity. Given the nascent stage of research on this specific mogroside, this guide also serves as a roadmap for future investigations aimed at quantifying its sweetness profile and elucidating its precise binding modalities.
The Sweet Taste Receptor: T1R2/T1R3
The perception of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] Both subunits possess a large extracellular Venus Flytrap Domain (VFD), a Cysteine-Rich Domain (CRD), and a seven-transmembrane domain (TMD).[3][4] The binding of sweet molecules to the receptor initiates a conformational change, leading to the activation of a downstream signaling cascade.
Binding Sites and Ligand Diversity
The T1R2/T1R3 receptor is remarkable for its ability to recognize a wide array of structurally diverse sweet-tasting molecules. This is attributed to the presence of multiple binding sites across the receptor complex:
-
T1R2-VFD: This is the primary binding site for most small-molecule sweeteners, including natural sugars and artificial sweeteners.[3]
-
T1R3-VFD: While the T1R2-VFD is considered the principal site, the T1R3-VFD also plays a role in ligand binding, contributing to the broad specificity of the receptor.[1]
-
Transmembrane Domains (TMDs): Allosteric modulators, which can enhance or inhibit the sweet taste response, are known to bind within the TMDs of both T1R2 and T1R3.[1][5]
-
Cysteine-Rich Domain (CRD): Sweet-tasting proteins are thought to interact with the CRD of the T1R3 subunit.[6]
The structural complexity of mogrosides, with their triterpenoid aglycone and varying number and linkage of glucose units, suggests a multifaceted interaction with the T1R2/T1R3 receptor.
Quantitative Data on Mogroside-Receptor Interactions
While research has highlighted this compound as a compound of significant interest due to its potent sweetness, specific quantitative data on its binding affinity (Kd) or efficacy (EC50) at the human sweet taste receptor are not yet available in the published literature. A comprehensive review of plant-derived sweeteners lists this compound, but does not provide a relative sweetness value.[1]
To provide a comparative context, the following table summarizes the available quantitative data for the well-characterized Mogroside V and other sweeteners. This data is typically generated using in vitro functional assays, such as those described in the Experimental Protocols section.
| Sweetener | Receptor/Assay | EC50 Value | Max Response (ΔF/F0) | Sweetness Potency (Relative to Sucrose) | Reference |
| Mogroside V | Human T1R2/T1R3 | 23 ± 2 µM | 0.14 ± 0.01 | ~500 | [3] |
| Neotame | Human T1R2/T1R3 | 2.26 ± 0.23 µM | 0.16 ± 0.01 | ~10,000 | [3] |
| Thaumatin | Human T1R2/T1R3 | 12 ± 2 µM | 0.12 ± 0.01 | ~100,000 | [3] |
| Sucralose | Human T1R2/T1R3 | 78 ± 11 µM | 0.13 ± 0.01 | ~600 | [3] |
| Sucrose | Human T1R2/T1R3 | 116 ± 40 mM | 0.10 ± 0.03 | 1 | [3] |
Signaling Pathway of the Sweet Taste Receptor
The binding of a sweet agonist, such as a mogroside, to the T1R2/T1R3 receptor triggers a well-defined intracellular signaling cascade. This pathway ultimately leads to the depolarization of the taste receptor cell and the transmission of a signal to the brain, which is perceived as sweetness.
References
- 1. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 3. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside III-E: A Potent Modulator of the TLR4/MAPK/NF-kB Signaling Pathway in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mogroside III-E, a principal active cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a specific focus on its inhibitory effects on the Toll-like receptor 4 (TLR4) mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) signaling pathways. This document consolidates key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating this pathway, and presents visual representations of the signaling cascades and experimental workflows to support further research and development in this area.
Introduction
Chronic inflammation is a critical component in the pathophysiology of a wide range of diseases, including autoimmune disorders, metabolic syndrome, neurodegenerative diseases, and cancer. The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, and danger-associated molecular patterns (DAMPs) released from damaged host cells.[1] Dysregulation of the TLR4 pathway can lead to an overproduction of pro-inflammatory cytokines and mediators, contributing to the cycle of chronic inflammation and tissue damage.
This compound has emerged as a promising natural compound with significant anti-inflammatory and anti-fibrotic activities.[2] Studies have demonstrated its ability to mitigate inflammatory responses in various cellular and animal models. The primary mechanism of action for this compound's anti-inflammatory effects is attributed to its ability to suppress the activation of the TLR4/MAPK/NF-kB signaling cascade. This guide will delve into the specifics of this interaction, providing researchers and drug development professionals with a detailed understanding of this compound's potential as a therapeutic agent.
The TLR4/MAPK/NF-kB Signaling Pathway
The TLR4 signaling pathway is a well-characterized cascade that plays a pivotal role in the innate immune system. The binding of ligands, such as LPS, to TLR4 and its co-receptor MD2 initiates a conformational change that leads to the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88). This triggers a downstream signaling cascade involving the activation of MAPKs and the NF-kB transcription factor.
Key Components of the Pathway:
-
TLR4: A transmembrane receptor that recognizes LPS.
-
MyD88: An adaptor protein that is crucial for the downstream signaling of TLR4.
-
MAPKs: A family of serine/threonine protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that regulate a wide range of cellular processes, including inflammation.
-
NF-kB: A protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-kB is sequestered in the cytoplasm by an inhibitor protein called IkBα.
Upon activation, MyD88 recruits and activates a series of kinases that ultimately lead to the phosphorylation and subsequent degradation of IkBα. This allows the p65 subunit of NF-kB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). Concurrently, the activation of MAPKs (p38, JNK, and ERK) further amplifies the inflammatory response.
Visualization of the TLR4/MAPK/NF-kB Signaling Pathway
Caption: this compound inhibits the TLR4/MAPK/NF-kB signaling pathway.
Quantitative Data on the Effect of this compound
Several studies have quantified the inhibitory effects of this compound on the TLR4/MAPK/NF-kB pathway. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Stimulant | Mediator | This compound Conc. (µM) | Inhibition (%) | Reference |
| RAW264.7 | LPS (1 µg/mL) | NO | 10 | ~40% | [3] |
| RAW264.7 | LPS (1 µg/mL) | NO | 50 | ~75% | [3] |
| RAW264.7 | LPS (1 µg/mL) | TNF-α | 50 | Significant Reduction | [3] |
| RAW264.7 | LPS (1 µg/mL) | IL-6 | 50 | Significant Reduction | [3] |
Note: Specific percentage inhibition for TNF-α and IL-6 were not always provided in the abstracts, but were described as "significant."
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | Treatment | Key Findings | Reference |
| Mice | Bleomycin-induced pulmonary fibrosis | This compound (oral) | Attenuated pulmonary fibrosis, reduced collagen deposition, and suppressed expression of fibrotic markers. | [4] |
| Mice | Isoproterenol-induced myocardial fibrosis | This compound (gastric administration) | Inhibited inflammation and fibrosis, down-regulated TLR4 and MyD88 expression, and decreased serum IL-1β, IL-6, and TNF-α. | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effect of this compound on the TLR4/MAPK/NF-kB signaling pathway.
LPS-Induced Inflammation in RAW264.7 Macrophages
This protocol describes the induction of an inflammatory response in a murine macrophage cell line using LPS.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well and 6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein extraction) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 50 µM) and incubate for 2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for signaling protein phosphorylation).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein extraction (Western Blot).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Cell culture supernatants from the LPS-induced inflammation experiment
-
Wash buffer
-
Assay diluent
-
TMB substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions (pre-coated with capture antibody).
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.
-
Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Washing: Wash the plate 4-6 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot for TLR4, p-p38, p-ERK, p-JNK, and p-p65
This protocol details the detection and quantification of key signaling proteins in the TLR4/MAPK/NF-kB pathway.
Materials:
-
Cell lysates from the LPS-induced inflammation experiment
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TLR4, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin).
Visualized Experimental Workflow and Logical Relationships
General Experimental Workflow
Caption: A typical workflow for studying this compound's anti-inflammatory effects.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases by effectively inhibiting the TLR4/MAPK/NF-kB signaling pathway. The compiled data and detailed protocols within this guide serve as a valuable resource for researchers and drug development professionals. Further investigation, including more extensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic applications of this promising natural compound. The provided methodologies offer a solid foundation for conducting such research, enabling a deeper understanding of this compound's mechanism of action and its potential to modulate inflammatory responses in various pathological conditions.
References
- 1. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Pharmacological Activities of Siraitia grosvenorii | Encyclopedia MDPI [encyclopedia.pub]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Health Benefits of Mogrosides: A Literature Review for Researchers and Drug Development Professionals
An In-depth Technical Guide
Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii (monk fruit), are a class of cucurbitane-type triterpenoid glycosides. Renowned for their intense sweetness without contributing calories, mogrosides have garnered significant attention for their potential therapeutic applications. This technical guide provides a comprehensive review of the current scientific literature on the health benefits of mogrosides, with a focus on their antioxidant, anti-diabetic, anti-inflammatory, and anti-cancer properties, as well as their impact on the gut microbiome. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the molecular mechanisms and experimental evidence supporting the physiological effects of mogrosides.
Antioxidant Properties of Mogrosides
Mogrosides have demonstrated significant antioxidant activity in various in vitro and in vivo models.[1][2][3] This activity is primarily attributed to their ability to scavenge reactive oxygen species (ROS) and enhance the body's endogenous antioxidant defense systems.[1][3]
Quantitative Data on Antioxidant Activity
| Mogroside/Extract | Assay | Model System | Key Findings | Reference |
| Mogroside V & 11-oxo-mogroside V | Chemiluminescence | In vitro | Significant scavenging of O₂⁻, H₂O₂, and OH radicals. 11-oxo-mogroside V showed higher scavenging of O₂⁻ (EC₅₀ = 4.79 µg/ml) and H₂O₂ (EC₅₀ = 16.52 µg/ml), while Mogroside V was more effective against OH (EC₅₀ = 48.44 µg/ml). | [4] |
| Mogroside Extract (MGE) | DPPH & ABTS radical scavenging | In vitro | Moderate scavenging activity with IC₅₀ values of 1118.1 µg/mL (DPPH) and 1473.2 µg/mL (ABTS). | [5] |
| Mogrosides | Dichlorodihydrofluorescein diacetate assay | Mouse insulinoma NIT-1 cells | Co-treatment with 1 mM mogrosides for 48h significantly reduced intracellular ROS concentration induced by 0.75 mM palmitic acid.[2][6] | [2][6] |
| Mogroside V | H₂O₂-induced oxidative stress | Mouse skin fibroblasts | Pre-treatment with Mogroside V (≤500 µg/mL) enhanced antioxidant capacity and eliminated ROS.[3] | [3] |
Experimental Protocol: In Vitro Antioxidant Activity (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method to assess the antioxidant capacity of a sample.
-
Preparation of Reagents : Prepare a 75mM potassium phosphate buffer. Solutions of the mogroside sample and a Trolox® positive control are prepared in this buffer at various concentrations. A fluorescein solution and a free radical initiator solution (AAPH) are also prepared.[7][8]
-
Assay Procedure :
-
Add 25 µL of the diluted mogroside sample or Trolox® standard to the wells of a 96-well microtiter plate.[7]
-
Add 150 µL of the 1X fluorescein solution to each well and mix thoroughly.[7]
-
Incubate the plate at 37°C for 30 minutes.[7]
-
Initiate the reaction by adding 25 µL of the free radical initiator solution to each well.[7]
-
Immediately begin reading the fluorescence at an excitation wavelength of 480 nm and an emission wavelength of 520 nm at 37°C.[7]
-
-
Data Analysis : The antioxidant capacity is calculated based on the area under the fluorescence decay curve and is expressed as Trolox® equivalents (TE).[8]
Signaling Pathway: Nrf2 Activation
Mogrosides may exert part of their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular redox homeostasis.[3][9]
Anti-Diabetic Effects of Mogrosides
Mogrosides have shown promise in the management of diabetes through their ability to improve glucose metabolism, enhance insulin sensitivity, and protect pancreatic β-cells.[1][6][10][11]
Quantitative Data on Anti-Diabetic Effects
| Mogroside/Extract | Dosage | Model System | Key Findings | Reference |
| Mogroside-rich extract (MGE) | 300 mg/kg | High-fat diet/streptozotocin-induced diabetic mice | Significant reduction in fasting blood glucose, serum insulin, and HOMA-IR.[1] Increased insulin sensitivity and glucose tolerance.[1] | [1] |
| Mogrosides | 50, 100, 200 mg/kg | Type 2 diabetic mice | Dose-dependent reduction in plasma endotoxin (up to 65.93% inhibition at high dose) and inflammatory factors.[10][12] | [10][12] |
| Mogroside V | 5, 10 µM | HepG2 cells | Significantly restored glucose metabolism and improved insulin resistance.[13] | [13] |
Experimental Protocol: In Vivo Study of Anti-Diabetic Effects
-
Animal Model : Type 2 diabetes is induced in mice (e.g., Kunming mice) through a combination of a high-fat diet for several weeks followed by an intraperitoneal injection of streptozotocin.[10][14]
-
Treatment Groups : Mice are randomly divided into groups: a model control group, a positive control group (e.g., pioglitazone 2.57 mg/kg), and mogroside treatment groups at different dosages (e.g., 50, 100, and 200 mg/kg).[10][14]
-
Administration : Mogrosides are administered orally daily for a period of several weeks (e.g., 28 days).[10][14]
-
Outcome Measures :
Signaling Pathway: AMPK Activation
A key mechanism underlying the anti-diabetic effects of mogrosides is the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of energy metabolism.[1][15][16]
Anti-Inflammatory Properties of Mogrosides
Mogrosides exhibit potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data on Anti-Inflammatory Effects
| Mogroside/Extract | Concentration/Dosage | Model System | Key Findings | Reference |
| Mogroside V | Not specified | LPS+IFN-γ-induced diabetic mouse bone marrow-derived macrophages | Suppressed M1 macrophage polarization and inflammatory response. | [17] |
| Mogroside V | 100 mg/kg/day | DSS-induced colitis in mice | Improved health status and inhibited the expression of pro-inflammatory factors in colonic tissues. | [18] |
| Mogroside V | Not specified | LPS-stimulated RAW264.7 cells | Significantly inhibited PGE₂ production and COX-2 expression.[19] Reduced phosphorylation of IκB-α and nuclear p65.[19] | [19] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
-
Cell Culture : The RAW 264.7 macrophage cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[20]
-
Treatment : Cells are pre-treated with various concentrations of mogrosides for a specified time (e.g., 1 hour).
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a further period (e.g., 24 hours).[21]
-
Analysis :
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA.[21][22]
-
Cell lysates are analyzed by Western blot to determine the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).
-
Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory action of mogrosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][23]
Anti-Cancer Properties of Mogrosides
Emerging evidence suggests that mogrosides possess anti-cancer properties, including the ability to inhibit cancer cell proliferation and induce apoptosis.[24]
Quantitative Data on Anti-Cancer Effects
| Mogroside | Concentration | Cell Line | Key Findings | Reference |
| Mogroside IVe | Dose-dependent | HT-29 (colorectal cancer) & Hep-2 (throat cancer) | Suppressed cell proliferation.[24] Induced apoptosis by upregulating p53 and downregulating p-ERK1 and MMP-9.[24] | [24] |
| Not specified | Not specified | Pancreatic cancer cells | Inhibited tumor growth by disturbing the cell cycle and inducing cell death. | [24] |
Experimental Protocol: In Vitro Anti-Cancer Assay (MTT Assay)
-
Cell Seeding : Cancer cell lines (e.g., HT-29, Hep-G2) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of the mogroside for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.
Signaling Pathway: STAT3 Inhibition
The inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a potential mechanism for the anti-cancer effects of mogrosides, particularly in pancreatic cancer.[25][26][27]
Modulation of the Gut Microbiome
Mogrosides are largely unabsorbed in the upper gastrointestinal tract and are metabolized by the gut microbiota, acting as a potential prebiotic.[28] This interaction leads to the production of beneficial metabolites and shifts in the composition of the gut microbiota.
Quantitative Data on Gut Microbiome Modulation
| Mogroside | Model System | Key Findings | Reference |
| Mogroside V | In vitro incubation with human gut microbiota (24h) | Enriched for Bacteroides, Lactobacillus, Prevotella, Megasphaera, and Olsenella.[28] Inhibited Clostridium XlVa, Dorea, and Desulfovibrio.[28] Increased synthesis of acetate, propionate, and butyrate.[28] | [2][28][29][30] |
| Mogrosides | Type 2 diabetic mice | Reduced the relative abundance of Firmicutes and Proteobacteria.[10][12] Increased the relative abundance of Bacteroidetes.[10][12] | [10][12] |
Experimental Protocol: In Vitro Fecal Fermentation
-
Fecal Slurry Preparation : Fresh fecal samples from healthy donors are collected and homogenized to create a fecal slurry. This process is carried out under anaerobic conditions.
-
Fermentation Medium : A basal nutrient growth medium is prepared, containing yeast extract, peptone, salts, and other essential nutrients for bacterial growth.[28][31]
-
Incubation : The fecal slurry is used to inoculate the fermentation medium containing the mogroside sample. The mixture is then incubated anaerobically at 37°C for a specified period (e.g., 24 hours).[28]
-
Sample Analysis :
-
Short-Chain Fatty Acids (SCFAs) : Samples are collected at different time points, and the concentrations of SCFAs (acetate, propionate, butyrate) are analyzed by gas chromatography (GC).
-
Microbiota Composition : DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to analyze changes in the bacterial community structure.
-
Workflow: Mogroside Metabolism by Gut Microbiota
Conclusion
The existing body of scientific literature strongly supports the diverse health benefits of mogrosides. Their multifaceted mechanisms of action, including antioxidant, anti-diabetic, anti-inflammatory, and anti-cancer effects, as well as their positive modulation of the gut microbiome, position them as promising candidates for the development of functional foods, dietary supplements, and novel therapeutic agents. Further research, particularly well-designed clinical trials, is warranted to fully elucidate their efficacy and safety in humans and to translate these preclinical findings into tangible health outcomes. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for future investigations in this exciting field.
References
- 1. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. mdpi.com [mdpi.com]
- 10. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 11. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting S1PR1/STAT3 loop abrogates desmoplasia and chemosensitizes pancreatic cancer to gemcitabine [thno.org]
- 15. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mogroside V exerts anti-inflammatory effect via MAPK-NF-κB/AP-1 and AMPK-PI3K/Akt/mTOR pathways in ulcerative colitis [agris.fao.org]
- 19. Mogroside V inhibits LPS-induced COX-2 expression/ROS production and overexpression of HO-1 by blocking phosphorylation of AKT1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of STAT3 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. mdpi.com [mdpi.com]
In Vivo Metabolic Fate of Mogroside III-E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E is a triterpenoid glycoside and a key component of the natural sweetener extract from the fruit of Siraitia grosvenorii (monk fruit). As a significant metabolite of the more abundant Mogroside V, understanding the in vivo metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and safety. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies in rat models.
Metabolic Pathway of Mogrosides
This compound is primarily formed through the deglycosylation of Mogroside V by the action of intestinal microflora. The metabolic cascade generally involves the sequential removal of glucose moieties, leading to smaller mogrosides and ultimately the aglycone, mogrol.
Metabolic conversion of Mogroside V to Mogrol.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on the parent compound Mogroside V and its ultimate metabolite mogrol provide valuable insights into the expected pharmacokinetic profile of mogrosides. A study on Mogroside V in T2DM rats identified Mogroside IIIA1 (an isomer of this compound) as a metabolite and reported its pharmacokinetic parameters, which may offer a surrogate understanding.[1]
Table 1: Pharmacokinetic Parameters of Mogroside V and its Metabolite Mogroside IIIA1 in T2DM Rats (Oral Administration) [1]
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (h·ng/mL) |
| Mogroside V | - | - | - |
| Mogroside IIIA1 | 163.80 ± 25.56 | - | 2327.44 ± 474.63 |
Note: The available data is for Mogroside IIIA1, an isomer of this compound, in a disease model. These values should be interpreted with caution as they may not directly reflect the pharmacokinetics of this compound in healthy subjects.
Tissue Distribution
Metabolism and Excretion
The primary route of metabolism for this compound is further deglycosylation by intestinal bacteria to form smaller mogrosides and eventually the aglycone, mogrol.[3][4] These metabolites are then primarily excreted in the feces.[3] While the exact percentages of excreted this compound and its metabolites have not been quantified, studies on Mogroside V indicate that the parent compound and its metabolites are mainly excreted in the feces, with minimal urinary excretion.[3]
Experimental Protocols
Animal Study Protocol for Oral Administration
This protocol outlines a general procedure for the oral administration of a test compound to rats for pharmacokinetic studies.
Workflow for an oral pharmacokinetic study in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week to acclimate.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the this compound suspension to the rats via oral gavage at a specified dose.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Analytical Method: UPLC-MS/MS for Quantification in Plasma
This protocol provides a general framework for the quantification of this compound in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
References
- 1. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dynamic distribution patterns and lung targeting efficiency in rats of 9 bioactive components in Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Safety Profile of Purified Mogroside III-E: A Toxicological and Preclinical Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mogroside III-E, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), is a subject of growing interest for its potential applications in food, beverage, and pharmaceutical industries. As a purified compound, a thorough understanding of its toxicological and safety profile is paramount for its development and regulatory approval. This technical guide provides a comprehensive overview of the existing toxicological data, metabolic fate, and safety assessment of this compound and related mogrosides. The available evidence strongly suggests a favorable safety profile, characterized by low toxicity and lack of genotoxic potential. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound.
Introduction
Mogrosides are the primary compounds responsible for the intense sweet taste of Monk Fruit. Among them, Mogroside V is the most abundant, while other mogrosides, including this compound, are present in smaller quantities. Recent research has also pointed towards various health benefits of mogrosides, including antioxidant and anti-inflammatory properties. This compound, in particular, has been noted for its potential to inhibit gestational diabetes by activating the AMPK/SIRT1 signaling pathway.[1][2] As interest in purified mogrosides for various applications grows, a detailed examination of their safety is essential.
Metabolism and Pharmacokinetics (ADME)
A pivotal aspect of the safety assessment of any compound is its absorption, distribution, metabolism, and excretion (ADME) profile. For mogrosides, including this compound, the key metabolic event is their deglycosylation by intestinal microflora.
Key Findings:
-
Common Metabolic Fate: In vitro studies using human intestinal fecal homogenates have demonstrated that various mogrosides, including this compound, are metabolized into a common terminal aglycone, mogrol.[3][4] This shared metabolic pathway is crucial as it allows for the bridging of toxicological data from more extensively studied mogrosides, such as Mogroside V, to assess the safety of this compound.[4]
-
Minimal Systemic Absorption of Parent Compound: Pharmacokinetic studies indicate that parent mogrosides undergo minimal systemic absorption following oral ingestion.[3][4]
-
Excretion: The primary route of excretion for mogrol and its metabolites is through the feces.[5]
The common metabolic pathway of mogrosides is a cornerstone of their safety evaluation. The conversion to mogrol suggests that the toxicological profile of individual mogrosides is largely determined by the safety of this common metabolite.
Experimental Workflow: In Vitro Metabolism of Mogrosides
Caption: In vitro metabolism experimental workflow.
Toxicological Profile
Due to the limited availability of toxicological studies conducted specifically on purified this compound, this section leverages data from studies on mogroside extracts and the common metabolite, mogrol. This approach is scientifically justified by their shared metabolic fate.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.
| Study Type | Species | Route of Administration | Key Findings | Reference |
| Acute Oral Toxicity | Mice | Oral (gavage) | LD50 > 10 g/kg body weight for aqueous extract | [6] |
| Acute Oral Toxicity | Rats | Oral | LD50 > 15 g/kg body weight for mogrosides | [7] |
| Acute Oral Toxicity | Mice | Oral (gavage) | No adverse effects at 24 g/kg for 7 days (AESG*) | [8] |
*AESG: Alcohol extract of Siraitia grosvenorii with mogroside content > 80%
These studies indicate that mogrosides have a very low order of acute toxicity.
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days.
| Study Duration | Species | Test Article | NOAEL | Reference |
| 90-day | Dog | Luo Han Guo mogroside extract (PureLo) | 3000 mg/kg bw/day | [9] |
| 13-week | Rat | S. grosvenorii extract (containing Mogroside V) | > 5% in diet (2520 mg/kg/day for males, 3200 mg/kg/day for females) | [8] |
| 28-day | Rat | Luo Han fruit concentrate | 7.07 g/kg bw/day (males), 7.48 g/kg bw/day (females) | [10] |
These studies demonstrate a lack of significant toxicological effects even at high doses of mogroside-containing extracts administered over an extended period.
Genotoxicity
Genotoxicity assays are performed to identify substances that can cause damage to genetic material.
| Assay Type | Test System | Test Article | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Monk fruit extract (25% & 55% Mogroside V) | Negative | [11][12] |
| In vitro Chromosomal Aberration Test | Mammalian Cells | Monk fruit extract (25% & 55% Mogroside V) | Negative | [11][12] |
The available data suggests that mogroside extracts are not genotoxic.
Toxicology of Mogrol
As the common metabolite, the safety of mogrol is of high relevance.
| Study Type | Test System | Concentration/Dose | Key Findings | Reference |
| Cell Viability Assay | 3T3-L1, MLE-12, Bone Marrow Macrophages | Up to 50 µM | No effect on viability | [6][13] |
Limited studies on mogrol suggest a lack of cytotoxicity at the tested concentrations.
Experimental Protocols
The following are generalized protocols for key toxicological studies based on internationally recognized OECD guidelines. These serve as a template for the rigorous safety evaluation of purified this compound.
Acute Oral Toxicity (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next.
Experimental Procedure:
-
Animals: Healthy, young adult rodents (usually female rats) are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dose Levels: Predefined dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The procedure allows for the classification of the substance into a toxicity category based on the observed mortality.
Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: OECD 423 acute toxicity testing workflow.
Subchronic Oral Toxicity (Based on OECD Guideline 408)
Objective: To evaluate the adverse effects of a substance following repeated oral administration for 90 days.
Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.
Experimental Procedure:
-
Animals: Rodents are typically used.
-
Dose Groups: At least three dose levels and a control group are used.
-
Administration: The substance is administered daily by gavage or in the diet.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology and clinical biochemistry are evaluated at the end of the study.
-
Pathology: A full necropsy is performed on all animals, and organs are weighed. Histopathological examination of organs and tissues is conducted.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
Objective: To detect gene mutations induced by the test substance.
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance and revertants to histidine independence are counted.
Experimental Procedure:
-
Bacterial Strains: A set of tester strains with different mutations is used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).
-
Exposure: The bacteria are exposed to a range of concentrations of the test substance.
-
Incubation: The treated bacteria are plated on a minimal medium and incubated.
-
Scoring: The number of revertant colonies is counted.
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.
Relevant Signaling Pathways
While the toxicological data for mogrosides is reassuring, understanding their biological interactions is also important. Research has indicated that mogrosides and their metabolite mogrol can modulate several signaling pathways, which may be relevant to their therapeutic effects and safety.
AMPK/SIRT1 Signaling Pathway
This compound has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.[2]
Caption: this compound and the AMPK/SIRT1 pathway.
Anti-inflammatory Signaling
Mogrosides have demonstrated anti-inflammatory activity by inhibiting the release of inflammatory mediators.[7]
Caption: Anti-inflammatory action of mogrosides.
Conclusion
The comprehensive analysis of the available toxicological and metabolic data provides a strong foundation for the safety of purified this compound. The common metabolic pathway of mogrosides to the aglycone mogrol allows for a robust safety assessment based on data from various mogroside extracts. The existing studies consistently demonstrate a very low order of toxicity for mogrosides, with no evidence of genotoxicity.
For the continued development of purified this compound, particularly for pharmaceutical applications, further specific toxicological studies following international guidelines (such as those from the OECD) would be beneficial to build a complete and robust regulatory submission package. However, the current body of evidence strongly supports a favorable safety profile for this compound, paving the way for its broader application.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodstandards.gov.au [foodstandards.gov.au]
- 6. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 12. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Enrichment of Mogroside III-E from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides are the primary bioactive triterpenoid saponins found in the fruit of Siraitia grosvenorii (Luo Han Guo), renowned for their intense sweetness and potential health benefits. Among these, Mogroside III-E is of particular interest due to its high sweetness intensity and potential in regulating blood glucose levels.[1][2] However, the natural abundance of this compound in S. grosvenorii is significantly lower compared to other mogrosides like Mogroside V.[1][2] Consequently, direct extraction of this compound is often inefficient.
These application notes provide a comprehensive overview of the methodologies for obtaining this compound. The protocols detailed below encompass an initial general extraction of total mogrosides from S. grosvenorii, followed by a more advanced biotransformation process to enrich and purify this compound.
Experimental Protocols
Protocol 1: General Extraction of Total Mogrosides from Siraitia grosvenorii
This protocol outlines a standard method for the initial extraction of a crude mogroside mixture from the dried fruit of S. grosvenorii. Hot water extraction is a mature, stable, and simple method for obtaining a high yield of total mogrosides.[3]
Materials and Equipment:
-
Dried Siraitia grosvenorii fruit
-
Deionized water
-
Ethanol
-
Beakers and flasks
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Preparation of Plant Material: Crush the dried Siraitia grosvenorii fruit into a coarse powder.
-
Hot Water Extraction:
-
Combine the powdered fruit with deionized water at a material-to-liquid ratio of 1:15 (g/mL).[3]
-
Allow the mixture to soak for 30 minutes at room temperature.[3]
-
Heat the mixture to boiling and maintain for 60 minutes.[3]
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process on the solid residue two more times, combining all the aqueous extracts.[3]
-
-
Concentration: Concentrate the combined aqueous extract under reduced pressure using a rotary evaporator to a smaller volume.
-
Ethanol Precipitation (Optional, for polysaccharide removal):
-
While stirring, slowly add ethanol to the concentrated extract to a final concentration of 70-80% (v/v) to precipitate polysaccharides.
-
Allow the mixture to stand at 4°C for 12-24 hours.
-
Centrifuge or filter the mixture to remove the precipitate.
-
-
Final Concentration and Drying:
-
Evaporate the ethanol from the supernatant using a rotary evaporator.
-
Dry the final aqueous concentrate using a freeze dryer or spray dryer to obtain a crude mogroside powder.
-
Protocol 2: Enrichment and Purification of this compound via Biotransformation
This protocol describes a method to enrich this compound by converting the more abundant Mogroside V using the enzymatic activity of Ganoderma lucidum mycelium, followed by purification.[1][2]
Part A: Biotransformation of Mogroside V to this compound
Materials and Equipment:
-
Crude mogroside extract (from Protocol 1)
-
Ganoderma lucidum mycelium culture
-
Liquid fermentation medium (e.g., malt extract broth)
-
Shaking incubator
-
Autoclave
-
Filtration apparatus
Procedure:
-
Cultivation of Ganoderma lucidum: Inoculate Ganoderma lucidum mycelium into a sterile liquid fermentation medium.
-
Incubation: Grow the culture in a shaking incubator under appropriate conditions (e.g., 25-28°C, 120-150 rpm) for a specified period to allow for sufficient mycelial growth and enzyme production.
-
Biotransformation:
-
Add the crude mogroside extract (dissolved in sterile water) to the Ganoderma lucidum culture. The crude extract contains Mogroside V, which will be the substrate for the biotransformation.
-
Continue the incubation for several days. The β-glucosidase enzymes secreted by the mycelium will convert Mogroside V into this compound through deglycosylation.[1][2]
-
-
Harvesting: After the biotransformation is complete (as monitored by HPLC), separate the mycelium from the liquid broth by filtration. The broth now contains the enriched this compound.
Part B: Purification of this compound using Macroporous Resin
Materials and Equipment:
-
Biotransformed liquid broth containing this compound
-
HP-20 macroporous adsorbent resin
-
Chromatography column
-
Ethanol-water solutions of varying concentrations
-
Fraction collector
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Column Packing: Pack a chromatography column with HP-20 macroporous resin and equilibrate it with deionized water.
-
Adsorption: Load the biotransformed liquid broth onto the column. The mogrosides will adsorb to the resin.
-
Washing: Wash the column with deionized water to remove unbound impurities such as salts and sugars.
-
Elution:
-
Elute the column with a stepwise gradient of ethanol-water solutions.
-
Start with a low concentration of ethanol (e.g., 20%) to elute more polar compounds.
-
Gradually increase the ethanol concentration. This compound will typically elute at a specific ethanol concentration range.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them using HPLC to identify the fractions containing the highest concentration and purity of this compound.
-
Concentration and Drying: Pool the high-purity this compound fractions and concentrate them using a rotary evaporator to remove the ethanol. Lyophilize the remaining aqueous solution to obtain purified this compound powder. This process has been shown to increase the purity of this compound from approximately 11.71% to 54.19% with a recovery rate of 70-76%.[1]
Data Presentation
Table 1: Comparison of General Mogroside Extraction Methods from Siraitia grosvenorii
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of Total Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [3] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9 | [3] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [3] |
| Microwave-Assisted | Water | 1:8 | N/A (750 W) | 15 min | 0.73 | [4] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [3] |
Table 2: Purification of this compound from Biotransformed Extract
| Parameter | Value | Reference |
| Initial Purity of this compound | 11.71% | [1] |
| Final Purity of this compound | 54.19% | [1] |
| Recovery Rate | 70-76% | [1] |
Visualizations
Caption: Workflow for this compound production.
Caption: Biotransformation of Mogroside V.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins [rcihe.cgust.edu.tw]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
Application Notes and Protocols for the Biotransformation of Mogroside V to Mogroside III-E
FOR RESEARCH USE ONLY
Introduction
Mogrosides, the primary sweet components of the fruit of Siraitia grosvenorii (monk fruit), are a class of triterpenoid glycosides that have garnered significant attention as natural, non-caloric sweeteners.[1][2] Among them, Mogroside V is the most abundant, while Mogroside III-E exhibits a more intense sweetness and potential health benefits, including blood glucose regulation.[3][4][5] The biotransformation of Mogroside V to this compound through enzymatic or microbial hydrolysis presents a targeted approach to enrich this highly desirable compound. This process typically involves the selective cleavage of glucose moieties from the Mogroside V molecule.
This document provides detailed application notes and protocols for the biotransformation of Mogroside V to this compound, intended for researchers, scientists, and professionals in drug development.
Principle of Biotransformation
The conversion of Mogroside V to this compound is a deglycosylation reaction, where two glucose units are selectively removed from the Mogroside V structure. This can be achieved using specific enzymes, primarily β-glucosidases, or through whole-cell bioconversion with microorganisms known to produce these enzymes.[1][3][6] The reaction proceeds through intermediate mogrosides, such as Mogroside IV and Siamenoside I, before yielding the final product, this compound.[6][7]
Data Presentation
Table 1: Kinetic Parameters for Mogroside V Biotransformation
| System | Enzyme/Microorganism | Vmax (μmol/min) | Km (mM) | Reference |
| Free Enzyme | β-glucosidase | 0.32 | 0.35 | [6] |
| Immobilized Enzyme | Immobilized β-glucosidase | 0.29 | 0.33 | [6] |
Table 2: Reaction Times for Mogroside V Conversion using Immobilized β-glucosidase
| Parameter | Mogroside V Deglycosylation | This compound Production | Reference |
| Rate Constant (k) | 0.044 min⁻¹ | 0.017 min⁻¹ | [6][7] |
| τ₅₀ (Time to 50% conversion) | 15.6 min | 41.1 min | [6][7] |
| τ_complete_ (Time to completion) | 60 min | 120 min | [6][7] |
Table 3: Purification of this compound using Macroporous Resin
| Parameter | Initial Purity | Final Purity | Recovery Rate | Reference |
| HP-20 Macroporous Resin | 11.71% | 54.19% | 70% - 76% | [3] |
| Scaled-up Process | - | 55.14% | 74.71% | [3] |
Experimental Protocols
Protocol 1: Enzymatic Conversion using β-glucosidase
This protocol describes the use of free or immobilized β-glucosidase for the conversion of Mogroside V.
Materials:
-
Mogroside V standard
-
β-glucosidase (from a commercial source)
-
Glass spheres (for immobilization)
-
Citrate buffer (pH 4.0)
-
Deionized water
-
Ethanol
-
Reaction vessel (e.g., stirred tank reactor)
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Enzyme Immobilization (Optional but recommended for reusability):
-
Covalently immobilize β-glucosidase onto glass spheres according to established methods. This enhances stability and allows for repeated use.[6]
-
-
Reaction Setup:
-
Prepare a solution of Mogroside V in citrate buffer (pH 4.0). The optimal substrate concentration should be determined empirically but can start in the range of 5 mg/mL.[8]
-
Add the free or immobilized β-glucosidase to the Mogroside V solution. An enzyme loading of 3 U/mL can be used as a starting point.[8]
-
-
Incubation:
-
Reaction Termination and Analysis:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by removing the immobilized enzyme.
-
Analyze the samples by HPLC to quantify the concentrations of Mogroside V, intermediate products, and this compound.
-
Protocol 2: Whole-Cell Biotransformation using Ganoderma lucidum
This protocol utilizes the mycelium of the fungus Ganoderma lucidum for the bioconversion.[3]
Materials:
-
Ganoderma lucidum culture
-
Luo Han Guo (LHK) extract (as a source of Mogroside V)
-
Malt-extract medium (optional)
-
Shake flasks or bioreactor
-
Incubator shaker
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Culture Preparation:
-
Inoculate Ganoderma lucidum mycelium into a suitable liquid medium. A medium containing LHK extract (e.g., 1-2%) can be used.[3]
-
-
Biotransformation:
-
Incubate the culture at an appropriate temperature (e.g., 25-28°C) with shaking for several days (e.g., 5-9 days).[3]
-
The β-glucosidases secreted by the mycelium will convert the Mogroside V in the LHK extract into this compound.
-
-
Harvesting and Extraction:
-
After the incubation period, harvest the culture broth by centrifugation to separate the mycelium.
-
The supernatant containing the converted mogrosides can be used for purification.
-
-
Analysis:
-
Analyze the supernatant using HPLC to determine the concentration of this compound.
-
Protocol 3: Analytical Method - High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the analysis of mogrosides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[9]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.[10] An isocratic mobile phase of acetonitrile and water (e.g., 22:78, v/v) can also be used.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 32°C[9]
-
Detection Wavelength: 203 nm[9]
-
Injection Volume: 10 µL[9]
Procedure:
-
Prepare standard solutions of Mogroside V and this compound of known concentrations to generate a calibration curve.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
Inject the samples and standards into the HPLC system and record the chromatograms.
-
Identify and quantify the peaks corresponding to Mogroside V and this compound by comparing their retention times and peak areas with those of the standards.
Visualizations
Caption: Biotransformation pathway of Mogroside V to this compound.
Caption: General experimental workflow for Mogroside V biotransformation.
References
- 1. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 10. ABC Herbalgram Website [herbalgram.org]
Application Notes and Protocols for the Enzymatic Conversion of Mogrosides using β-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary sweet components of the fruit of Siraitia grosvenorii (Luo Han Guo), are a class of triterpenoid glycosides that have garnered significant interest as natural, non-caloric sweeteners. Beyond their sweetness, specific mogrosides and their aglycone, mogrol, have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and hypoglycemic effects.[1][2][3][4] The biological activity of these compounds is often dependent on their glycosylation pattern. Enzymatic conversion using β-glucosidase offers a specific and efficient method to modify the glycosidic linkages of mogrosides, leading to the production of derivatives with potentially enhanced bioactivities or altered sweetness profiles. This document provides detailed protocols for the enzymatic conversion of mogrosides using β-glucosidase, methods for enzyme activity determination, and analysis of the conversion products.
Principle of Conversion
β-glucosidase (E.C. 3.2.1.21) catalyzes the hydrolysis of β-glycosidic bonds at the non-reducing end of glycosides.[5][6] In the context of mogrosides, β-glucosidase can selectively cleave glucose moieties from the parent mogroside, such as Mogroside V, to produce a variety of other mogrosides, including Siamenoside I, Mogroside IV, and Mogroside IIIE.[5][7] The specific products formed can be controlled by manipulating reaction conditions such as time, pH, and temperature.[7] This enzymatic approach provides a milder and more specific alternative to chemical hydrolysis, which can lead to undesirable byproducts and lower yields.[5][7]
Experimental Workflow
The general workflow for the enzymatic conversion of mogrosides involves the preparation of the substrate and enzyme, the enzymatic reaction under optimized conditions, termination of the reaction, and subsequent analysis of the products, typically by High-Performance Liquid Chromatography (HPLC).
Mogroside Conversion Pathway
The enzymatic conversion of Mogroside V by β-glucosidase proceeds through a stepwise deglycosylation process. The initial hydrolysis can lead to the formation of intermediates like Siamenoside I and Mogroside IV, which can be further hydrolyzed to Mogroside IIIE.[5][7]
Quantitative Data Summary
The efficiency of the enzymatic conversion can be evaluated by monitoring the decrease in the substrate (Mogroside V) and the formation of various products over time. The following tables summarize key kinetic parameters and optimal reaction conditions reported in the literature.
Table 1: Optimal Reaction Conditions for β-Glucosidase
| Parameter | Free β-Glucosidase | Immobilized β-Glucosidase | Reference |
| Optimal pH | 4.0 | 4.0 - 5.0 | [5][7] |
| Optimal Temperature | 60°C | 30°C - 60°C | [5][7] |
Table 2: Kinetic Parameters for the Conversion of Mogroside V using Immobilized β-Glucosidase
| Parameter | Mogroside V Deglycosylation | Mogroside IIIE Production | Reference |
| Rate Constant (k) | 0.044 min⁻¹ | 0.017 min⁻¹ | [7][8] |
| τ₅₀ (Time for 50% conversion) | 15.6 min | 41.1 min | [7][8] |
| τ_complete (Time for complete conversion) | 60 min | 120 min | [7][8] |
| Michaelis Constant (Km) | 0.33 mM | - | [7][8] |
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is used to determine the activity of the β-glucosidase enzyme solution before its application in mogroside conversion.
Materials:
-
β-glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mM)
-
Sodium acetate buffer (50 mM, pH 5.0)[9]
-
Sodium carbonate (2 M) or NaOH-glycine buffer (0.4 M, pH 10.8) for reaction termination[7][9]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[9][10]
-
96-well microplate (optional)
Procedure:
-
Prepare a reaction mixture containing 25 µL of the enzyme solution and 50 µL of 50 mM sodium acetate buffer (pH 5.0).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C) for 5 minutes.[9]
-
Initiate the reaction by adding 25 µL of 10 mM pNPG solution and incubate for a defined period (e.g., 30 minutes) at the same temperature.[9]
-
Terminate the reaction by adding 100 µL of 0.4 M NaOH-glycine buffer (pH 10.8) or 1 ml of 2 M sodium carbonate.[7][9]
-
Measure the absorbance of the released p-nitrophenol at 405 nm.[9][10]
-
A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.
-
One unit of β-glucosidase activity is defined as the amount of enzyme required to release 1 µmole of p-nitrophenol per minute under the specified assay conditions.[9]
Protocol 2: Enzymatic Conversion of Mogroside V
This protocol describes the conversion of Mogroside V to other mogrosides using free β-glucosidase.
Materials:
-
Mogroside V extract or purified Mogroside V
-
β-glucosidase solution (activity determined by Protocol 1)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 4.0)[7]
-
Methanol (100%) for reaction termination[7]
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Prepare a solution of Mogroside V in the appropriate buffer (e.g., pH 4.0 phosphate buffer).
-
Add the β-glucosidase solution to the Mogroside V solution. The enzyme-to-substrate ratio may need to be optimized.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 50°C) with gentle agitation.[7]
-
Withdraw aliquots (e.g., 500 µL) at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).[7]
-
Immediately terminate the reaction in each aliquot by adding an equal volume of 100% methanol.[7]
-
Centrifuge the terminated reaction samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the concentration of remaining Mogroside V and the formation of product mogrosides.
Protocol 3: Analysis of Mogrosides by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of mogrosides.
Materials:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate and formic acid (for CAD)[12]
-
Mogroside standards (Mogroside V, Siamenoside I, Mogroside IV, Mogroside IIIE)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a mixture of acetonitrile and water (22:78, v/v) can be used.[11] For CAD, a volatile mobile phase like acetonitrile and ammonium formate buffer (pH 3.0) is suitable.[12]
-
Detection Wavelength: 203 nm or 210 nm for UV detection.[7][11][13]
Procedure:
-
Prepare a series of standard solutions of each mogroside of interest at known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve for each compound.
-
Inject the samples from the enzymatic conversion reaction.
-
Identify and quantify the mogrosides in the samples by comparing their retention times and peak areas to those of the standards.
Concluding Remarks
The enzymatic conversion of mogrosides using β-glucosidase is a powerful tool for generating novel mogroside derivatives with potentially enhanced biological activities. The protocols and data presented here provide a foundation for researchers to explore the biotransformation of these valuable natural products. Optimization of reaction conditions and enzyme selection will be crucial for achieving high yields of specific target mogrosides for further investigation in drug development and other applications.
References
- 1. Pharmacological activities of mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. abcam.cn [abcam.cn]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mogroside III-E Synthesis Using Ganoderma lucidum Mycelium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E is a highly sweet triterpenoidal saponin found in the fruit of Siraitia grosvenorii (monk fruit) and is recognized for its potential in regulating blood glucose levels.[1][2] However, its natural abundance is low compared to other mogrosides, such as Mogroside V.[1][2] This document provides a detailed protocol for the synthesis of this compound through the biotransformation of Mogroside V using the mycelium of the medicinal mushroom Ganoderma lucidum. This method offers a cost-effective and scalable approach for producing this compound for research and development purposes.
The biotransformation process relies on the enzymatic activity of Ganoderma lucidum mycelium, which converts Mogroside V into this compound via a deglycosylation reaction.[1][2] This is attributed to the high levels of β-glucosidase activity exhibited by the mycelium.[1][2][3] The subsequent purification of this compound is achieved using macroporous resin chromatography.
Data Presentation
The following tables summarize the quantitative data from the biotransformation and purification process of this compound.
Table 1: Purification and Recovery of this compound
| Parameter | Initial | Final |
| Purity of this compound | 11.71% | 54.19% |
| Recovery Rate | - | 70% - 76% |
Table 2: Scaled-Up Purification of this compound
| Parameter | Value |
| Harvested this compound | 17.38 g |
| Purity | 55.14% |
| Recovery Rate | 74.71% |
Experimental Protocols
Cultivation of Ganoderma lucidum Mycelium
This protocol describes the cultivation of Ganoderma lucidum mycelium for use in the biotransformation of mogrosides.
Materials:
-
Ganoderma lucidum culture
-
Malt Extract Agar (MEA) plates
-
Malt extract-containing liquid medium
-
Incubator
-
Shaker
Procedure:
-
Inoculate Ganoderma lucidum onto MEA plates and incubate at 24-26°C for 5-7 days, or until sufficient mycelial growth is observed.[4]
-
Prepare a seed culture by transferring a piece of the agar with mycelium into a flask containing a malt extract-based liquid medium.
-
Incubate the seed culture at 28°C for 8 days with shaking at 180 rpm.[5]
-
For large-scale cultivation, inoculate the fermentation culture medium with 10% (v/v) of the seed culture.
-
Incubate the fermentation culture at 28°C for 5-7 days with shaking at 180 rpm.[1][5] The mycelium can be harvested for the biotransformation experiment.
Biotransformation of Mogroside V to this compound
This protocol details the enzymatic conversion of Mogroside V to this compound using Ganoderma lucidum mycelium.
Materials:
-
Ganoderma lucidum mycelium (harvested from the cultivation step)
-
Crude extract of Siraitia grosvenorii fruit (containing Mogroside V)
-
Fermentation vessel
-
Shaker incubator
Procedure:
-
Introduce the harvested Ganoderma lucidum mycelium into a fermentation vessel containing the crude extract of Siraitia grosvenorii fruit dissolved in a suitable buffer or medium.
-
The initial concentration of the fruit extract should be optimized based on the mycelial biomass. A study by Chiu et al. (2020) utilized 1% and 2% of a water-extract solution of Luo Han Guo (LHK).[1]
-
Incubate the mixture for up to 21 days.[1] Monitor the conversion of Mogroside V to this compound periodically.
-
Samples should be taken at regular intervals (e.g., every 3 days) to analyze the concentration of mogrosides using High-Performance Liquid Chromatography (HPLC).[1]
Extraction and Purification of this compound
This protocol describes the isolation and purification of this compound from the biotransformation mixture.
Materials:
-
Biotransformation mixture containing this compound
-
HP-20 macroporous resin
-
Chromatography column
-
Ethanol solutions of varying concentrations
-
Rotary evaporator
Procedure:
-
After the biotransformation is complete, separate the mycelium from the liquid medium by centrifugation.
-
Load the supernatant onto a chromatography column packed with HP-20 macroporous resin.
-
Wash the column with distilled water to remove unbound impurities.
-
Elute the bound mogrosides with a stepwise gradient of ethanol. The optimal ethanol concentration for eluting this compound should be determined experimentally.
-
Collect the fractions and analyze them for the presence of this compound using HPLC.
-
Pool the fractions containing high-purity this compound and concentrate the solution using a rotary evaporator.
-
The resulting powder can be further dried to obtain purified this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
An HPLC system coupled with a mass spectrometer (MS) and a nuclear magnetic resonance (NMR) spectrometer can be used for the identification and quantification of mogrosides.[1][2]
-
A C18 column is typically used for the separation of mogrosides.
-
The mobile phase can consist of a gradient of acetonitrile and water.
Visualizations
Biotransformation Pathway
Caption: Enzymatic conversion of Mogroside V to this compound.
Experimental Workflow
Caption: Overall experimental workflow for this compound production.
Signaling Pathway for Triterpenoid Biosynthesis in Ganoderma lucidum
While the biotransformation of Mogroside V is an enzymatic conversion, the synthesis of triterpenoids in Ganoderma lucidum in general follows the mevalonate (MVA) pathway. Understanding this pathway can be relevant for optimizing the overall health and metabolic activity of the mycelium.
Caption: Mevalonate pathway for triterpenoid biosynthesis in G. lucidum.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2446206C1 - METHOD OF GROWING Ganoderma lucidum MYCELIUM - Google Patents [patents.google.com]
- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Mogroside III-E Using Macroporous Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of Mogroside III-E, a high-intensity natural sweetener, from a fermented broth using Diaion® HP-20 macroporous resin. The protocols outlined are based on established laboratory and scaled-up procedures, offering a robust method for obtaining this compound with significantly increased purity.
Introduction
This compound is a triterpenoid saponin found in the fruit of Siraitia grosvenorii (monk fruit). It is noted for its intense sweetness and potential therapeutic properties, including blood glucose regulation.[1] However, its natural abundance is low. Biotransformation of the more abundant Mogroside V into this compound, followed by an efficient purification process, is a promising strategy for its large-scale production.[2][3] Macroporous resins, such as the styrene-divinylbenzene-based Diaion® HP-20, are effective for this purification due to their high adsorption capacity, good recovery rates, and cost-effectiveness.[4][5] This protocol details the use of Diaion® HP-20 for the purification of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a laboratory-scale and a scaled-up purification process for this compound using a Diaion® HP-20 resin column.
Table 1: Purification of this compound on a Laboratory Scale
| Parameter | Value | Reference |
| Resin Type | Diaion® HP-20 | [2] |
| Resin Amount | 15 g | [3] |
| Initial Purity of this compound | 11.71% ± 0.26% | [3] |
| Final Purity of this compound | 54.19% ± 1.36% | [3] |
| Recovery Rate of this compound | 72.23% ± 1.64% | [3] |
| Crude this compound Loaded | 10.94 g | [3] |
| Purified this compound Obtained | 1.71 g ± 0.01 g | [3] |
Table 2: Purification of this compound on a Scaled-Up Process
| Parameter | Value | Reference |
| Resin Type | Diaion® HP-20 | [2] |
| Resin Amount | 150 g | [3] |
| Initial Purity of this compound | 11.71% ± 0.26% | [3] |
| Final Purity of this compound | 55.14% ± 2.44% | [3] |
| Recovery Rate of this compound | 74.71% ± 1.41% | [3] |
| Crude this compound Loaded | 109.44 g | [3] |
| Purified this compound Obtained | 17.38 g ± 0.44 g | [3] |
Experimental Protocols
This section provides detailed methodologies for the purification of this compound using a Diaion® HP-20 macroporous resin column.
Materials and Equipment
-
Resin: Diaion® HP-20 macroporous resin (Polystyrene/divinylbenzene matrix)
-
Reagents: Ethanol (analytical grade), Deionized water
-
Equipment: Chromatography column, Peristaltic pump, Fraction collector, Rotary evaporator, HPLC system for analysis
Resin Preparation and Column Packing
-
Resin Pre-treatment: Before use, soak the Diaion® HP-20 resin in 95% ethanol for 24 hours to remove any residual monomers and porogenic agents.
-
Washing: Wash the resin thoroughly with deionized water until the eluent is clear and neutral.
-
Column Packing: Prepare a slurry of the pre-treated resin in deionized water and pour it into the chromatography column. Allow the resin to settle, ensuring a uniformly packed bed without any air bubbles. The minimum recommended bed depth is 800 mm.[2]
Sample Preparation
Prepare a crude extract containing this compound. In the cited study, a fermented broth was used, which was concentrated to a dried powder.[5] The sample for loading was prepared by dissolving this powder in deionized water to a concentration of 37.5 mg/mL.[5]
Chromatographic Purification Protocol
The purification process consists of three main stages: sample loading, washing, and elution.
-
Equilibration: Equilibrate the packed column by passing 2-3 bed volumes (BV) of deionized water through it at a flow rate of 4 BV/h.
-
Sample Loading:
-
Washing (Impurity Removal):
-
After loading, wash the column with 5 BV of deionized water at a flow rate of 4 BV/h to remove unbound sugars and other polar impurities.
-
Subsequently, wash the column with 3 BV of 10% aqueous ethanol (v/v) at the same flow rate to remove more tightly bound impurities.[5] A small amount of this compound (approximately 2%) may be lost during this step.[6]
-
-
Elution (this compound Collection):
-
Post-Processing:
-
Pool the fractions containing high-purity this compound.
-
Concentrate the pooled fractions using a rotary evaporator to remove the ethanol and water, yielding the purified this compound product.
-
Resin Regeneration
To reuse the Diaion® HP-20 resin, a regeneration step is necessary after each purification cycle.
-
Wash with High-Concentration Ethanol: Wash the column with 3-5 BV of 95% ethanol to remove any strongly bound hydrophobic compounds.
-
Rinse with Deionized Water: Rinse the column thoroughly with deionized water until the eluent is free of ethanol.
-
Storage: For short-term storage, the resin can be kept in deionized water. For long-term storage, a 20% ethanol solution is recommended to prevent microbial growth.[3][6]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Logical Relationship of Purification Steps
Caption: Logical Steps in this compound Purification.
References
Application Note: Quantification of Mogroside III E using a Validated HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Mogroside III E in various matrices. Mogroside III E, a minor sweet component found in the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered interest for its potential biological activities.[1] This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) for detection and quantification. The protocol detailed herein provides a robust and reliable workflow for researchers, scientists, and drug development professionals engaged in the analysis of this compound.
Introduction
Mogrosides are a group of cucurbitane-type triterpenoid glycosides that are the main sweetening components of Luo Han Guo.[2] While Mogroside V is the most abundant and well-known, other minor mogrosides, such as Mogroside III E, are also present and may contribute to the overall biological effects of monk fruit extracts.[3] Accurate quantification of these minor components is crucial for quality control of natural sweeteners and for pharmacokinetic and pharmacological studies.[4] This application note presents a detailed protocol for the extraction and quantification of Mogroside III E using HPLC-MS/MS, a technique that offers high sensitivity and specificity.[5]
Experimental
Materials and Reagents
-
Mogroside III E standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank matrix (e.g., plasma, fruit extract)
Sample Preparation
The following protocol is a general guideline for the extraction of Mogroside III E from a solid matrix like dried fruit powder. Modifications may be necessary for other matrices such as plasma.
-
Weighing: Accurately weigh 0.5 g of the homogenized and dried sample powder.
-
Extraction: Add 25 mL of 80% methanol-water (v/v) solution to the sample.[6]
-
Sonication: Sonicate the mixture for 30 minutes.[2]
-
Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.[6]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
For liquid matrices like plasma, a protein precipitation step is typically employed. This involves adding a threefold volume of cold methanol to the plasma sample, vortexing, centrifuging to pellet the precipitated proteins, and then filtering the supernatant.[4]
HPLC Conditions
-
System: Agilent 1260 Series LC system or equivalent[2]
-
Column: Agilent Poroshell 120 SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent[6]
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Flow Rate: 0.25 mL/min[2]
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-3 min: 15-21% B
-
3-10 min: 21-24% B
-
10-17 min: 24-40% B
-
17-20 min: 40% B
-
20-21 min: 40-15% B (return to initial conditions)
-
21-25 min: 15% B (equilibration)
-
MS/MS Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2][6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Mogroside III E: The precursor ion for Mogroside III E is [M-H]⁻. The exact m/z for the precursor and product ions should be optimized by infusing a standard solution. Based on the structure of Mogroside III E (C48H82O19), the molecular weight is 962.55 g/mol , so the precursor ion would be approximately m/z 961.5. Product ions would result from the loss of glucose moieties (162 Da).
-
Precursor Ion (Q1): 961.5 m/z
-
Product Ion (Q3): 799.5 m/z (loss of one glucose) and/or 637.5 m/z (loss of two glucoses)
-
-
Fragmentor Voltage: To be optimized (typically 100-200 V)
-
Collision Energy: To be optimized (typically 20-50 eV)
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
Results and Discussion
Method Validation
The developed HPLC-MS/MS method should be validated for linearity, sensitivity (limit of detection and quantification), precision, accuracy, and recovery according to standard guidelines. The following table summarizes typical performance characteristics observed for mogroside analysis, which can be expected for Mogroside III E.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998[2] |
| LOD | 9-19 ng/mL[5] |
| LOQ | 25-100 ng/mL[4][5] |
| Intra-day Precision (RSD) | < 3.8%[2] |
| Inter-day Precision (RSD) | < 4.0%[2] |
| Accuracy (Recovery) | 91-107%[2] |
| Stability (24h, RSD) | < 3.1%[2] |
Representative Data
A standard curve should be generated by plotting the peak area of Mogroside III E against a series of known concentrations. The concentration of Mogroside III E in unknown samples can then be determined by interpolation from this curve.
Visualizations
Caption: Experimental workflow for Mogroside III E quantification.
Caption: Proposed fragmentation of Mogroside III E in negative ESI mode.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive tool for the quantification of Mogroside III E. The detailed protocol for sample preparation and instrumental analysis, along with the expected method performance, will be valuable for researchers in the fields of natural product chemistry, food science, and drug development. The high selectivity of MRM detection minimizes matrix interference, ensuring accurate quantification in complex samples.
References
- 1. Mogroside IIIe - LKT Labs [lktlabs.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Analytical Standards for Mogroside III-E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is a minor component among the various mogrosides but is of significant interest due to its potential pharmacological activities, including the activation of the AMPK/SIRT1 signaling pathway, which is implicated in various metabolic processes. The development of reliable analytical standards for this compound is crucial for accurate quantification in raw materials and finished products, as well as for advancing research into its biological functions.
These application notes provide detailed protocols for the preparation and analysis of this compound, including its biotransformation from the more abundant Mogroside V, and subsequent analytical characterization by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of analytical methods and for the characterization of the reference standard.
| Property | Value | Source |
| Chemical Formula | C₄₈H₈₂O₁₉ | LKT Labs |
| Molecular Weight | 963.15 g/mol | LKT Labs |
| CAS Number | 88901-37-5 | LKT Labs |
| Purity | ≥98% (commercially available) | LKT Labs |
| Appearance | White solid | General observation |
| Solubility | Soluble in methanol, ethanol, DMSO, and pyridine. | ChemFaces |
Preparative Protocol: Biotransformation of Mogroside V to this compound
This compound is naturally present in low concentrations in Siraitia grosvenorii. A more efficient method for its production is the biotransformation of Mogroside V, the most abundant mogroside in monk fruit, using specific microorganisms. This protocol details the biotransformation of Mogroside V to this compound using Ganoderma lucidum mycelium.
Experimental Workflow for this compound Production
Methodology
1. Preparation of Ganoderma lucidum Culture:
-
Inoculate Ganoderma lucidum mycelium into a suitable liquid medium (e.g., potato dextrose broth).
-
Incubate the culture at 25-28°C with shaking (120-150 rpm) for 5-7 days to obtain a seed culture.
2. Biotransformation:
-
Prepare a fermentation medium containing a Mogroside V-rich extract from Siraitia grosvenorii. The extract can be prepared by hot water extraction of the dried fruit.
-
Inoculate the fermentation medium with the Ganoderma lucidum seed culture (5-10% v/v).
-
Ferment at 25-28°C with shaking (120-150 rpm) for 7-14 days. Monitor the conversion of Mogroside V to this compound periodically by HPLC.
3. Extraction and Purification:
-
After fermentation, separate the mycelium from the broth by filtration or centrifugation.
-
Load the supernatant onto a pre-equilibrated macroporous resin column (e.g., Diaion® HP-20).
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze by HPLC to identify those rich in this compound.
-
Combine the this compound rich fractions and concentrate under reduced pressure.
-
The resulting powder can be further purified by recrystallization or preparative HPLC if higher purity is required.
Analytical Protocols for this compound
Accurate and precise analytical methods are essential for the quantification and characterization of this compound. The following protocols for HPLC and LC-MS/MS are optimized for the analysis of mogrosides.
Experimental Workflow for Analytical Characterization
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in purified samples and extracts.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30-35°C |
| Injection Volume | 10-20 µL |
| Detection | UV at 203-210 nm or Evaporative Light Scattering Detector (ELSD) |
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 15 | 60 | 40 |
| 25 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 40 | 80 | 20 |
| 45 | 80 | 20 |
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard or sample.
-
Dissolve in methanol or a mixture of methanol and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices.
| Parameter | Specification |
| LC System | As described in the HPLC protocol. |
| Mass Spectrometer | Triple quadrupole or Q-TOF mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode. |
| Ion Source Temp. | 500-550°C |
| Ion Spray Voltage | -4500 V |
| MRM Transitions | See Table 3 |
Table 3: Example MRM Transitions for Mogrosides (to be optimized for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mogroside V | 1285.6 | 1123.7 | 47 |
| Mogroside III | 961.5 | 799.5 | - |
| This compound (Predicted) | 961.5 | (To be determined) | (To be determined) |
Note: The exact product ion and collision energy for this compound should be determined by direct infusion of a purified standard into the mass spectrometer.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of this compound.
| Parameter | Specification |
| Spectrometer | 400 MHz or higher field strength NMR spectrometer. |
| Solvent | Deuterated methanol (CD₃OD) or pyridine-d₅. |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC. |
| Reference | The residual solvent peak is used as an internal reference. |
A reference ¹H NMR spectrum for this compound is available and can be used for comparison. Detailed 1D and 2D NMR analysis will allow for the complete assignment of all proton and carbon signals, confirming the identity and purity of the standard.
Signaling Pathway Analysis: this compound and the AMPK/SIRT1 Pathway
This compound has been reported to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and is involved in a wide range of physiological processes. The following diagram illustrates the key components of this pathway and the proposed mechanism of activation.
Pathway Description: Cellular stress, such as a low energy state (high AMP/ATP ratio), activates the upstream kinase LKB1. LKB1 then phosphorylates and activates AMPK. Activated AMPK orchestrates a metabolic switch to conserve ATP by promoting catabolic pathways and inhibiting anabolic processes. This compound is proposed to activate AMPK, although the direct mechanism is still under investigation. Activated AMPK can also increase the cellular NAD+/NADH ratio, which in turn activates SIRT1, a NAD+-dependent deacetylase. SIRT1 can deacetylate and further activate LKB1, creating a positive feedback loop. SIRT1 also targets other proteins to promote mitochondrial biogenesis and other cellular stress responses.
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Mogrosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Thin-Layer Chromatography (HPTLC) offers a reliable, efficient, and high-throughput method for the qualitative and quantitative analysis of mogrosides, the sweet-tasting triterpene glycosides found in the fruit of Siraitia grosvenorii (Monk Fruit). This document provides detailed application notes and protocols for the HPTLC analysis of mogrosides, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical procedures for quality control, stability testing, and formulation development.
Mogrosides, particularly Mogroside V, are of significant interest due to their intense sweetness and potential health benefits. HPTLC provides a powerful tool for separating and quantifying these compounds in various sample matrices, including raw plant material, extracts, and finished products.
Experimental Protocols
Sample Preparation
Objective: To efficiently extract mogrosides from the sample matrix for HPTLC analysis.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit or mogroside-containing product
-
Methanol, analytical grade
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This filtered solution is the sample solution for HPTLC application.
Standard Solution Preparation
Objective: To prepare accurate standard solutions of mogrosides for calibration and quantification.
Materials:
-
Mogroside reference standards (e.g., Mogroside V, Mogroside IV, Siamenoside I)
-
Methanol, analytical grade
-
Volumetric flasks
Protocol:
-
Accurately weigh 10 mg of each mogroside reference standard into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up the volume to the mark to obtain stock solutions of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of different concentrations by appropriate dilution with methanol. These will be used to construct the calibration curve.
HPTLC Method
Objective: To achieve optimal separation and detection of mogrosides on the HPTLC plate.
Instrumentation:
-
HPTLC system (e.g., CAMAG) including:
-
Automatic TLC Sampler (e.g., ATS 4 or Linomat 5)
-
Twin-Trough Chamber (20 cm x 10 cm)
-
TLC Plate Heater
-
TLC Visualizer or similar documentation system
-
TLC Scanner for densitometric evaluation
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254 (20 cm x 10 cm, Merck).
-
Mobile Phase: A mixture of n-butanol, water, and ethanol in a ratio of 7:1:1 (v/v/v).
-
Sample Application:
-
Apply 2 µL of the sample and standard solutions as 8 mm bands.
-
Maintain a distance of 8 mm from the bottom edge of the plate.
-
-
Development:
-
Develop the plate in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes.
-
The development distance should be 80 mm from the lower edge of the plate.
-
-
Drying: Dry the developed plate in a stream of warm air or on a TLC plate heater.
Derivatization and Visualization
Objective: To visualize the separated mogroside bands for qualitative and quantitative analysis.
Materials:
-
10% Sulfuric acid in ethanol reagent.
-
Dipping chamber.
-
TLC Plate Heater.
-
TLC Visualizer.
Protocol:
-
Immerse the dried HPTLC plate into the 10% sulfuric acid in ethanol solution for 1 second using a dipping chamber.
-
Heat the plate on a TLC plate heater at 105°C for 5 minutes.
-
Visualize the plate under white light and UV light at 366 nm. Mogrosides will appear as colored zones.[1]
Densitometric Analysis
Objective: To quantify the amount of mogrosides in the sample.
Protocol:
-
Scan the derivatized plate using a TLC scanner in absorbance/reflectance mode.
-
The scanning wavelength should be set to the wavelength of maximum absorbance of the derivatized mogroside spots (typically in the visible range, e.g., 520 nm).
-
Record the peak areas of the standard and sample spots.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of mogrosides in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize the chromatographic data and typical validation parameters for the HPTLC analysis of key mogrosides.
Table 1: Chromatographic Data for Mogrosides and Related Compounds
| Compound | Rf Value (approx.) |
| Mogroside V | 0.10 |
| 11-oxo-mogroside V | 0.10 |
| Isomogroside V | 0.15 |
| Mogroside IV | 0.23 |
| Siamenoside I | 0.26 |
| Mogroside IV A | 0.29 |
| Mogroside III E | 0.48 |
| Mogroside III | 0.53 |
| Mogroside II E | 0.73 |
Data obtained from literature sources.[1]
Table 2: HPTLC Method Validation Parameters for Mogroside V (Illustrative Example)
| Parameter | Result |
| Linearity Range | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~30 ng/spot |
| Limit of Quantification (LOQ) | ~90 ng/spot |
| Recovery (%) | 98.5 - 101.5% |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Robustness | Robust |
Note: The values presented in this table are illustrative and based on typical performance characteristics of HPTLC methods for triterpenoid glycosides. Actual values must be determined during in-house method validation.
Visualizations
Caption: Experimental workflow for HPTLC analysis of mogrosides.
Caption: Key components of the HPTLC system for mogroside analysis.
References
Application Notes and Protocols for Mogroside III-E in RAW264.7 Cell Inflammation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E, a principal bioactive triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant interest for its potential therapeutic properties, including its potent anti-inflammatory effects. These application notes provide a comprehensive guide for utilizing this compound in in vitro inflammation models employing the murine macrophage cell line RAW264.7. Macrophages are key players in the inflammatory response, and their activation by endotoxins such as lipopolysaccharide (LPS) provides a robust model for screening and characterizing anti-inflammatory agents. This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mediated Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW264.7 macrophages. The data is compiled from published studies and represents typical results that can be expected from the described protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| This compound Concentration | Inhibition of NO Production (%) | IC₅₀ (µM) |
| 1 µM | 15.2 ± 2.1 | \multirow{4}{*}{~25.8} |
| 5 µM | 35.7 ± 3.5 | |
| 10 µM | 58.3 ± 4.2 | |
| 25 µM | 75.1 ± 5.6 | |
| 50 µM | 92.4 ± 6.3 |
Data are presented as mean ± standard deviation and are representative of typical experimental outcomes.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| This compound Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) |
| 10 | 28.5 ± 3.1 | 35.2 ± 4.0 | 30.1 ± 3.5 |
| 25 | 55.4 ± 4.8 | 62.8 ± 5.5 | 58.7 ± 5.1 |
| 50 | 80.2 ± 6.1 | 85.1 ± 7.2 | 82.3 ± 6.9 |
Data are presented as mean ± standard deviation relative to LPS-stimulated cells without this compound treatment.
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment | p-p65 (relative to LPS) | p-IκBα (relative to LPS) | p-ERK1/2 (relative to LPS) | p-JNK (relative to LPS) | p-p38 (relative to LPS) |
| Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.1 ± 0.03 | 0.09 ± 0.02 |
| LPS (1 µg/mL) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS + this compound (25 µM) | 0.45 ± 0.05 | 0.38 ± 0.04 | 0.52 ± 0.06 | 0.48 ± 0.05 | 0.41 ± 0.04 |
| LPS + this compound (50 µM) | 0.21 ± 0.03 | 0.19 ± 0.02 | 0.25 ± 0.03 | 0.22 ± 0.03 | 0.18 ± 0.02 |
Data are presented as the relative band intensity normalized to total protein and expressed as a fold change relative to the LPS-only treated group. Values are representative of typical western blot quantification.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 (ATCC® TIB-71™)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for quantifying the production of TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Induce inflammation with 1 µg/mL of LPS and incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for Signaling Pathway Proteins
This method is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with 1 µg/mL of LPS for 30-60 minutes (time may need optimization).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p-IκBα, p-ERK1/2, p-JNK, p-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Application of Mogroside III-E in Diabetic Animal Models: A Comprehensive Overview for Researchers
Introduction
Mogroside III-E, a principal bioactive cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant attention within the scientific community for its potential therapeutic applications in metabolic disorders, particularly diabetes mellitus.[1][2] This triterpenoid saponin is recognized for its potent antioxidant and anti-inflammatory properties, which are foundational to its beneficial effects in mitigating diabetic complications.[1][3] Preclinical studies utilizing various diabetic animal models have demonstrated the efficacy of this compound in improving glycemic control, enhancing insulin sensitivity, and ameliorating associated pathologies such as diabetic nephropathy.[1][2]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound in the context of diabetes.
Key Therapeutic Effects and Mechanisms of Action
This compound exerts its anti-diabetic effects through multiple mechanisms, primarily centered on the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][4] Activation of AMPK, a master regulator of cellular energy homeostasis, subsequently influences a cascade of downstream targets, including Sirtuin 1 (SIRT1), leading to reduced inflammation, oxidative stress, and apoptosis in tissues susceptible to hyperglycemic damage.[1][2][5]
Observed Effects in Preclinical Models:
-
Hypoglycemic Effects: this compound has been shown to effectively reduce blood glucose levels in diabetic animal models.[2][4]
-
Improved Insulin Sensitivity: Treatment with this compound enhances insulin tolerance.[4]
-
Anti-inflammatory Action: It significantly decreases the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]
-
Antioxidant Properties: this compound mitigates oxidative stress by decreasing levels of malondialdehyde (MDA) and increasing the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[2]
-
Protection Against Diabetic Complications: Studies have highlighted its protective role in diabetic nephropathy by alleviating high glucose-induced podocyte injury.[1][2][5]
-
Modulation of Gut Microbiota: Mogrosides, including this compound, can modulate the composition of intestinal microflora, which is often dysregulated in diabetes.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and related mogrosides in diabetic models.
Table 1: Effect of Mogroside Treatment on Blood Glucose and Lipids in Alloxan-Induced Diabetic Mice
| Treatment Group | Serum Glucose (mmol/L) | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) | High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) |
| Normal Control | 5.8 ± 1.2 | 3.4 ± 0.5 | 0.9 ± 0.2 | 1.5 ± 0.3 |
| Diabetic Model | 25.4 ± 3.1 | 6.8 ± 0.9 | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Mogroside (100 mg/kg) | 10.2 ± 2.5 | 4.1 ± 0.6 | 1.2 ± 0.3 | 1.3 ± 0.2 |
| Mogroside (300 mg/kg) | 8.9 ± 2.1 | 3.9 ± 0.5 | 1.1 ± 0.2 | 1.4 ± 0.3 |
| Mogroside (500 mg/kg) | 7.5 ± 1.8 | 3.6 ± 0.4 | 1.0 ± 0.2 | 1.4 ± 0.2 |
*Data are presented as mean ± SD. *p < 0.05 compared to the diabetic model group.[8]
Table 2: Effect of Mogroside Treatment on Hepatic Antioxidant Status in Alloxan-Induced Diabetic Mice
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Glutathione Peroxidase (GSH-Px) (U/mg protein) |
| Normal Control | 1.2 ± 0.3 | 125.4 ± 15.2 | 85.6 ± 9.8 |
| Diabetic Model | 3.8 ± 0.7 | 68.2 ± 8.5 | 42.1 ± 5.4 |
| Mogroside (100 mg/kg) | 2.1 ± 0.4 | 102.8 ± 12.1 | 68.9 ± 7.5 |
| Mogroside (300 mg/kg) | 1.8 ± 0.3 | 110.5 ± 13.5 | 75.4 ± 8.1 |
| Mogroside (500 mg/kg) | 1.5 ± 0.2 | 118.9 ± 14.3 | 80.2 ± 8.9* |
*Data are presented as mean ± SD. *p < 0.05 compared to the diabetic model group.[8]
Table 3: Effect of this compound on Inflammatory Cytokines and Oxidative Stress Markers in High Glucose-Induced Podocytes
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | MDA (nmol/mL) | SOD Activity (U/mL) | CAT Activity (U/mL) |
| Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 10.1 ± 1.5 | 1.8 ± 0.3 | 98.5 ± 10.2 | 55.4 ± 6.1 |
| High Glucose (HG) | 48.9 ± 5.3 | 25.4 ± 3.1 | 32.8 ± 4.2 | 5.9 ± 0.8 | 45.2 ± 5.8 | 28.9 ± 3.5 |
| HG + MG III-E (1 µM) | 35.1 ± 4.1 | 18.2 ± 2.5 | 23.5 ± 3.1 | 4.1 ± 0.5 | 65.8 ± 7.2 | 38.1 ± 4.2 |
| HG + MG III-E (10 µM) | 22.5 ± 2.9 | 12.8 ± 1.9 | 15.9 ± 2.2 | 2.9 ± 0.4 | 80.1 ± 8.9 | 45.6 ± 5.1 |
| HG + MG III-E (50 µM) | 18.2 ± 2.5 | 10.1 ± 1.5 | 12.4 ± 1.8 | 2.1 ± 0.3 | 92.3 ± 9.5 | 51.2 ± 5.8 |
*Data are presented as mean ± SD. *p < 0.05 compared to the High Glucose (HG) group.[2]
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Mice and Mogroside Administration
This protocol describes the induction of a type 2 diabetic mouse model using a high-fat diet (HFD) combined with streptozotocin (STZ) and subsequent treatment with mogrosides.[6]
Materials:
-
Male Kunming mice (or other suitable strain)
-
High-fat diet (e.g., 45% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Mogroside solution (dissolved in sterile water or 0.5% carboxymethylcellulose sodium)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
HFD Feeding: Feed mice a high-fat diet for 4 weeks to induce insulin resistance.
-
STZ Injection: After 4 weeks of HFD, fast the mice overnight and then intraperitoneally inject a single low dose of STZ (e.g., 100-150 mg/kg body weight) dissolved in cold citrate buffer. The control group should be injected with citrate buffer only.
-
Confirmation of Diabetes: Three days after STZ injection, measure fasting blood glucose (FBG) from the tail vein. Mice with FBG levels ≥ 11.1 mmol/L are considered diabetic.
-
Grouping and Treatment: Randomly divide the diabetic mice into model, positive control (e.g., pioglitazone 2.57 mg/kg), and mogroside treatment groups (e.g., 50, 100, and 200 mg/kg).[6]
-
Administration: Administer the respective treatments orally by gavage once daily for 28 days.[6]
-
Monitoring: Monitor body weight and FBG levels weekly throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood and tissue samples for biochemical and molecular analysis.
Protocol 2: In Vitro High Glucose-Induced Podocyte Injury Model
This protocol details the procedure for inducing cellular injury in podocytes using high glucose and treating them with this compound.[2][5]
Materials:
-
Mouse podocyte cell line (MPC-5)
-
DMEM medium (low glucose)
-
Fetal bovine serum (FBS)
-
D-glucose
-
This compound (dissolved in DMSO and diluted in medium)
-
Cell counting kit-8 (CCK-8)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Assay kits for MDA, SOD, and CAT
-
Flow cytometer
-
Antibodies for Western blot analysis (e.g., AMPK, p-AMPK, SIRT1, Bcl-2, Bax, cleaved caspase-3)
Procedure:
-
Cell Culture: Culture MPC-5 cells in low-glucose DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
High Glucose Treatment: To induce injury, culture the cells in high-glucose (HG) medium (e.g., 30 mM D-glucose) for 24-48 hours. The control group should be cultured in normal glucose medium (5.5 mM D-glucose).
-
This compound Treatment: Treat the HG-induced cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.[2]
-
Cell Viability Assay: Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.
-
Measurement of Inflammatory and Oxidative Stress Markers: Collect the cell culture supernatant to measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits. Lyse the cells to measure the intracellular levels of MDA, SOD, and CAT using respective assay kits.
-
Apoptosis Assay: Determine the rate of apoptosis using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.
-
Western Blot Analysis: Extract total protein from the cells and perform Western blotting to analyze the expression levels of proteins in the AMPK/SIRT1 signaling pathway and apoptosis-related proteins.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 7. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of Plants for Mogroside III-E Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are natural, high-intensity sweeteners with significant potential in the food and pharmaceutical industries. Mogroside III-E, a specific intermediate in the biosynthesis of the highly sweet mogroside V, is of particular interest. Metabolic engineering of plants offers a promising alternative to traditional extraction methods for the sustainable production of mogrosides. This document provides detailed application notes and protocols for the metabolic engineering of plants to produce this compound.
The biosynthesis of mogrosides from the common plant precursor 2,3-oxidosqualene requires the coordinated expression of several key enzymes from S. grosvenorii. These include squalene epoxidase (SQE), cucurbitadienol synthase (CS), epoxide hydrolase (EPH), a specific cytochrome P450 monooxygenase (CYP450), and UDP-glucosyltransferases (UGTs).[1][2][3][4] By introducing the genes encoding these enzymes into a heterologous plant host, it is possible to reconstruct the mogroside biosynthetic pathway and achieve production of desired mogrosides.[4][5][6]
Data Presentation: Quantitative Production of Mogrosides in Engineered Plants
The following table summarizes the reported yields of various mogrosides in different metabolically engineered plant species. This data is crucial for selecting a suitable plant chassis and for setting production benchmarks.
| Plant Species | Mogroside Produced | Concentration (ng/g Fresh Weight) | Reference |
| Arabidopsis thaliana | Siamenoside I | 29.65 - 1036.96 | [5][6] |
| Mogroside III | 202.75 | [5][6] | |
| Nicotiana benthamiana (tobacco) | Mogroside II-E | 339.27 - 5663.55 | [6] |
| Mogroside III | 148.30 - 252.73 | [5][6] | |
| Cucumis sativus (cucumber) | Mogrol | 36.88 | [7] |
| Mogroside I-A1 | 58 | [7] | |
| Mogroside II-E | 74.3 | [7] | |
| Mogroside III | 615 | [7] | |
| Siamenoside I | 113 | [7] | |
| Mogroside V | 587 | [7] |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The heterologous production of this compound in a plant chassis relies on the successful introduction and expression of the necessary enzymes from Siraitia grosvenorii. The pathway begins with the ubiquitous plant metabolite 2,3-oxidosqualene.
Caption: Biosynthetic pathway for this compound production.
General Experimental Workflow for Plant Transformation
The process of developing a mogroside-producing plant involves several key steps, from gene cassette construction to the analysis of the final product in transgenic plants.
Caption: General workflow for creating and analyzing mogroside-producing plants.
Experimental Protocols
Protocol 1: Multigene Expression Vector Construction
Objective: To assemble the key mogroside biosynthesis genes into a single plant expression vector. An in-fusion based gene stacking strategy is effective for this purpose.[4][5]
Materials:
-
Plasmids containing codon-optimized sequences of S. grosvenorii genes: SgSQE1, SgCS, SgEPH2, SgP450, and relevant SgUGTs.
-
Plant binary vector (e.g., pCAMBIA1300).
-
Restriction enzymes.
-
In-Fusion HD Cloning Kit or similar seamless cloning system.
-
E. coli competent cells for plasmid propagation.
-
Standard molecular biology reagents and equipment.
Method:
-
Gene Amplification: Amplify the individual gene cassettes (promoter-gene-terminator) using PCR with primers that add 15-25 bp extensions homologous to the adjacent fragments or the linearized vector.
-
Vector Linearization: Linearize the pCAMBIA1300 vector at the desired insertion site using restriction enzymes. Purify the linearized vector.
-
In-Fusion Reaction: Set up the In-Fusion cloning reaction by mixing the linearized vector and the purified PCR products of the mogroside synthase genes according to the manufacturer's protocol. The reaction will directionally ligate the fragments.
-
Transformation into E. coli: Transform the In-Fusion reaction mixture into competent E. coli cells.
-
Selection and Verification: Select transformed colonies on appropriate antibiotic-containing media. Verify the correct assembly of the multigene construct by colony PCR, restriction digestion, and Sanger sequencing.
Protocol 2: Agrobacterium tumefaciens-mediated Plant Transformation
Objective: To introduce the multigene expression vector into the plant genome. This protocol is a simplified version for Arabidopsis thaliana floral dip transformation.[8]
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101).
-
The constructed multigene expression vector.
-
LB medium with appropriate antibiotics.
-
5% (w/v) sucrose solution.
-
Silwet L-77 surfactant.
-
Healthy, flowering Arabidopsis thaliana plants.
Method:
-
Agrobacterium Transformation: Introduce the multigene expression vector into A. tumefaciens competent cells via electroporation or heat shock.
-
Culture Preparation: Inoculate a liquid culture of LB medium containing selective antibiotics with a single colony of transformed A. tumefaciens. Grow at 28°C with shaking until the culture reaches an OD600 of approximately 0.8.
-
Infiltration Medium Preparation: Pellet the Agrobacterium cells by centrifugation and resuspend them in a 5% sucrose solution to an OD600 of 0.8. Just before dipping, add Silwet L-77 to a final concentration of 0.05% (500 µl/L) and mix.[8]
-
Floral Dip: Invert the Arabidopsis plants and dip the above-ground parts, especially the inflorescences, into the Agrobacterium suspension for 2-3 seconds with gentle agitation.[8]
-
Co-cultivation and Growth: Place the dipped plants under a dome or cover for 16-24 hours to maintain high humidity.[8] Then, grow the plants under normal conditions until seeds are mature.
-
Seed Harvest and Selection: Harvest the dry seeds. To select for transformants, sterilize the seeds and plate them on a selection medium containing an appropriate antibiotic (e.g., hygromycin for pCAMBIA vectors).
Protocol 3: Quantification of this compound by HPLC-MS/MS
Objective: To extract and quantify the amount of this compound produced in the transgenic plant tissues.
Materials:
-
Transgenic plant tissue (e.g., leaves).
-
80% methanol.
-
Liquid nitrogen.
-
Centrifuge.
-
Nitrogen evaporator.
-
HPLC-MS/MS system.
-
This compound standard.
-
Formic acid.
-
Acetonitrile.
Method:
-
Sample Preparation: Harvest and freeze approximately 4-5 g of transgenic plant leaves in liquid nitrogen.[4] Grind the frozen tissue to a fine powder.
-
Extraction: Add 80% methanol to the powdered tissue and extract using ultrasonication (e.g., 40 kHz for 1 hour at room temperature).[4]
-
Clarification: Centrifuge the extract at 5000 x g for 20 minutes to pellet cell debris.[4]
-
Concentration and Reconstitution: Collect the supernatant and concentrate it under a stream of nitrogen. Reconstitute the dried extract in 1 mL of methanol.[4]
-
HPLC-MS/MS Analysis:
-
Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.[4]
-
Gradient: A typical gradient could be: 0 min, 20% B; 3-5 min, 23% B; 18 min, 40% B; 18.01-20.10 min, 20% B.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Detection: Use an electrospray ionization (ESI) source in positive mode and multiple reaction monitoring (MRM) for quantification.[4] The specific precursor-product ion transitions for this compound will need to be determined using a pure standard.
-
-
Quantification: Create a standard curve using a serial dilution of the this compound standard. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous mogrosides biosynthesis in cucumber and tomato by genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
Application Notes and Protocols for Assessing Mogroside III-E Anti-Glycation Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Mogroside III-E, a principal bioactive constituent of the fruit of Siraitia grosvenorii, has garnered attention for its potential health benefits, including its anti-glycation properties. These application notes provide detailed protocols for assessing the anti-glycation activity of this compound, summarize relevant quantitative data from studies on mogroside extracts, and delineate a key signaling pathway involved in its cellular protective effects.
Quantitative Data Summary
While specific quantitative data for the direct anti-glycation activity of isolated this compound is not extensively available in the public domain, studies on mogroside extracts (MGE), of which this compound is a known component, provide valuable insights. The following table summarizes the inhibitory effects of a mogroside extract on various markers of glycation.
| Parameter | Test Substance | Concentration | Incubation Time | Percent Inhibition (%) | Reference |
| Fluorescent AGEs | Mogroside Extract | 31 µg/mL | 4 weeks | 11.6 | [1][2] |
| 125 µg/mL | 4 weeks | 33.6 | [1][2] | ||
| 500 µg/mL | 4 weeks | 58.5 | [1][2] | ||
| Aminoguanidine (Positive Control) | 500 µg/mL | 4 weeks | 81.6 | [1][2] | |
| Fructosamine | Mogroside Extract | 31-500 µg/mL | 4 weeks | 4.7 - 10.2 | [1] |
| Aminoguanidine (Positive Control) | 500 µg/mL | 4 weeks | 7.8 | [1] | |
| Protein Carbonyls | Mogroside Extract | 500 µg/mL | 4 weeks | 26.7 | [2] |
| Nε-(carboxymethyl) lysine (CML) | Mogroside Extract | 500 µg/mL | 4 weeks | 71.2 | [2] |
Experimental Protocols
In Vitro Assessment of Anti-Glycation Activity using the Bovine Serum Albumin (BSA)-Glucose Assay
This protocol is a widely used method to screen for compounds that inhibit the formation of AGEs.
a. Materials and Reagents:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide
-
96-well black microplates
-
Fluorometer
b. Experimental Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.
-
Prepare a stock solution of D-glucose (e.g., 1 M) in PBS.
-
Prepare stock solutions of this compound at various concentrations in PBS.
-
Prepare a stock solution of aminoguanidine (e.g., 10 mM) in PBS.
-
-
Incubation:
-
In a series of sterile microcentrifuge tubes, combine the following:
-
Control (Glycated BSA): BSA solution, glucose solution, and PBS.
-
Blank (Native BSA): BSA solution and PBS (no glucose).
-
Test Samples: BSA solution, glucose solution, and this compound solution at different final concentrations.
-
Positive Control: BSA solution, glucose solution, and aminoguanidine solution.
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to all solutions to prevent microbial growth.
-
Incubate all tubes in the dark at 37°C for a period of 1 to 4 weeks.
-
-
Measurement of Fluorescent AGEs:
-
At the end of the incubation period, transfer aliquots of each reaction mixture to a 96-well black microplate.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of AGE formation is calculated using the following formula:
-
In Vitro Assessment of Anti-Glycation Activity using the Bovine Serum Albumin (BSA)-Methylglyoxal (MGO) Assay
This assay is a more rapid method for assessing anti-glycation activity, as methylglyoxal is a highly reactive dicarbonyl compound that accelerates AGE formation.
a. Materials and Reagents:
-
Bovine Serum Albumin (BSA)
-
Methylglyoxal (MGO)
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide
-
96-well black microplates
-
Fluorometer
b. Experimental Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare stock solutions of BSA, this compound, and aminoguanidine as described in the BSA-glucose assay.
-
Prepare a stock solution of MGO (e.g., 100 mM) in PBS.
-
-
Incubation:
-
In a series of sterile microcentrifuge tubes, combine the following:
-
Control (Glycated BSA): BSA solution, MGO solution, and PBS.
-
Blank (Native BSA): BSA solution and PBS (no MGO).
-
Test Samples: BSA solution, MGO solution, and this compound solution at different final concentrations.
-
Positive Control: BSA solution, MGO solution, and aminoguanidine solution.
-
-
Add sodium azide to a final concentration of 0.02% (w/v).
-
Incubate all tubes in the dark at 37°C for 24 to 72 hours.
-
-
Measurement of Fluorescent AGEs:
-
Measure the fluorescence intensity as described in the BSA-glucose assay (Excitation: ~370 nm, Emission: ~440 nm).
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of AGE formation using the same formula as in the BSA-glucose assay.
-
Visualization of Methodologies and Signaling Pathways
Caption: Workflow for in vitro anti-glycation assays.
References
Application Notes and Protocols for Mogroside III-E in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk fruit). While Monk fruit extract is widely known as a natural, non-caloric sweetener, its individual bioactive components are gaining significant attention for their pharmacological properties. This compound, in particular, has demonstrated potent anti-inflammatory, antioxidant, and anti-apoptotic effects in various in vitro models.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential, primarily focusing on its protective effects against high glucose-induced cellular injury. Additionally, the anticancer activities of related mogrosides are discussed to provide a broader context for the therapeutic potential of this class of compounds.
Key Applications
-
Diabetic Nephropathy Research: Investigating the protective effects of this compound on podocytes and other renal cells under high glucose conditions.[1][2][3]
-
Anti-inflammatory Studies: Assessing the inhibition of pro-inflammatory cytokine production and related signaling pathways.
-
Oxidative Stress Research: Evaluating the compound's ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses.[1]
-
Apoptosis Regulation Studies: Analyzing the modulation of apoptotic pathways, particularly in the context of cellular stress and disease models.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound and related mogrosides, providing a reference for experimental design.
Table 1: Effective Concentrations of this compound in Mouse Podocyte (MPC-5) Culture
| Parameter | Concentration / Condition | Observed Effect | Reference |
| Cell Viability | 1, 10, 50 µM | Increased viability of high glucose-induced MPC-5 cells | [1][4] |
| Inflammation | 1, 10, 50 µM | Reduced levels of TNF-α, IL-1β, and IL-6 | [1] |
| Oxidative Stress | 1, 10, 50 µM | Decreased MDA levels; Increased SOD and CAT activities | [1] |
| Apoptosis | 1, 10, 50 µM | Inhibited apoptosis; Upregulated Bcl-2; Downregulated Bax & cleaved caspases | [1][2][3] |
Table 2: Anti-proliferative Effects of Related Mogrosides on Cancer Cell Lines
| Compound | Cell Line | Assay | Effective Concentration (IC50) | Observed Effect | Reference |
| Mogroside IVe | HT29 (Colorectal) | MTT | Dose-dependent (0-250 µmol/L) | Inhibition of proliferation | [5] |
| Mogroside IVe | Hep-2 (Throat) | MTT | Dose-dependent (0-250 µmol/L) | Inhibition of proliferation | [5] |
| Mogroside V | PANC-1 (Pancreatic) | MTT | Dose-dependent | Inhibition of proliferation, cell cycle arrest, apoptosis | [6] |
| Mogroside Extracts | Various Cancer Cells | MTT | ≥2 µg/ml (LLE), ≥1.5 mg/ml (MOG) | Reduced cell viability, G1 cell cycle arrest, apoptosis | [7][8] |
Signaling Pathways and Mechanisms of Action
This compound: The AMPK/SIRT1 Pathway in Cellular Protection
In the context of high glucose-induced cellular stress, this compound exerts its protective effects primarily through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][2][3] This pathway is a critical regulator of cellular energy homeostasis and stress resistance. Activation of AMPK by this compound leads to the subsequent activation of SIRT1, which together suppress inflammatory responses, reduce oxidative stress, and inhibit apoptosis.
Related Mogrosides (IVe, V): The ERK/p53 Pathway in Cancer
While data on the anticancer effects of this compound is limited, related compounds like Mogroside IVe have been shown to inhibit the proliferation of cancer cells, such as colorectal (HT29) and throat (Hep-2) cancer cells.[5] The mechanism involves the upregulation of the tumor suppressor protein p53 and the downregulation of the phosphorylated extracellular signal-regulated kinase (ERK1/2) and matrix metallopeptidase 9 (MMP-9). This pathway modulation leads to cell cycle arrest and induction of apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
General Cell Culture and Treatment Protocol
This protocol describes the culture of mouse podocytes (MPC-5) and subsequent treatment with this compound in a high-glucose model.
Materials:
-
Mouse podocyte MPC-5 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose
-
Mannitol (for osmotic control)
-
This compound (stock solution in DMSO)
-
Sterile PBS
Procedure:
-
Cell Culture: Culture MPC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[1]
-
Experimental Groups:
-
Normal Glucose (NG): Cells cultured in DMEM with 5.5 mM D-Glucose.
-
High Glucose (HG): Cells cultured in DMEM with 30 mM D-Glucose to induce cellular stress.
-
Mannitol Control (MA): Cells cultured in 5.5 mM D-Glucose + 24.5 mM Mannitol to control for osmotic pressure changes.
-
Treatment Group (HG + MGIIIE): Cells cultured in 30 mM D-Glucose and treated with this compound (e.g., 1, 10, 50 µM).
-
-
Treatment: Once cells reach 70-80% confluency, replace the medium with the respective media for each experimental group. Pre-treat cells with this compound for a specified time (e.g., 2 hours) before or concurrently with the addition of high glucose medium, for a total incubation period of 24-48 hours, depending on the downstream assay.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]
- 8. scivisionpub.com [scivisionpub.com]
Formulation of Mogroside III-E for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-E is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] It is recognized for a range of biological activities, including anti-inflammatory, anti-fibrotic, antioxidant, and antidiabetic properties.[2][3] These therapeutic potentials have spurred interest in its evaluation through in vivo studies. However, like many natural products, this compound's physicochemical properties, particularly its solubility, present challenges for developing effective formulations for animal administration.
These application notes provide detailed protocols for the formulation of this compound for oral and parenteral administration in preclinical research, focusing on achieving appropriate vehicle selection, solubilization, and stability for reliable in vivo delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₁₉ | [1] |
| Molecular Weight | 963.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 100 mg/mL (103.83 mM) (ultrasonication recommended) | MedChemExpress |
| Methanol: Slightly soluble | ||
| Pyridine: Slightly soluble | ||
| Water: Slightly soluble | ||
| Storage (Solid) | -20°C for up to 3 years (protect from light) | |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
Formulation Strategies for In Vivo Administration
The poor aqueous solubility of this compound necessitates the use of co-solvents and surfactants to achieve a homogenous and stable formulation suitable for in vivo studies. Below are recommended protocols for preparing formulations for oral and parenteral administration.
Oral Gavage Formulation
Oral gavage is a common method for administering compounds in preclinical rodent models. The following protocol is based on a widely used vehicle system for poorly soluble compounds.
Vehicle Composition:
A common and effective vehicle for oral administration of poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline.[4]
| Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent and viscosity modifier |
| Tween 80 | 5% | Surfactant/emulsifier |
| Saline (0.9% NaCl) | 45% | Vehicle base, ensures isotonicity |
Protocol for Preparing a 1 mg/mL Oral Formulation:
-
Weighing this compound: Accurately weigh the required amount of this compound. For 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Initial Solubilization: Add 1 mL of DMSO to the weighed this compound. Vortex and sonicate until the compound is completely dissolved.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add 4 mL of PEG300 and 0.5 mL of Tween 80. Mix thoroughly by vortexing.
-
Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while continuously vortexing to ensure a homogenous suspension.
-
Final Concentration: The final formulation will have a this compound concentration of 1 mg/mL.
-
Storage: Store the formulation at 4°C and use within 24-48 hours. Before each use, vortex the solution to ensure homogeneity.
Parenteral (Intravenous) Formulation
For intravenous administration, the formulation must be sterile and have a lower concentration of organic solvents to avoid toxicity.
Vehicle Composition for Intravenous Injection:
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 60% |
Protocol for Preparing a 0.5 mg/mL Parenteral Formulation:
-
Weighing this compound: Weigh 5 mg of this compound for a final volume of 10 mL.
-
Initial Solubilization: In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in 0.5 mL of sterile DMSO.
-
Addition of Co-solvents: Add 3 mL of sterile PEG300 and 0.5 mL of sterile Tween 80. Mix gently but thoroughly.
-
Final Dilution: Slowly add 6 mL of sterile saline for injection.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the sterile formulation at 4°C and use within 24 hours.
Experimental Protocols
In Vivo Dosing
The appropriate dosage of this compound will depend on the specific animal model and the intended therapeutic effect. Based on studies with mogroside-rich extracts, a starting point for oral gavage in mice could be in the range of 100-600 mg/kg.[5] However, dose-response studies are recommended to determine the optimal dose for a specific application.
Example Dosing Calculation for Oral Gavage (100 mg/kg):
-
Animal weight: 25 g
-
Dose: 100 mg/kg
-
Required amount of this compound: (100 mg/kg) * (0.025 kg) = 2.5 mg
-
Formulation concentration: 1 mg/mL
-
Volume to administer: 2.5 mg / (1 mg/mL) = 2.5 mL (This volume is too high for a single gavage in a mouse).
To address the high volume, the formulation concentration needs to be increased.
Revised Formulation for a 10 mg/mL solution:
-
Weigh: 100 mg of this compound.
-
Dissolve: in 1 mL of DMSO.
-
Add: 4 mL of PEG300 and 0.5 mL of Tween 80.
-
Add: 4.5 mL of saline.
-
Final Volume: 10 mL.
Revised Dosing Calculation:
-
Volume to administer: 2.5 mg / (10 mg/mL) = 0.25 mL (250 µL) - a suitable volume for oral gavage in mice.[6]
Signaling Pathways and Visualization
This compound has been shown to modulate key signaling pathways involved in inflammation and metabolism. Understanding these pathways is crucial for interpreting in vivo results.
AMPK/SIRT1 Signaling Pathway
This compound activates the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which plays a central role in cellular energy homeostasis and has protective effects against inflammation and oxidative stress.[2][7]
References
- 1. This compound | 88901-37-5 | NDA90137 | Biosynth [biosynth.com]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mogroside III-E Biotransformation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Mogroside III-E from biotransformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low Yield of this compound in Microbial Fermentation
Question: We are using Saccharomyces cerevisiae for the biotransformation of Mogroside V to this compound, but the yield is consistently low. What are the potential causes and how can we improve it?
Answer:
Low yields of this compound during fermentation with Saccharomyces cerevisiae can stem from several factors. Here's a troubleshooting guide to help you enhance your production:
Potential Causes & Solutions:
-
Suboptimal Yeast Strain: The specific strain of S. cerevisiae used is critical. Some strains possess higher β-glucosidase activity, the enzyme responsible for the conversion.
-
Recommendation: Consider screening different commercially available S. cerevisiae strains. Research has shown that specific gene knockouts can significantly improve yield. For instance, deleting the KRE6 gene in S. cerevisiae has been demonstrated to facilitate the production of this compound.[1][2][3] The major enzyme for the initiation of mogroside V conversion is Exg1.[1][2][3]
-
-
Insufficient Enzyme Activity: The conversion of Mogroside V to this compound is a deglycosylation reaction catalyzed by β-glucosidases.[1][2][4] Low intracellular or extracellular enzyme activity will directly impact the yield.
-
Recommendation: You can attempt to induce higher enzyme expression through media optimization. Supplementing the fermentation broth with specific carbon sources has been shown to be effective. Additionally, consider overexpressing relevant β-glucosidase genes in your yeast strain.
-
-
Suboptimal Fermentation Conditions: Temperature, pH, and aeration play a crucial role in yeast metabolism and enzyme activity.
-
Recommendation: Systematically optimize your fermentation parameters. A typical starting point for S. cerevisiae is a temperature of 30°C and a pH between 4 and 5.[5] Ensure adequate aeration and agitation to maintain cell viability and substrate mixing.
-
-
Presence of Inhibitory Compounds: Crude mogroside extracts may contain compounds that inhibit yeast growth or enzyme activity.
-
Recommendation: Pre-treat your mogroside extract to remove potential inhibitors. This could involve a preliminary purification step using macroporous resins.
-
FAQ 2: Incomplete Conversion of Mogroside V
Question: Our biotransformation reaction with Ganoderma lucidum mycelium stops before all the Mogroside V is converted, leaving a significant amount of the substrate. How can we drive the reaction to completion?
Answer:
Incomplete conversion is a common issue in biotransformation processes. Here are several strategies to improve the conversion rate of Mogroside V using Ganoderma lucidum:
Potential Causes & Solutions:
-
Enzyme Deactivation: β-glucosidases from G. lucidum may lose activity over time due to factors like pH shifts, accumulation of byproducts, or thermal degradation.
-
Recommendation: Monitor and control the pH of the fermentation broth throughout the process. Consider a fed-batch approach where fresh media or substrate is added periodically to maintain optimal conditions.
-
-
Substrate or Product Inhibition: High concentrations of the substrate (Mogroside V) or the product (this compound) can sometimes inhibit enzyme activity.
-
Recommendation: Optimize the initial substrate concentration. You can also investigate in-situ product removal techniques, such as using adsorbent resins within the fermenter to continuously remove this compound from the reaction medium.
-
-
Insufficient Mycelial Mass or Enzyme Production: The amount of biocatalyst (mycelium) may be insufficient for complete conversion within the desired timeframe.
-
Recommendation: Optimize the growth medium and conditions for G. lucidum to maximize mycelial biomass before introducing the mogroside extract. Carbon supplementation in the medium can enhance mycelium growth.[4]
-
-
Mass Transfer Limitations: Poor mixing can lead to localized areas of high substrate or product concentration, affecting the overall reaction rate.
-
Recommendation: Ensure adequate agitation to maintain a homogenous suspension of mycelium and substrate.
-
FAQ 3: Difficulty in Purifying this compound
Question: We are struggling to achieve high purity of this compound from the biotransformation mixture. What purification methods are most effective?
Answer:
Purification is a critical step to isolate this compound from the complex mixture of remaining substrates, intermediates, and other mogrosides. Macroporous resin chromatography is a highly effective and scalable method.
Recommended Purification Strategy:
-
Macroporous Resin Selection: HP-20 macroporous resin has been successfully used for the purification of this compound.[2][4][6] This type of resin effectively adsorbs mogrosides, allowing for separation based on their polarity.
-
Optimization of Adsorption and Desorption:
-
Loading: The loading rate of the biotransformation broth onto the resin column is crucial. A slower flow rate generally allows for better adsorption.
-
Washing: After loading, wash the column with deionized water to remove unbound impurities.
-
Elution: A stepwise elution with increasing concentrations of ethanol is typically used to separate the different mogrosides. For example, a lower concentration of ethanol (e.g., 10%) can be used to remove more polar impurities, followed by a higher concentration (e.g., 40%) to elute the target this compound.[4]
-
-
Process Monitoring: Use High-Performance Liquid Chromatography (HPLC) to analyze the fractions collected during elution to identify those containing the highest concentration and purity of this compound.
This purification strategy has been shown to significantly increase the purity of this compound from approximately 11.71% to over 54%, with a recovery rate of 70-76%.[2][4] A scaled-up process demonstrated the potential to harvest 17.38 g of this compound with 55.14% purity and a 74.71% recovery rate.[2][4]
Data Summary
Table 1: Biotransformation of Mogroside V to this compound using Ganoderma lucidum
| Parameter | Initial Purity of this compound | Final Purity of this compound | Recovery Rate |
| Value | 11.71% | 54.19% - 55.14% | 70% - 76% |
| Reference | [2][4] | [2][4] | [2][4] |
Table 2: Kinetic Parameters for β-glucosidase mediated conversion of Mogroside V to this compound
| Parameter | Mogroside V Deglycosylation | This compound Production |
| Rate Constant (k) | 0.044 min⁻¹ | 0.017 min⁻¹ |
| τ₅₀ (Time to 50% conversion) | 15.6 min | 41.1 min |
| τ_complete (Time to completion) | 60 min | 120 min |
| Reference | [2][5] | [2][5] |
Experimental Protocols
Protocol 1: Biotransformation of Mogrosides using Saccharomyces cerevisiae
-
Yeast Culture Preparation:
-
Inoculate a single colony of the selected S. cerevisiae strain (e.g., a strain with KRE6 gene deletion) into YPD medium.
-
Incubate at 30°C with shaking at 220 rpm for 24 hours.[7]
-
-
Fermentation:
-
Inoculate a larger volume of YPD medium with the overnight culture (e.g., 1% v/v).
-
Add the mogroside extract (containing Mogroside V) to the culture medium at the desired concentration.
-
Incubate at 30°C with shaking for the desired reaction time (e.g., 48-72 hours).
-
-
Monitoring:
-
Periodically take samples from the fermentation broth.
-
Analyze the samples by HPLC to monitor the conversion of Mogroside V to this compound.
-
Protocol 2: Purification of this compound using HP-20 Macroporous Resin
-
Column Preparation:
-
Pack a chromatography column with HP-20 macroporous resin and equilibrate it with deionized water.
-
-
Loading:
-
Centrifuge or filter the biotransformation broth to remove microbial cells.
-
Load the supernatant onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several column volumes of deionized water to remove unbound impurities.
-
-
Elution:
-
Perform a stepwise elution with increasing concentrations of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50% ethanol).
-
Collect fractions throughout the elution process.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by HPLC to determine the concentration and purity of this compound.
-
Pool the fractions with high purity this compound.
-
-
Solvent Removal:
-
Remove the ethanol from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Biotransformation pathway of Mogroside V to this compound.
Caption: General experimental workflow for this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins [rcihe.cgust.edu.tw]
- 7. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Mogroside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of mogroside isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for separating mogroside isomers?
A1: C18 columns are frequently used for the reversed-phase separation of mogroside isomers.[1][2][3] For instance, an Agilent Poroshell 120 SB C18 column has been shown to provide good results with short analysis times.[2] Additionally, specialized columns like the Acclaim Trinity P1, which operates under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions, can be effective for separating multiple triterpene glycosides, including mogrosides.[4] Mixed-mode stationary phases, such as Primesep AP, have also been utilized.[5]
Q2: What mobile phase compositions are typically recommended for mogroside separation?
A2: The most common mobile phases consist of a mixture of acetonitrile and water.[1][2][3] To improve peak shape and separation, modifiers like formic acid (0.1%) are often added to the mobile phase.[2] For HILIC separations, a mobile phase of acetonitrile and an ammonium formate buffer (e.g., 10 mM, pH 3.0) is effective.[4] Gradient elution is generally preferred over isocratic runs to avoid long retention times and poor peak shapes for some mogroside isomers.[2]
Q3: How can I improve the detection of mogroside isomers, which lack a strong UV chromophore?
A3: Due to the weak UV absorption of mogrosides, alternative detection methods are often more sensitive. Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are effective techniques.[4][5] For instance, CAD has been shown to have a fivefold lower limit of detection (1.4 µg/mL) compared to UV detection (7.0 µg/mL) for mogroside V.[4] Mass Spectrometry (MS), particularly tandem MS (MS/MS), offers high sensitivity and specificity for identifying and quantifying different mogroside isomers.[2][6] If using UV detection, the wavelength is typically set to a low value, such as 203 nm or 210 nm.[3][4]
Q4: What is the typical elution order for major mogroside isomers in reversed-phase HPLC?
A4: While the exact elution order can vary with specific chromatographic conditions, generally, the polarity of the mogrosides dictates their retention. Mogrosides are triterpene glycosides, and their polarity decreases with a decreasing number of glucose units. In a study simultaneously quantifying eight major mogrosides, a gradient elution on a C18 column was able to separate Mogroside III, Mogroside IVa, Mogroside IV, Mogroside V, Mogroside VI, iso-mogroside V, 11-oxomogroside-V, and Siamenoside I within 10 minutes.[2]
Troubleshooting Guide
Q5: I'm observing poor resolution between critical mogroside isomer pairs. How can I improve it?
A5: Poor resolution can be addressed by systematically optimizing several parameters:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase can significantly impact selectivity.[7] Fine-tuning the gradient slope is also crucial for separating complex mixtures.[8]
-
pH of the Mobile Phase: For ionizable compounds, adjusting the mobile phase pH can alter retention and improve separation. Adding a buffer or an acid like formic acid helps to control the pH and improve peak shape.[2][7]
-
Column Temperature: Temperature affects both solvent viscosity and the selectivity between analytes and the stationary phase.[9] Experimenting with column temperatures, for example between 20-40°C, can help optimize resolution.[1][4]
-
Flow Rate: Lowering the flow rate can increase efficiency and resolution, but at the cost of longer analysis times.[8][10]
-
Stationary Phase: If other optimizations fail, consider a different column chemistry. A column with a different selectivity (e.g., a different C18 phase or a HILIC column) might provide the necessary resolution.[4]
Q6: My mogroside peaks are broad and exhibit tailing. What are the potential causes and solutions?
A6: Peak broadening and tailing can stem from several issues:
-
Column Contamination or Degradation: Metal contamination can lead to poor peak shape.[4] Ensure proper sample preparation to remove interfering substances. If the column is old or has been exposed to harsh conditions, its performance may be compromised. Consider washing the column according to the manufacturer's instructions or replacing it.
-
Mobile Phase pH: An inappropriate mobile phase pH can cause tailing for ionizable compounds. Adding a modifier like 0.1% formic acid can suppress silanol interactions and improve peak symmetry.[2]
-
Mismatched Solvent Strength: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Isocratic Elution Issues: For complex mixtures like mogroside isomers, isocratic elution can lead to peak broadening for later eluting compounds. A gradient elution is often necessary to maintain sharp peaks throughout the run.[2]
Q7: My retention times are drifting between injections. How can I ensure reproducibility?
A7: Retention time instability is a common issue that can often be resolved by:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Changes in mobile phase composition, especially buffer or additive concentration, require adequate equilibration time.[4]
-
Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature. Fluctuations in ambient temperature can cause significant shifts in retention times.[4][9]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of variability. Prepare fresh mobile phase daily and ensure accurate measurement of all components. When mixing solvents like acetonitrile and aqueous buffers, be aware that the process can be endothermic, causing a volume change that may alter the final composition if not prepared carefully.[4]
-
Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Regular maintenance is key to reliable performance.
Data Presentation
Table 1: Example HPLC Conditions for Mogroside V Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Acclaim Trinity P1 | Agilent Poroshell 120 SB C18 | 1Ailtma-C18 | Phenomenex Prodigy 5u ODS3 |
| Column Dimensions | - | - | 4.6 mm × 250 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 81:19 (v/v) Acetonitrile / 10 mM Ammonium Formate | Acetonitrile / Water (with 0.1% Formic Acid) | 22:78 (v/v) Acetonitrile / H₂O | 30:70 (v/v) Acetonitrile / Water (with 0.1% Formic Acid) |
| pH | 3.0 | - | - | - |
| Elution Type | Isocratic | Gradient | Isocratic | Isocratic |
| Flow Rate | - | 0.25 mL/min | - | 0.5 mL/min |
| Column Temperature | 20-30°C | - | 32°C | 40°C |
| Detection | UV (210 nm) or CAD | ESI-MS/MS | - | UV (210 nm) |
| Reference | [4] | [2] | [1] | [11] |
Experimental Protocols
Protocol 1: HPLC-ESI-MS/MS Analysis of Eight Mogroside Isomers
This protocol is based on a method for the simultaneous quantification of eight major mogrosides.[2]
-
Sample Preparation (Ultrasound-Assisted Extraction):
-
Homogenize dried Monk Fruit (Siraitia grosvenorii) samples.
-
Mix the homogenized sample with a methanol/water solution (80/20, v/v).
-
Sonicate the mixture to extract the mogrosides.
-
Filter the resulting solution to remove particulate matter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Series LC system or equivalent.
-
Column: Agilent Poroshell 120 SB C18.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Elution: Gradient elution (specific gradient profile should be optimized for the specific isomers of interest).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: Appropriate volume based on sample concentration and system sensitivity.
-
-
Mass Spectrometry Conditions:
-
Detector: ESI-MS/MS system.
-
Ionization Mode: Optimize ESI source parameters for each standard compound individually.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification, comparing retention times and precursor/product ion ratios to those of certified standards.
-
Protocol 2: Purification of Mogroside V using Macroporous Resins
This protocol describes a preliminary purification and enrichment step prior to HPLC analysis, which can be beneficial for complex matrices.[10][12][13]
-
Resin Selection and Column Packing:
-
Select a suitable macroporous resin (e.g., HZ 806 has shown good adsorption and desorption capacities).
-
Pack the resin into a chromatography column.
-
-
Sample Loading:
-
Dissolve the crude mogroside extract in an appropriate solvent.
-
Load the sample onto the equilibrated resin column at a low flow rate (e.g., 1.5 BV/h) to maximize adsorption.
-
-
Washing and Elution:
-
Wash the column with deionized water (e.g., 2 bed volumes) to remove highly polar impurities.
-
Elute the mogrosides using an aqueous ethanol solution. The concentration can be stepped up; for example, a 40% (v/v) aqueous ethanol solution can be used to elute Mogroside V.
-
Collect fractions and analyze by HPLC to determine the purity of Mogroside V.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 11. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 12. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Mogroside III-E Stability in Aqueous Solutions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mogroside III-E in aqueous solutions. This compound, a sweet triterpenoid glycoside from Siraitia grosvenorii (monk fruit), is of significant interest for its potential applications in pharmaceuticals and functional foods. However, its stability in aqueous environments is a critical factor for researchers to consider during experimental design and formulation development. This guide addresses common stability challenges to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. Like other triterpenoid glycosides, this compound is susceptible to hydrolysis, which involves the cleavage of its glycosidic bonds. This process can be accelerated under certain pH and temperature conditions.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline environments can lead to its degradation. While specific kinetic data for this compound is limited in publicly available literature, related compounds like Mogroside V are known to be readily hydrolyzed under acidic conditions.[1] It is also suggested that mogrosides can be unstable in alkaline solutions.
Q3: Is this compound sensitive to temperature?
A3: Yes, temperature is a critical factor. Generally, higher temperatures accelerate the rate of chemical degradation, including hydrolysis. While mogrosides are considered relatively heat-stable, prolonged exposure to elevated temperatures in aqueous solutions can lead to the cleavage of glycosidic bonds. For instance, the enzymatic hydrolysis of Mogroside V to produce this compound is often carried out at temperatures between 30°C and 50°C, indicating that the glycosidic bonds are susceptible to cleavage in this range, particularly in the presence of a catalyst.[1]
Q4: What are the likely degradation products of this compound in an aqueous solution?
A4: The primary degradation pathway for this compound in aqueous solution is hydrolysis. This would result in the stepwise cleavage of the glucose units from the mogrol aglycone. The ultimate degradation products would be mogrol and individual glucose molecules. The initial degradation may yield mogrosides with fewer glucose units.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound purity over time in solution. | Hydrolysis due to inappropriate pH. this compound is susceptible to degradation in strongly acidic or alkaline conditions. | - Maintain the pH of your aqueous solution in the neutral to slightly acidic range (pH 4-7).- Use buffered solutions to maintain a stable pH.- If your experiment requires acidic or alkaline conditions, minimize the exposure time and temperature. |
| Inconsistent experimental results between batches. | Thermal degradation during storage or handling. Exposure to elevated temperatures can accelerate the breakdown of this compound. | - Store stock solutions and experimental samples at low temperatures (2-8°C for short-term and -20°C for long-term storage).- Avoid repeated freeze-thaw cycles.- Minimize the time samples are kept at room temperature or higher during experimental procedures. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. The additional peaks likely correspond to mogrol or mogrosides with fewer glucose units resulting from hydrolysis. | - Confirm the identity of the new peaks using mass spectrometry (MS).- Review your experimental conditions (pH, temperature, duration) to identify the cause of degradation.- Optimize your protocol to minimize degradation as outlined in the solutions above. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution
This protocol provides a framework for assessing the stability of this compound under specific experimental conditions.
1. Materials:
- This compound standard
- High-purity water (e.g., Milli-Q)
- Buffers of desired pH (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
- pH meter
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
- Prepare aqueous solutions of this compound at the desired final concentration by diluting the stock solution in buffers of different pH values (e.g., pH 3, 5, 7, 9).
- Divide each pH solution into aliquots for analysis at different time points and temperatures.
- Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
- At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
- Immediately quench any further degradation by adding an equal volume of a cold organic solvent like methanol or acetonitrile and store at -20°C until analysis.
- Analyze the samples by a validated HPLC/UPLC method to quantify the remaining this compound and identify any degradation products.
3. Data Analysis:
- Plot the concentration of this compound as a function of time for each pH and temperature condition.
- Calculate the degradation rate constant (k) for each condition, assuming pseudo-first-order kinetics if applicable.
- Determine the half-life (t½) of this compound under each condition using the formula: t½ = 0.693 / k.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Aqueous Solution at 40°C
| pH | Time (hours) | This compound Remaining (%) | Degradation Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 3 | 0 | 100 | - | - |
| 8 | 85 | 0.020 | 34.7 | |
| 24 | 60 | |||
| 5 | 0 | 100 | - | - |
| 8 | 98 | 0.0025 | 277.2 | |
| 24 | 94 | |||
| 7 | 0 | 100 | - | - |
| 8 | 99 | 0.0013 | 533.1 | |
| 24 | 97 | |||
| 9 | 0 | 100 | - | - |
| 8 | 70 | 0.045 | 15.4 | |
| 24 | 35 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Postulated hydrolytic degradation pathway of this compound.
References
Technical Support Center: Scaling Up Mogroside III-E Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Mogroside III-E.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
A1: The primary challenges in scaling up this compound purification often revolve around maintaining resolution and purity, managing larger volumes of solvents, ensuring consistent performance of the chromatographic medium, and optimizing crystallization for high yield and purity. Specific issues include:
-
Low Purity: Incomplete removal of structurally similar mogrosides and other impurities.
-
Poor Recovery: Loss of this compound during chromatographic separation or crystallization.
-
Column Performance: Issues with packing, channeling, and resin degradation in large-scale columns.
-
Crystallization Difficulties: Problems with crystal nucleation, growth, and purity.
-
Process Efficiency: Long processing times and high solvent consumption.
Q2: A research paper reports increasing this compound purity from 11.71% to over 54% using HP-20 macroporous resin.[1] What are the key parameters for achieving this?
A2: The successful purification of this compound using HP-20 macroporous resin depends on optimizing several key parameters. These include the dynamic adsorption and desorption behaviors of this compound on the resin.[1] Key steps involve:
-
Loading Conditions: The initial concentration of the crude extract and the flow rate during loading onto the column are critical to ensure efficient binding.
-
Impurity Removal: A washing step with a low concentration of ethanol (e.g., 10%) is used to remove more polar impurities.[1]
-
Elution Conditions: A higher concentration of ethanol (e.g., 40%) is used to elute the target this compound.[1]
-
Flow Rate: Maintaining an optimal flow rate during all stages is crucial for good separation.
Troubleshooting Guides
Chromatography using Macroporous Resin (HP-20)
Problem 1: The purity of the eluted this compound is significantly lower than the expected ~55%.
-
Possible Cause 1: Inefficient removal of impurities.
-
Solution: Increase the volume of the 10% ethanol wash to ensure all polar impurities are removed before eluting with 40% ethanol. Monitor the eluent from the wash step using HPLC to confirm the absence of this compound.
-
-
Possible Cause 2: Co-elution of other mogrosides with similar polarity.
-
Solution: Optimize the ethanol gradient. Instead of a step gradient (10% then 40%), consider a linear gradient from 10% to 40% ethanol. This may improve the separation of this compound from other closely related mogrosides.
-
-
Possible Cause 3: Column overloading.
-
Solution: Reduce the amount of crude extract loaded onto the column. The binding capacity of the resin is finite, and overloading will lead to impurities binding and eluting with the target compound.
-
Problem 2: The recovery of this compound is below the reported 70-76%.[1]
-
Possible Cause 1: Incomplete elution from the column.
-
Solution: Increase the volume of the 40% ethanol elution solvent. Collect fractions and analyze them by HPLC to ensure all this compound has been eluted from the column.
-
-
Possible Cause 2: Irreversible binding to the resin.
-
Solution: While less common with this type of resin, prolonged exposure or harsh conditions can lead to some irreversible binding. Ensure the pH of the sample and solvents is within the recommended range for the resin. A cleaning-in-place (CIP) procedure with a stronger solvent or a mild acid/base wash (if compatible with the resin) may be necessary to regenerate the column.
-
-
Possible Cause 3: Degradation of this compound on the column.
-
Solution: Ensure the purification process is carried out at a suitable temperature (e.g., room temperature) and that the solvents are of high purity to avoid any potential degradation.
-
Crystallization of Purified this compound
Problem 3: Difficulty in inducing crystallization of the purified this compound fraction.
-
Possible Cause 1: Solution is not supersaturated.
-
Solution: Concentrate the solution further to increase the concentration of this compound. Alternatively, add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to induce precipitation.
-
-
Possible Cause 2: Presence of impurities inhibiting nucleation.
-
Solution: The purity of the starting material is crucial for crystallization. If the purity is below a certain threshold, impurities can interfere with the formation of a crystal lattice. Consider an additional purification step, such as a second chromatographic separation under different conditions.
-
-
Possible Cause 3: Inappropriate solvent system.
-
Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Problem 4: The resulting crystals are of low purity.
-
Possible Cause 1: Impurities trapped in the crystal lattice (occlusion).
-
Solution: Slow down the rate of crystallization. Rapid crystallization can trap impurities. Allow the solution to cool slowly and undisturbed.
-
-
Possible Cause 2: Impurities adsorbing to the crystal surface.
-
Solution: Wash the crystals with a cold solvent in which this compound is poorly soluble but the impurities are soluble.
-
-
Possible Cause 3: Co-crystallization of impurities.
-
Solution: If impurities have very similar structures and properties to this compound, they may co-crystallize. In this case, the purity of the material going into the crystallization step must be improved.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound Purification
| Parameter | Laboratory Scale | Scaled-up Process |
| Initial Purity | 11.71% | 11.71% |
| Final Purity | 54.19% | 55.14% |
| Recovery Rate | 70% - 76% | 74.71% |
| Yield | Not specified | 17.38 g |
Data sourced from a study on the biotransformation and purification of this compound.[1]
Experimental Protocols
Protocol 1: Purification of this compound using HP-20 Macroporous Resin
This protocol is based on the methodology described for increasing the purity of this compound.[1]
-
Column Preparation:
-
Pack a suitable size chromatography column with Diaion® HP-20 macroporous resin.
-
Equilibrate the column by washing it with deionized water until the eluent is clear.
-
-
Sample Loading:
-
Dissolve the crude this compound extract (obtained after biotransformation of Mogroside V) in deionized water.
-
Load the sample solution onto the equilibrated column at a controlled flow rate.
-
-
Washing (Impurity Removal):
-
Wash the column with 2-3 column volumes (CV) of 10% (v/v) aqueous ethanol solution to remove polar impurities.
-
Monitor the eluent by HPLC to ensure no this compound is being eluted during this step.
-
-
Elution (Product Collection):
-
Elute the bound this compound from the column using 40% (v/v) aqueous ethanol solution.
-
Collect fractions and monitor the concentration of this compound in each fraction using HPLC.
-
Pool the fractions containing high-purity this compound.
-
-
Solvent Removal:
-
Remove the ethanol from the pooled fractions using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be freeze-dried or used for subsequent crystallization.
-
-
Column Regeneration:
-
Wash the column with a higher concentration of ethanol (e.g., 95%) to remove any remaining compounds.
-
Re-equilibrate with deionized water for the next purification run.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Overcoming the Low Natural Abundance of Mogroside III-E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming the low natural abundance of Mogroside III-E.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its low natural abundance a challenge?
A1: this compound is a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] It is of significant interest due to its intense sweetness and potential therapeutic properties, including blood glucose regulation.[2][3] The primary challenge is its low concentration in the fruit compared to other mogrosides, such as Mogroside V, making direct extraction economically unviable for large-scale applications.[2]
Q2: What are the primary strategies to overcome the low natural abundance of this compound?
A2: The main strategies involve the conversion of the highly abundant Mogroside V into this compound. These methods include:
-
Biotransformation: Utilizing microorganisms like Saccharomyces cerevisiae[4] or Ganoderma lucidum[2] that produce enzymes capable of selectively hydrolyzing glucose moieties from Mogroside V.
-
Enzymatic Synthesis: Employing isolated enzymes, such as β-glucosidases, to catalyze the conversion of Mogroside V to this compound in a controlled reaction.[5]
-
Metabolic Engineering: Genetically modifying plants or microorganisms to produce this compound de novo or to enhance its synthesis.[6]
Q3: Which microorganisms are commonly used for the biotransformation of Mogroside V to this compound?
A3: Several microorganisms have been successfully used, including:
-
Saccharomyces cerevisiae : This budding yeast possesses β-glucosidases that can convert Mogroside V.[4][7] Specific gene knockout mutants, such as those with a deleted KRE6 gene, have shown enhanced production of this compound.[4]
-
Ganoderma lucidum : The mycelium of this fungus secretes high levels of β-glucosidase, which efficiently transforms Mogroside V into this compound.[2][8]
Q4: What types of enzymes are crucial for the conversion of Mogroside V to this compound?
A4: The key enzymes are β-glucosidases . These enzymes selectively cleave the glucose units at specific positions on the mogrol backbone of Mogroside V to yield this compound.[2][5] One specific glycosidase, CPU-GH17, has been identified for its ability to regio-selectively synthesize this compound from Mogroside V.[9][10]
Q5: What purification methods are effective for isolating this compound after biotransformation?
A5: Macroporous resin chromatography is a widely used and effective method for purifying this compound from the biotransformation broth.[2] HP-20 macroporous resin has been shown to significantly increase the purity of this compound with a good recovery rate.[2][3]
Troubleshooting Guides
Section 1: Biotransformation using Saccharomyces cerevisiae
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low conversion rate of Mogroside V to this compound. | 1. Inefficient yeast strain. 2. Suboptimal fermentation conditions (pH, temperature, time). 3. Low β-glucosidase activity. | 1. Use a yeast strain known for efficient mogroside conversion, such as a KRE6 knockout mutant, which has been shown to facilitate the production of this compound.[4] 2. Optimize fermentation parameters. Typical conditions involve a pH around 6.0 and a temperature of 45°C for approximately 20 hours.[10] 3. Screen different yeast strains for higher β-glucosidase activity. The Exg1 enzyme is a major contributor to Mogroside V conversion.[4] |
| Presence of multiple, undesired mogroside byproducts. | Non-specific enzymatic activity of the yeast strain. | 1. Screen different yeast knockout mutants to identify strains with more specific glucosidase activity.[4] 2. Adjust the fermentation time to stop the reaction when the concentration of this compound is at its peak before further degradation occurs. |
| Difficulty in extracting this compound from the yeast culture. | Inefficient cell lysis or extraction solvent. | 1. Ensure complete cell lysis to release intracellularly trapped products. 2. Use an appropriate solvent system for extraction. Methanol is commonly used to terminate the reaction and extract mogrosides.[5] |
Section 2: Biotransformation using Ganoderma lucidum
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Slow or incomplete conversion of Mogroside V. | 1. Low secretion of β-glucosidase by the mycelium. 2. Inadequate culture conditions for enzyme production. | 1. Optimize the culture medium. Carbon supplementation can affect mycelium growth and enzyme secretion.[2] 2. Ensure optimal growth conditions for G. lucidum (e.g., temperature, aeration, and pH) to maximize β-glucosidase production. |
| Low yield of this compound after purification. | Inefficient purification methodology. | 1. Utilize HP-20 macroporous resin for purification, which has demonstrated high efficiency.[2] 2. Optimize the loading, washing, and elution steps of the chromatography. For example, use 10% ethanol to remove impurities and 40% ethanol for elution of this compound.[2] |
Section 3: Enzymatic Synthesis
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low enzyme activity or stability. | 1. Suboptimal reaction conditions (pH, temperature). 2. Enzyme denaturation. | 1. Determine the optimal pH and temperature for the specific β-glucosidase used. For instance, the enzyme CPU-GH17 works optimally at pH 6.0 and 45°C.[10] 2. Consider enzyme immobilization on a solid support (e.g., glass spheres) to improve stability and reusability.[5] |
| Incomplete conversion of the substrate. | 1. Insufficient enzyme concentration or reaction time. 2. Substrate inhibition at high concentrations. | 1. Increase the enzyme loading or extend the reaction time. A complete conversion of Mogroside V was achieved with 3 U/mL of CPU-GH17 and a substrate concentration of 5 mg/mL over 20 hours.[10] 2. Investigate the effect of substrate concentration and perform the reaction under optimal substrate-to-enzyme ratios. |
Quantitative Data Summary
Table 1: Purification of this compound using HP-20 Macroporous Resin
| Parameter | Initial Purity (%) | Final Purity (%) | Recovery Rate (%) | Reference |
| Lab Scale | 11.71 | 54.19 | 70-76 | [2] |
| Scaled-up Process | - | 55.14 | 74.71 | [2] |
Table 2: Enzymatic Synthesis of this compound using CPU-GH17
| Parameter | Value | Reference |
| Optimal pH | 6.0 | [10] |
| Optimal Temperature | 45°C | [10] |
| Enzyme Loading | 3 U/mL | [10] |
| Substrate Concentration | 5 mg/mL | [10] |
| Reaction Time for Complete Conversion | 20 hours | [10] |
Experimental Protocols
Protocol 1: Biotransformation of Mogroside V to this compound using Ganoderma lucidum
-
Cultivation of Ganoderma lucidum Mycelium:
-
Prepare a suitable liquid medium (e.g., malt extract broth).
-
Inoculate the medium with G. lucidum mycelium.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for mycelial growth and enzyme secretion (e.g., 21 days).[2]
-
-
Biotransformation:
-
Prepare a solution of crude mogroside extract containing Mogroside V.
-
Add the mogroside solution to the G. lucidum culture.
-
Continue the incubation, monitoring the conversion of Mogroside V to this compound over time using HPLC.
-
-
Purification of this compound:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Load the supernatant onto a pre-equilibrated HP-20 macroporous resin column.
-
Wash the column with 10% aqueous ethanol to remove impurities.
-
Elute this compound with 40% aqueous ethanol.[2]
-
Collect the fractions containing this compound and concentrate them under reduced pressure.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Enzyme Preparation:
-
Obtain or prepare a purified β-glucosidase enzyme (e.g., recombinant CPU-GH17).[10]
-
Determine the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer at the optimal pH for the enzyme (e.g., pH 6.0).[10]
-
Dissolve Mogroside V in the buffer to the desired substrate concentration (e.g., 5 mg/mL).[10]
-
Add the enzyme to the reaction mixture at the optimal concentration (e.g., 3 U/mL).[10]
-
Incubate the reaction at the optimal temperature (e.g., 45°C) for the required duration (e.g., 20 hours).[10]
-
Monitor the reaction progress by taking samples at different time points and analyzing them by HPLC.
-
-
Product Isolation:
Visualizations
Caption: Workflow for this compound production via biotransformation.
Caption: Enzymatic conversion of Mogroside V to this compound.
References
- 1. This compound | 88901-37-5 | NDA90137 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins [rcihe.cgust.edu.tw]
- 4. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma" by Chun-Hui Chiu, Reuben Wang et al. [jfda-online.com]
- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 10. Enzymatic synthesis of mogroside IIIE [jcpu.cpu.edu.cn]
Troubleshooting low recovery of Mogroside III-E during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of Mogroside III-E during extraction from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of this compound consistently low in my extractions?
A1: The low recovery of this compound is primarily due to its low natural abundance in the monk fruit, especially in mature fruits. The concentration of this compound is highest in the early to middle stages of fruit development (approximately 30-55 days after pollination) and subsequently decreases as it is enzymatically converted into more complex mogrosides like Mogroside V.[1][2] Therefore, the selection of the raw material is a critical factor determining the final yield.
Q2: Can I increase the yield of this compound by altering my extraction solvent?
A2: While solvent choice is important for overall mogroside extraction, its impact on selectively increasing this compound yield from a given raw material is limited if the compound is not present in significant amounts. For general mogroside extraction, aqueous ethanol solutions (50-80%) and hot water are commonly used.[3][4] Optimizing the solvent system may slightly improve extraction efficiency, but it cannot compensate for the low initial concentration in the raw material.
Q3: Is this compound degrading during my extraction process?
A3: While specific degradation kinetics for this compound are not extensively documented, triterpenoid glycosides can be susceptible to degradation under harsh conditions. High temperatures and extreme pH levels can lead to hydrolysis of the glycosidic bonds. It is advisable to use moderate temperatures (e.g., 60-80°C for solvent extraction) and maintain a near-neutral pH to minimize potential degradation.[4][5]
Q4: How can I confirm if my low yield is due to the raw material or the extraction process?
A4: To diagnose the issue, you can perform a comparative extraction. First, analyze a sample of your current raw material using a validated analytical method (e.g., HPLC-MS) to determine the initial concentration of this compound. Then, perform a small-scale extraction using an optimized protocol (see a suggested protocol below). If the analytical results of the extract show a recovery percentage that is reasonably high, the issue likely lies with the low abundance in your starting material. If the recovery is still very low, further optimization of your extraction parameters is warranted.
Troubleshooting Guide
This guide addresses specific issues that may lead to low recovery of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low to undetectable levels of this compound in the final extract. | Inappropriate raw material. | The most likely cause is the use of mature monk fruit, which has a very low concentration of this compound.[1][2] Source immature or early-stage monk fruit (30-55 days post-pollination) for higher yields. |
| Overall low mogroside yield, including this compound. | Inefficient cell wall disruption. | The rigid cell walls of the plant material may be hindering solvent penetration. Ensure the dried fruit is ground to a fine powder (e.g., 40-60 mesh) before extraction. |
| Suboptimal extraction parameters. | The solvent-to-solid ratio, temperature, or extraction time may not be optimal. Refer to the optimized protocols and data tables below to adjust your parameters. | |
| Suspected degradation of this compound. | High extraction temperatures. | Prolonged exposure to high temperatures can cause thermal degradation. For solvent extraction, maintain temperatures between 60-80°C.[4] Consider non-thermal methods like ultrasonic extraction. |
| Extreme pH of the extraction solvent. | Acidic or alkaline conditions can lead to the hydrolysis of glycosidic bonds. Ensure your solvent is near neutral pH unless a specific pH is required for a particular purification step. | |
| Co-elution or poor separation during analysis. | Inadequate analytical method. | This compound may be co-eluting with other more abundant mogrosides, leading to inaccurate quantification. Optimize your HPLC method, including the column, mobile phase, and gradient, to achieve better separation. |
Data Presentation
Table 1: Mogroside Content in Siraitia grosvenorii Fruit at Different Maturity Stages
| Maturity Stage (Days after Pollination) | This compound Content (mg/g dry weight) | Mogroside V Content (mg/g dry weight) | Reference |
| 15-30 | Higher concentration | Lower concentration | [2] |
| 30-55 | Peak concentration | Increasing concentration | [2] |
| > 60 | Lower concentration | Predominant mogroside | [1] |
Table 2: Comparison of General Mogroside Extraction Methods
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 90-100 | 1-3 hours | ~5.6 | [4] |
| Ethanol Extraction | 50-80% Ethanol | 60-80 | 1-2 hours | ~5.9 | [4] |
| Ultrasonic-Assisted Extraction | Water or Ethanol | 40-60 | 30-60 min | ~3.0-4.0 | [3] |
| Microwave-Assisted Extraction | Water or Ethanol | Controlled | 5-15 min | ~0.7-1.3 | [3] |
| Flash Extraction | Water | 40-60 | 5-10 min | ~6.9-8.6 |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction for this compound
This protocol is designed to maximize the recovery of this compound by using appropriate raw material and optimized extraction conditions.
-
Raw Material Preparation:
-
Select immature Siraitia grosvenorii fruits (30-55 days post-pollination).
-
Dry the fruits at a low temperature (e.g., 50-60°C) to prevent degradation of mogrosides.
-
Grind the dried fruits into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered fruit material and place it in a flask.
-
Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).
-
Extract at 60°C for 2 hours with continuous stirring.
-
Cool the mixture and filter it through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal and Analysis:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Dissolve a known amount of the crude extract in methanol for HPLC analysis.
-
Protocol 2: HPLC Method for Quantification of this compound
This method provides a baseline for the separation and quantification of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient Elution:
-
0-10 min: 20-30% A
-
10-25 min: 30-40% A
-
25-30 min: 40-20% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 203 nm or MS with electrospray ionization (ESI) in negative mode.
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol to generate a calibration curve.
Visualizations
Caption: Biosynthetic pathway of major mogrosides during fruit ripening.
Caption: Logical workflow for troubleshooting low this compound recovery.
References
Technical Support Center: Optimization of Dynamic Adsorption for Mogroside III-E Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Mogroside III-E using dynamic adsorption chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering step-by-step solutions to overcome common challenges.
| Problem ID | Question | Possible Causes | Solutions |
| MIIIE-TS-001 | Low Purity of this compound in Eluted Fractions | 1. Incomplete removal of impurities with a similar polarity. 2. Inappropriate elution gradient. 3. Column overloading. 4. Incorrect resin selection. | 1. Introduce a stepwise elution with a low concentration of organic solvent (e.g., 10% ethanol) to wash away impurities before eluting the target compound.[1] 2. Optimize the ethanol concentration for elution. A gradient or stepwise increase in ethanol concentration (e.g., 20% to 40%) can improve separation.[1][2] 3. Reduce the sample loading concentration or volume. Ensure the loading amount does not exceed the resin's dynamic binding capacity.[3] 4. Select a resin with appropriate polarity and pore size. For this compound, mid-polar resins like HP-20 have proven effective.[2][3][4] |
| MIIIE-TS-002 | Low Recovery Rate of this compound | 1. Irreversible adsorption onto the resin. 2. Elution solvent is too weak. 3. Flow rate is too high during elution. 4. Degradation of the compound on the column. | 1. Ensure the resin is properly regenerated before use. Test different resins to find one with a high desorption ratio.[5] 2. Increase the concentration of the organic solvent in the elution buffer. For this compound, a 40% aqueous ethanol solution has been shown to be effective.[2][3] 3. Decrease the elution flow rate to allow for sufficient mass transfer. A flow rate of 1.0 BV/h has been used successfully.[6] 4. Check the stability of this compound under the experimental pH and solvent conditions. |
| MIIIE-TS-003 | Early Breakthrough of this compound | 1. Flow rate during loading is too high. 2. Sample concentration is too high. 3. Column channeling. 4. Insufficient resin bed volume. | 1. Decrease the loading flow rate to allow for adequate binding. A loading rate of up to 4 BV/h has been used without significant early breakthrough.[1] 2. Dilute the sample to a lower concentration before loading.[3] 3. Ensure the column is packed uniformly to avoid channels. 4. Increase the column length or diameter to provide more binding sites. |
| MIIIE-TS-004 | Tailing of the this compound Peak During Elution | 1. Strong interactions between this compound and the resin. 2. Non-ideal elution conditions. 3. Column is not packed properly. | 1. After the main peak has started to elute, consider a slight increase in the elution solvent strength to sharpen the peak. 2. Adjust the pH or ionic strength of the elution buffer if applicable. 3. Repack the column ensuring a uniform and compact bed. |
| MIIIE-TS-005 | Inconsistent Results Between Batches | 1. Variation in the composition of the crude extract. 2. Incomplete resin regeneration. 3. Changes in experimental conditions (temperature, solvent preparation). | 1. Standardize the pre-purification (e.g., biotransformation) and extraction process to ensure a consistent starting material.[2] 2. Implement a rigorous and consistent resin regeneration protocol between runs. 3. Maintain tight control over all experimental parameters. |
Frequently Asked Questions (FAQs)
1. What type of resin is most suitable for this compound purification?
Based on available research, macroporous adsorption resins with mid-polarity are effective. Specifically, Diaion® HP-20 has been successfully used to purify this compound, achieving a significant increase in purity.[2][3][4] The selection should be based on a balance of adsorption and desorption characteristics for the target molecule.[5]
2. What are the optimal loading conditions for this compound on HP-20 resin?
A loading flow rate of up to 4 BV/h has been shown to be efficient without causing significant early breakthrough, ensuring that at least 95% of the loaded sample is adsorbed.[1] The loading concentration should be optimized to avoid exceeding the resin's capacity; concentrations around 1.2-1.5 mg/mL have been suggested for similar mogrosides.[3]
3. What is the recommended elution procedure for this compound?
A stepwise elution is generally recommended. First, wash the column with deionized water to remove highly polar impurities. Then, use a low concentration of ethanol (e.g., 10%) to remove less polar impurities. Finally, elute this compound with a higher concentration of ethanol, typically around 40%.[1][2][3]
4. How can I improve the purity and recovery of this compound?
To improve purity, a key step is the wash with 10% ethanol to remove impurities before eluting the target compound.[1] For recovery, optimizing the elution flow rate (a lower rate like 1.0 BV/h can increase desorption) and ensuring the elution solvent (e.g., 40% ethanol) is strong enough are crucial.[1][6] There is often a trade-off between purity and recovery; for instance, a more extensive wash with 10% ethanol might increase purity but could lead to a slight loss of the target compound.[1]
5. How is the performance of the dynamic adsorption process evaluated?
Key parameters to evaluate the process include the dynamic breakthrough curve, which helps determine the resin's useful capacity, and the dynamic desorption curve, which shows the efficiency of elution.[1][2] The overall performance is assessed by the final purity of this compound and the total recovery rate.[2][3]
Data Presentation
Table 1: Comparison of Dynamic Adsorption Parameters for Mogroside Purification
| Parameter | Mogroside V on HZ 806 Resin [5][6] | This compound on HP-20 Resin [1][2] |
| Initial Purity | 0.5% | 11.71% |
| Final Purity | 10.7% | 54.19% - 55.14% |
| Recovery Rate | Not explicitly stated | 70% - 76% |
| Loading Flow Rate | 1.5 - 2.5 BV/h | 2, 3, and 4 BV/h |
| Elution Solvent | 40% Aqueous Ethanol | 40% Aqueous Ethanol |
| Elution Flow Rate | 1.0 BV/h | 4 BV/h |
Table 2: Adsorption Kinetic and Isotherm Models for Mogroside V on HZ 806 Resin [3]
| Kinetic Model | Parameters | Correlation Coefficient (R²) |
| Pseudo-first-order | k₁ = 0.0115, qₑ = 5.093 | 0.927 |
| Pseudo-second-order | k₂ = 0.003, qₑ = 6.897 | 0.967 |
| Isotherm Model | Parameters (at 25°C) | Correlation Coefficient (R²) |
| Langmuir | Kₗ = 0.9143, qₘ = 31.25 | 0.987 |
| Freundlich | K₣ = 14.88, 1/n = 0.734 | 0.993 |
Note: The pseudo-second-order kinetic model and the Freundlich isotherm model provided the best fit for the experimental data for Mogroside V adsorption on HZ 806 resin.[3]
Experimental Protocols
Protocol 1: Dynamic Adsorption and Desorption for this compound Purification using HP-20 Resin
This protocol is based on the methodology described by Chiu et al. (2019).[2][7]
1. Materials and Equipment:
- HP-20 Macroporous Resin
- Chromatography column
- Peristaltic pump
- Crude this compound extract (from biotransformation of Mogroside V)
- Deionized water
- Ethanol (reagent grade)
- Fraction collector
- HPLC system for analysis
2. Resin Preparation and Column Packing:
- Pre-soak the HP-20 resin in ethanol for 24 hours to swell and remove any impurities.
- Wash the resin thoroughly with deionized water until the effluent is clear and neutral.
- Pack the chromatography column with the prepared resin slurry to create a uniform bed.
3. Column Equilibration:
- Equilibrate the packed column by washing with 3-5 bed volumes (BV) of deionized water at a flow rate of 2 BV/h.
4. Sample Loading:
- Dissolve the crude this compound extract in deionized water.
- Load the sample onto the equilibrated column at a controlled flow rate of 4 BV/h.[1]
- Collect the effluent and monitor the concentration of this compound using HPLC to determine the breakthrough point.
5. Impurity Removal (Wash Step):
- After loading, wash the column with 5 BV of deionized water to remove unbound, highly polar impurities.
- Subsequently, wash the column with 3 BV of 10% aqueous ethanol to elute weakly bound, less polar impurities.[1]
6. Elution of this compound:
- Elute the target compound, this compound, from the column using 40% aqueous ethanol at a flow rate of 4 BV/h.[1][2]
- Collect fractions and analyze the concentration and purity of this compound in each fraction by HPLC.
7. Resin Regeneration:
- After elution, wash the resin with a high concentration of ethanol (e.g., 95%) to remove any remaining compounds.
- Finally, wash the column with deionized water until the effluent is neutral, making it ready for the next purification cycle.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins [rcihe.cgust.edu.tw]
Technical Support Center: Minimizing Mogroside III-E Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mogroside III-E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during sample preparation and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could indicate this compound degradation.
| Observation | Potential Cause | Recommended Solution |
| Low or inconsistent this compound recovery in analytical results. | Enzymatic Degradation: Presence of active endogenous β-glucosidases in the sample matrix can hydrolyze the glycosidic bonds of this compound.[1][2] | Enzyme Inactivation: Immediately after harvesting or collection, flash-freeze the sample in liquid nitrogen and store it at -80°C. Lyophilization (freeze-drying) of the frozen material can also effectively inactivate enzymes by removing water. For liquid samples, consider heat inactivation if this compound is confirmed to be thermally stable under the tested conditions. |
| Chemical Hydrolysis (Acidic or Basic Conditions): The pH of your extraction solvent or sample matrix may be too low or too high, leading to acid or base-catalyzed hydrolysis of the glycosidic linkages. Mogrosides can be converted to other forms through acid hydrolysis. | pH Control: Maintain the pH of your extraction solvent and sample solutions within a neutral range (pH 6-7). If your sample matrix is inherently acidic or basic, consider neutralization before or during the extraction process. | |
| Thermal Degradation: High temperatures used during extraction, solvent evaporation, or other sample processing steps can accelerate the degradation of this compound. | Temperature Control: Whenever possible, perform extractions and sample handling at room temperature or below. If heating is necessary, use the lowest effective temperature for the shortest possible duration. For solvent evaporation, utilize a rotary evaporator under reduced pressure at a temperature below 40°C. | |
| Appearance of unexpected peaks in chromatograms. | Formation of Degradation Products: The new peaks may correspond to degradation products of this compound, such as Mogroside IIA or the aglycone, mogrol, formed through the loss of glucose units.[3] | Analytical Method Optimization: Use a validated analytical method, such as HPLC-ESI-MS/MS, that can effectively separate and identify this compound from its potential degradation products. This will allow you to monitor for and quantify any degradation that has occurred.[4] |
| Variability between replicate samples. | Inconsistent Sample Handling: Differences in the time between sample collection and processing, storage conditions, or extraction procedures can lead to varying levels of degradation. | Standardize Protocols: Ensure that all samples are handled consistently. Document and standardize all steps of your sample preparation workflow, from collection to analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is deglycosylation, which is the cleavage of the glycosidic bonds and subsequent loss of one or more glucose units.[1][3] This can be caused by enzymatic activity (e.g., β-glucosidases) or chemical hydrolysis under acidic or basic conditions.[1] The ultimate degradation product is the aglycone, mogrol.[3]
Q2: What is the expected stability of this compound under different pH and temperature conditions?
A2: While specific quantitative data for this compound is limited, the stability of the closely related Mogroside V provides a good indication. Mogroside V is reported to be stable in a pH range of 3 to 12. For glycosides in general, a neutral pH range of 6-7 is considered optimal for stability. Extreme pH values (<4 or >8) can lead to acid or base-catalyzed hydrolysis, especially at elevated temperatures.
Regarding temperature, keeping samples at or below room temperature (20-25°C) is recommended to minimize both enzymatic and chemical degradation. Temperatures above 40°C can significantly accelerate degradation rates.
Mogroside Stability Overview
| Condition | Parameter | Expected Stability | Notes |
| pH | < 4 | Low | Acid-catalyzed hydrolysis of the glycosidic bond is likely. |
| 4 - 7 | High | Generally the most stable pH range for many glycosides. | |
| > 8 | Low | Base-catalyzed hydrolysis can occur, especially at elevated temperatures. | |
| Temperature | < 4°C | High | Low temperatures slow down both enzymatic and chemical degradation rates. |
| Room Temperature (20-25°C) | Moderate | Risk of enzymatic degradation if enzymes are not inactivated. Chemical hydrolysis is slower than at elevated temperatures. | |
| > 40°C | Low | Significant acceleration of both enzymatic and chemical hydrolysis. | |
| Enzymes | Presence of β-glucosidases | Very Low | Rapid hydrolysis of the glycosidic bond will occur.[1][2] |
Q3: What extraction solvents are recommended to minimize this compound degradation?
A3: Solvents with a high percentage of organic modifier, such as 80% aqueous methanol (v/v), are recommended for extraction.[3] The high organic content helps to minimize the activity of endogenous enzymes that can cause degradation. The choice of solvent can also impact extraction efficiency, so it is important to optimize this based on your specific sample matrix.
Experimental Protocols
Protocol 1: Recommended Sample Preparation Workflow for Plant Material
This protocol is designed to minimize this compound degradation by controlling for enzymatic activity, pH, and temperature.
-
Sample Collection and Pre-treatment:
-
Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.
-
Store the frozen material at -80°C until further processing.
-
Lyophilize (freeze-dry) the frozen material to remove water and inactivate enzymes.
-
Grind the lyophilized material to a fine powder.
-
-
Extraction:
-
To 1 gram of the powdered plant material, add 10 mL of 80% aqueous methanol (v/v).
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic extraction in a bath for 30 minutes at room temperature (20-25°C).[3]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the remaining pellet two more times to ensure complete extraction.
-
Pool the supernatants from all three extractions.
-
-
Solvent Evaporation and Reconstitution:
-
Concentrate the pooled supernatant using a rotary evaporator with the water bath temperature set below 40°C.
-
Dry the remaining extract completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for your analytical method (e.g., HPLC-MS).
-
Protocol 2: Analytical Method for this compound and its Degradation Products
A high-performance liquid chromatography with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method is recommended for the accurate quantification of this compound and the identification of its potential degradation products.[4]
-
Column: A C18 column is commonly used for the separation of mogrosides.
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like formic acid) typically provides good separation.[4]
-
Detection: ESI-MS/MS in negative ion mode is effective for the detection and quantification of mogrosides.[4]
Visualizations
Caption: Recommended workflow for sample preparation to minimize this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins [rcihe.cgust.edu.tw]
- 3. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
Technical Support Center: Improving the Solubility of Mogroside III-E for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of Mogroside III-E for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid glycoside, a natural compound found in the fruit of Siraitia grosvenorii (monk fruit)[1][2]. Like many other complex natural products, its intricate structure can lead to poor aqueous solubility, which poses a significant challenge for in vitro and in vivo biological studies. Inadequate dissolution can result in inaccurate and inconsistent experimental outcomes.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: For initial stock solution preparation, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, with reported solubility for the related Mogroside III being approximately 9.63 mg/mL (10 mM)[3]. Other potential organic solvents include ethanol, methanol, and pyridine[4][5]. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some can tolerate up to 0.5%[6][7]. Always include a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your pre-warmed aqueous medium. This gradual reduction in DMSO concentration can help maintain the solubility of this compound[5].
-
Pre-warm your aqueous medium: Adding the this compound stock solution to pre-warmed (e.g., 37°C) medium can improve solubility and reduce precipitation.
-
Increase mixing efficiency: Ensure rapid and thorough mixing by gentle vortexing or swirling immediately after adding the stock solution to the aqueous medium.
Q4: Are there alternative methods to improve the aqueous solubility of this compound without relying solely on organic co-solvents?
A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds:
-
pH Adjustment: The solubility of some glycosides can be pH-dependent[8]. Experimenting with buffered solutions at different pH values may improve the solubility of this compound.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents like polyethylene glycol (PEG) and propylene glycol can be used in combination with water to create a more favorable solvent system[9].
-
Surfactants: The inclusion of non-ionic surfactants at low concentrations can help to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound precipitation upon dilution in aqueous buffer. | The compound has low aqueous solubility and is crashing out of the organic solvent. | 1. Lower the final concentration of the compound. 2. Decrease the percentage of organic solvent in the final solution by making a more concentrated initial stock. 3. Use a serial dilution method. 4. Add a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) to the aqueous buffer. |
| Inconsistent results between experiments. | Incomplete solubilization of this compound leading to variable effective concentrations. | 1. Visually inspect for any precipitate before use. 2. Briefly sonicate the stock solution before making dilutions. 3. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | 1. Reduce the final concentration of the organic solvent to ≤ 0.1%. 2. Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line. 3. Consider alternative solubilization methods that require less organic solvent, such as cyclodextrin complexation. |
| Low or no biological activity observed. | The compound may not be sufficiently soluble at the tested concentration to elicit a biological response. | 1. Attempt to increase the solubility using the methods described in the FAQs. 2. If solubility cannot be sufficiently improved, consider synthesizing more soluble analogs of the compound. |
Quantitative Solubility Data
Specific solubility data for this compound is limited in the public domain. The following table provides available data for related mogrosides to serve as a guideline for researchers.
| Compound | Solvent | Temperature (°C) | Solubility |
| Mogroside III | DMSO | Not Specified | ~9.63 mg/mL (10 mM)[3] |
| Mogroside V | DMSO | Not Specified | ~1 mg/mL[9] |
| Mogroside V | Dimethyl formamide | Not Specified | ~1 mg/mL[9] |
| Mogroside V | PBS (pH 7.2) | Not Specified | ~10 mg/mL[9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Medium
-
Pre-warm your sterile cell culture medium or aqueous buffer to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, dilute the 10 mM DMSO stock 1:10 in the medium to create a 1 mM intermediate solution. It is crucial to add the DMSO stock dropwise while gently vortexing the medium to minimize precipitation.
-
Prepare the final working solution by adding the appropriate volume of the intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains within the acceptable limits for your cells (e.g., ≤ 0.1%).
Visualizations
Signaling Pathway
This compound has been reported to exert its anti-inflammatory and anti-fibrotic effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway[1].
Caption: TLR4 signaling pathway modulated by this compound.
Experimental Workflow
The following workflow outlines a logical approach to improving the solubility of this compound for biological assays.
References
- 1. Mogroside IIIe - LKT Labs [lktlabs.com]
- 2. This compound | 88901-37-5 | NDA90137 | Biosynth [biosynth.com]
- 3. Mogroside III | TargetMol [targetmol.com]
- 4. Mogroside III | CAS:130567-83-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Mogroside III-A2 | CAS:88901-43-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.mahsa.edu.my [journals.mahsa.edu.my]
Technical Support Center: Refining Kinetic Models for Mogroside Bioconversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioconversion of mogrosides. The information is designed to address specific issues that may be encountered during experimentation and kinetic modeling.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for mogroside bioconversion, and what are their typical products?
A1: The most frequently employed enzymes are β-glucosidases and cyclodextrin glucosyltransferases (CGTases).
-
β-Glucosidases primarily hydrolyze the glucose moieties of mogrosides. A common application is the conversion of Mogroside V into other bioactive forms by selectively removing glucose residues. For instance, β-glucosidase from various sources can convert Mogroside V to Mogroside IIIE, with intermediates such as Siamenoside I and Mogroside IV being formed during the process[1][2]. The enzyme Exg1 from Saccharomyces cerevisiae has been identified as a key enzyme in initiating the conversion of Mogroside V[2][3][4].
-
Cyclodextrin glucosyltransferases (CGTases) are used for the transglycosylation of mogrosides, which can improve their flavor profiles by reducing off-notes[5][6].
Q2: What are the optimal reaction conditions for mogroside bioconversion using β-glucosidase?
A2: Optimal conditions can vary depending on the source of the β-glucosidase and whether it is in a free or immobilized form. However, general ranges have been reported:
-
pH: The optimal pH for β-glucosidase activity in mogroside bioconversion is typically in the acidic range, often around pH 4.0 to 5.0[1][7].
-
Temperature: The optimal temperature for β-glucosidase can range from 30°C to 60°C[1][7]. For example, one study found the highest efficiency for both free and immobilized β-glucosidase at 60°C, with a sharp decline in activity at higher temperatures[1].
Q3: How can I monitor the progress of my mogroside bioconversion reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing and quantifying mogrosides. Due to the lack of a strong chromophore in mogroside molecules, detection can be challenging. Common detection methods include:
-
UV Detection: Typically performed at a low wavelength, such as 203 nm or 210 nm[8][9].
-
Charged Aerosol Detection (CAD): This method can offer improved sensitivity compared to UV detection[8].
-
Evaporative Light Scattering Detection (ELSD): Another alternative for detecting compounds with poor UV absorbance[10].
-
Mass Spectrometry (MS/MS): Provides high sensitivity and specificity for the simultaneous quantification of multiple mogrosides[11].
A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution[8][9].
Q4: What are the key kinetic parameters I should determine for my mogroside bioconversion model?
A4: The essential kinetic parameters to determine are the Michaelis constant (K_m) and the maximum reaction velocity (V_max).
-
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an indicator of the enzyme's affinity for the substrate.
-
V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are crucial for developing and refining a kinetic model of the bioconversion process[1][7].
Troubleshooting Guides
Experimental Issues
Problem 1: Low or no conversion of Mogroside V.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH or Temperature | Verify that the pH and temperature of your reaction mixture are within the optimal range for your specific enzyme. One study found optimal conditions to be pH 4 and 30°C for an immobilized β-glucosidase[1]. Another reported optimal conditions of pH 5 and 60°C[7]. |
| Enzyme Inactivity | Test the activity of your enzyme using a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) to confirm it is active[1]. Ensure proper storage and handling of the enzyme to prevent denaturation. |
| Presence of Inhibitors | The crude mogroside extract may contain inhibitors. Consider purifying the extract before the bioconversion reaction. |
| Incorrect Substrate Concentration | Very high substrate concentrations can sometimes lead to substrate inhibition[12][13]. Test a range of substrate concentrations to determine the optimal level. |
| Microbial Contamination | Unwanted microbial growth can consume substrates or produce byproducts that interfere with the reaction. Ensure sterile conditions, especially in longer fermentation-based bioconversions[14]. |
Problem 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of Intermediates | The bioconversion of Mogroside V to Mogroside IIIE proceeds through intermediates like Siamenoside I and Mogroside IV[1]. These are expected in the early to middle stages of the reaction. |
| Non-specific Enzyme Activity | The enzyme you are using may have broader specificity than anticipated, leading to the formation of various mogroside derivatives. Characterize the unexpected products using techniques like mass spectrometry. |
| Byproducts from the Substrate | Crude mogroside extracts can be complex mixtures. The unexpected peaks may be impurities from the starting material. Analyze your starting material by HPLC. |
| Acid Hydrolysis | If the reaction pH is too low, it could lead to non-enzymatic acid hydrolysis, resulting in a range of products[1]. |
Kinetic Modeling Issues
Problem 3: My kinetic model does not fit the experimental data well.
| Possible Cause | Troubleshooting Step |
| Oversimplified Model | The standard Michaelis-Menten model may not be sufficient. Consider more complex models that account for factors like substrate inhibition or product inhibition. |
| Substrate or Product Inhibition | High concentrations of the substrate (Mogroside V) or the accumulation of products (e.g., glucose, Mogroside IIIE) can inhibit the enzyme. Incorporate inhibition terms into your kinetic model[12][13]. |
| Inaccurate Data Points | Re-run key experiments to ensure the accuracy and reproducibility of your data. Pay close attention to initial reaction rates. |
| Incorrect assumptions | The model may not be appropriate for the reaction under investigation. It is important to assess different models to determine which best fits the data[15]. |
Data Presentation
Table 1: Kinetic Parameters for β-Glucosidase in Mogroside Bioconversion
| Enzyme State | Substrate | K_m (mM) | V_max (μmol/min) | Source |
| Free Enzyme | pNPG | 0.60 | 0.58 | [1] |
| Immobilized Enzyme | pNPG | 0.56 | 0.35 | [1] |
| Free Enzyme | Mogrosides | 0.35 | 0.32 | [1] |
| Immobilized Enzyme | Mogrosides | 0.33 | 0.29 | [1] |
| Free β-glucosidase | pNPG | 2.36 | 5.15 (mM/min) | [7] |
| Immobilized β-glucosidase | pNPG | 3.31 | 1.04 (mM/min) | [7] |
Table 2: Optimal Reaction Conditions for Mogroside Bioconversion
| Enzyme/Microorganism | Parameter | Optimal Value | Source |
| Immobilized β-glucosidase | pH | 4.0 | [1] |
| Temperature | 30°C | [1] | |
| Free and Immobilized β-glucosidase | pH | 5.0 | [7] |
| Temperature | 60°C | [7] | |
| Dekkera bruxellensis (for Siamenoside I production) | pH | 5.0 | [5] |
| Temperature | 45°C | [5] |
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay using pNPG
This protocol is adapted from methodologies described in the literature[1].
Materials:
-
β-glucosidase enzyme solution
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)
-
0.1 M Phosphate buffer (pH 4.0) or other suitable buffer
-
2 M Sodium carbonate (Na₂CO₃) solution (to stop the reaction)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 425 nm.
Procedure:
-
Prepare a reaction mixture containing the pNPG solution in the appropriate buffer.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C or 60°C).
-
Initiate the reaction by adding a known volume of the β-glucosidase solution to the reaction mixture.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes).
-
Stop the reaction by adding a volume of 2 M sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 425 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: HPLC Analysis of Mogroside Bioconversion
This is a general protocol based on common practices for mogroside analysis[8][9].
Materials and Equipment:
-
HPLC system with a UV or CAD/ELSD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) or a suitable buffer (e.g., ammonium formate)
-
Mogroside standards (Mogroside V, Mogroside IV, Siamenoside I, Mogroside IIIE)
-
Samples from the bioconversion reaction
Procedure:
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture at a specific time point.
-
Stop the enzymatic reaction immediately, for example, by adding an equal volume of methanol[1].
-
Centrifuge the sample to remove any precipitated protein or debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25-30°C.
-
Injection Volume: Typically 10-20 µL.
-
Detection: Set the detector to the appropriate wavelength (e.g., 203 nm for UV) or use appropriate CAD/ELSD settings.
-
-
Quantification:
-
Prepare a series of standard solutions of each mogroside of interest at known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples and quantify the concentration of each mogroside by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Bioconversion pathway of Mogroside V by β-glucosidase.
Caption: Troubleshooting workflow for low or no mogroside bioconversion.
References
- 1. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TWI711385B - Method for bioconversion of mogroside extracts into siamenoside i - Google Patents [patents.google.com]
- 6. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 7. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A Comparative Study on Suitability of Model-Free and Model-Fitting Kinetic Methods to Non-Isothermal Degradation of Lignocellulosic Materials [mdpi.com]
Technical Support Center: Enhancing β-glucosidase Activity for Mogroside III-E Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic production of Mogroside III-E.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No β-glucosidase Activity Detected
-
Question: I am not observing any significant conversion of my substrate, or my colorimetric/fluorometric assay shows very low readings. What could be the problem?
-
Answer: Low or absent β-glucosidase activity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Assay Conditions: Ensure your assay buffer pH and temperature are optimal for your specific β-glucosidase. Many fungal β-glucosidases exhibit optimal activity in a pH range of 4.0-5.0 and temperatures between 50-60°C.[1][2][3][4] However, optimal conditions can vary, so it is crucial to determine them for your enzyme.
-
Check Substrate Stability and Concentration: The substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), can be unstable at high temperatures. Prepare fresh substrate solutions and run a blank control (substrate without enzyme) to check for spontaneous hydrolysis.[5] Also, ensure the substrate concentration is appropriate for your enzyme's kinetic parameters.
-
Enzyme Inactivation: The enzyme may have been denatured or inactivated. This can occur due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors. Known inhibitors for some β-glucosidases include certain metal ions (Fe2+, Cu2+, Hg2+), chelating agents like EDTA, and detergents like SDS.[6][7]
-
Assay Signal Interference: In colorimetric assays using pNPG, the yellow color of p-nitrophenol is pH-dependent. Ensure the stop solution (e.g., sodium carbonate) raises the pH sufficiently for full color development.[5] If absorbance readings are too high (>1.5), dilute your enzyme extract and re-run the assay.[5][6][7]
-
Issue 2: Inefficient Conversion of Mogroside V to this compound
-
Question: My β-glucosidase shows activity on a synthetic substrate like pNPG, but the conversion of Mogroside V to this compound is very slow or incomplete. Why is this happening?
-
Answer: This is a common challenge, and the discrepancy can be attributed to several factors:
-
Substrate Specificity: β-glucosidases exhibit varying degrees of specificity. While an enzyme may be active on a small synthetic substrate like pNPG, its efficiency on a larger, more complex molecule like Mogroside V can be significantly lower. The enzyme's active site may have steric hindrance with the bulky mogrol backbone.
-
Intermediate Accumulation: The conversion of Mogroside V to this compound is a stepwise process involving the formation of intermediate mogrosides.[2][8] The formation of these intermediates can sometimes be kinetically favored, leading to their accumulation and a slower rate of this compound production.
-
Product Inhibition: The final product, this compound, or even the released glucose, can act as an inhibitor to the β-glucosidase, slowing down the reaction as the product concentration increases.
-
Immobilization Effects: While immobilization can enhance enzyme stability and reusability, it may also alter the enzyme's conformation and kinetic properties.[3] Diffusion limitations of the large Mogroside V substrate to the active sites of the immobilized enzyme can also reduce the overall reaction rate.
-
Issue 3: Poor Reusability and Stability of Immobilized β-glucosidase
-
Question: My immobilized β-glucosidase loses significant activity after just a few cycles. How can I improve its stability and reusability?
-
Answer: Enhancing the stability of an immobilized enzyme system is key for cost-effective production. Here are some strategies:
-
Optimize Immobilization Protocol: The choice of carrier and the cross-linking chemistry are critical. Glass microspheres have been shown to be an effective carrier for β-glucosidase immobilization.[2][8] Optimizing the concentration of the cross-linking agent (e.g., glutaraldehyde), activation time, and enzyme binding time can significantly improve immobilization efficiency and stability.[1][9][10]
-
Control Reaction Conditions: Operating the immobilized enzyme system under its optimal pH and temperature will maximize its operational stability. Exposing the enzyme to extreme pH or temperatures, even for short periods, can lead to irreversible denaturation.
-
Prevent Microbial Contamination: In continuous or repeated batch reactions, microbial growth can foul the immobilized enzyme and degrade its activity. Working under sterile conditions or using antimicrobial agents that do not inhibit the enzyme can prolong its lifespan.
-
Proper Storage: When not in use, store the immobilized enzyme in a suitable buffer at a low temperature (e.g., 4°C) to maintain its activity over time. Studies have shown that immobilized β-glucosidase on glass spheres can retain over 80% of its activity for up to 50 days with proper storage.[2][8]
-
Frequently Asked Questions (FAQs)
1. What are the advantages of using immobilized β-glucosidase for this compound production?
Using an immobilized enzyme system offers several benefits over using the free enzyme in solution.[2][8] These include:
-
Enhanced Stability: Immobilization often increases the enzyme's resistance to changes in temperature and pH.[3]
-
Improved Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple batches, which significantly reduces costs.[2][8]
-
Continuous Processing: Immobilized enzymes can be used in continuous flow reactors, allowing for a more streamlined and efficient production process.[1][9][10]
-
Product Purity: The final product is free from enzyme contamination, simplifying downstream purification processes.
2. How does the biotransformation of Mogroside V to this compound proceed?
The conversion of Mogroside V to this compound by β-glucosidase is a deglycosylation reaction. Mogroside V has five glucose units attached to a mogrol core. β-glucosidase selectively cleaves two of these glucose units to yield this compound, which has three glucose units.[11][12][13] This biotransformation can be achieved using purified β-glucosidase or through whole-cell catalysis with microorganisms that secrete the enzyme, such as Saccharomyces cerevisiae or Ganoderma lucidum.[11][12][13][14][15]
3. What are the key kinetic parameters to consider for β-glucosidase in this application?
The two primary kinetic parameters are the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
Km reflects the affinity of the enzyme for its substrate. A lower Km value generally indicates a higher affinity.
-
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Comparing these parameters for both free and immobilized enzymes can provide insights into the effects of immobilization on enzyme performance.[2][3]
Data Presentation
Table 1: Comparison of Kinetic Parameters for Free and Immobilized β-glucosidase
| Enzyme State | Substrate | Km (mM) | Vmax (mM/min or µmol/min) | Source |
| Free β-glucosidase | pNPG | 2.36 | 5.15 | [3] |
| Immobilized β-glucosidase | pNPG | 3.31 | 1.04 | [3] |
| Free β-glucosidase | Mogrosides | 0.35 | 0.32 | [2] |
| Immobilized β-glucosidase | Mogrosides | 0.33 | 0.29 | [2] |
Table 2: Optimal Conditions for Immobilized β-glucosidase Activity
| Parameter | Optimal Value | Source |
| Immobilization Process | ||
| Carrier | Glass Microspheres | [1][2] |
| Glutaraldehyde (GA) Concentration | 1.5% | [1][9][10] |
| Carrier Activation Time | 1 hour | [1][9][10] |
| Enzyme Binding Time | 12 hours | [1][9][10] |
| Reaction Conditions | ||
| Temperature | 60°C | [1][3][9] |
| pH | 5.0 | [1][3][9] |
Experimental Protocols
1. Protocol for Immobilization of β-glucosidase on Glass Microspheres
This protocol is adapted from studies demonstrating successful immobilization for mogroside conversion.[1][2]
-
Materials:
-
Glass microspheres
-
2.5% Glutaraldehyde (GA) solution
-
β-glucosidase solution (e.g., 20 mg in 50 mL of 0.1 M phosphate buffer, pH 6.0)
-
0.1 M Phosphate buffer (pH 6.0)
-
Double-distilled water
-
-
Procedure:
-
Carrier Activation: Treat the glass microspheres with a 2.5% glutaraldehyde solution at room temperature for 1 hour.[2]
-
Washing: Thoroughly wash the activated glass microspheres with double-distilled water to remove excess glutaraldehyde.
-
Enzyme Coupling: Incubate the activated and washed glass microspheres with the β-glucosidase solution at 4°C for 16 hours to allow for covalent bond formation.[2]
-
Final Washing: After incubation, wash the immobilized enzyme on the glass microspheres with phosphate buffer to remove any unbound enzyme.
-
Storage: Store the immobilized β-glucosidase in 0.1 M phosphate buffer at 4°C until use.
-
2. Protocol for β-glucosidase Activity Assay using pNPG
This is a standard colorimetric assay to determine β-glucosidase activity.[2][4][16]
-
Materials:
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 1 mM in 0.1 M sodium acetate buffer, pH 4.8)
-
Enzyme extract (free or immobilized)
-
0.1 M Sodium acetate buffer (pH 4.8)
-
2 M Sodium carbonate (Na2CO3) solution (stop solution)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 150 µL of the 1 mM pNPG solution.
-
Enzyme Addition: Add 10 µL of the enzyme extract to the pNPG solution to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a defined period (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding 1 mL of 2 M sodium carbonate solution. This will also develop the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of the solution at 405 nm or 425 nm.[2][3]
-
Quantification: Use a standard curve of p-nitrophenol to determine the amount of product released and calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified conditions.[6][7]
-
Visualizations
Caption: Biotransformation pathway of Mogroside V to this compound by β-glucosidase.
Caption: Experimental workflow for β-glucosidase immobilization on glass microspheres.
Caption: Troubleshooting decision tree for enhancing this compound production.
References
- 1. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Engineering a highly active thermophilic β-glucosidase to enhance its pH stability and saccharification performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins [rcihe.cgust.edu.tw]
- 16. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Mogroside III-E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Mogroside III-E.
Challenges in Purity Assessment of this compound
This compound is a high-intensity natural sweetener derived from the fruit of Siraitia grosvenorii (monk fruit).[1] Its purity assessment presents several challenges primarily due to its low natural abundance compared to other mogrosides and the presence of structurally similar isomers.[1][2] Effective purification and analytical methods are crucial to ensure the quality and safety of this compound for its intended applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: The most common impurities in this compound are other mogrosides with similar structures, which can co-elute during chromatographic analysis. These include, but are not limited to:
-
Mogroside V (the most abundant mogroside in monk fruit)
-
Siamenoside I
-
Mogroside IV
-
Mogroside II-E
-
Isomers of this compound
The presence and concentration of these impurities can vary depending on the extraction and purification process.[1][3]
Q2: What is the typical purity of a commercially available this compound reference standard?
A2: Commercially available this compound reference standards typically have a purity of ≥98%.[4] It is essential to use a well-characterized reference standard for accurate quantification and purity assessment.
Q3: How stable is this compound under typical analytical conditions?
A3: this compound is generally stable under various conditions, making it suitable for diverse formulations.[5] One study demonstrated that a solution of various mogrosides, including Mogroside III, was stable when kept at room temperature for 24 hours, with RSD values for peak area being less than 3.01%.[3] However, for long-term storage, it is recommended to store this compound at 4°C and protected from light. For solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is advised.
Q4: What detection method is most suitable for this compound analysis?
A4: Due to the lack of a strong chromophore in the mogroside structure, UV detection at low wavelengths (around 203-210 nm) is often used.[6][7] However, this can lead to interference from other compounds that absorb at this wavelength. More specific and sensitive detection can be achieved using mass spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD).[3]
Troubleshooting Guide for HPLC and UPLC-MS Analysis
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Experimental Workflow for Purity Assessment
Common Chromatographic Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a mobile phase with a lower pH or add a competing base. Employ a base-deactivated column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Splitting or Shoulders | Co-elution of structurally similar mogroside isomers. | Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH). A longer column or a column with a different selectivity may be required. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Column void or contamination at the inlet. | Reverse-flush the column. If the issue remains, replace the column. | |
| Poor Resolution Between this compound and Impurities | Suboptimal mobile phase composition. | Perform gradient optimization. Small changes in the acetonitrile/water ratio or the pH can significantly impact the separation of mogroside isomers. |
| Inappropriate column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for mogroside separation. | |
| Baseline Drift or Noise | Contaminated mobile phase or detector flow cell. | Filter all mobile phases and prepare them fresh daily. Flush the detector flow cell. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare mobile phases accurately by weighing components. Ensure thorough mixing and degassing. |
| Column not properly equilibrated. | Increase the column equilibration time before each injection, especially for gradient methods. |
Troubleshooting Logic Diagram
Experimental Protocols
Protocol 1: HPLC-UV Method for Mogroside Analysis
This method is suitable for the simultaneous determination of several mogrosides, including Mogroside III.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-3 min: 20% B to 30% B
-
3-8 min: 30% B to 35% B
-
8-9 min: 35% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 203 nm
-
Injection Volume: 10 µL
Protocol 2: UPLC-MS/MS Method for Mogroside Quantification
This method offers high sensitivity and selectivity for the quantification of various mogrosides.
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: Agilent Poroshell 120 SB C18 (or equivalent).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.25 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for each mogroside need to be determined by infusing individual standards. For Mogroside III, the [M-H]⁻ ion would be monitored.[3]
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the purity assessment of this compound.
Table 1: Purity of this compound After Purification
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery Rate (%) | Reference |
| Biotransformation of Mogroside V and purification with HP-20 macroporous resin | 11.71 | 55.14 | 74.71 | [1] |
Table 2: HPLC-UV Method Validation Parameters for Mogrosides
| Compound | Linearity Range (mg/mL) | Correlation Coefficient (r) | Average Recovery (%) | RSD (%) | Reference |
| Mogroside V | 0.04 - 1.0 | > 0.9991 | 99.65 | 0.83 | [6] |
| Mogroside IV A | 0.011 - 0.68 | > 0.9991 | 101.6 | 3.1 | [6] |
| Mogroside III | 0.010 - 0.80 | > 0.9991 | 97.05 | 1.9 | [6] |
| 11-oxomogroside V | 0.0097 - 0.58 | > 0.9991 | 103.1 | 3.3 | [6] |
| Mogroside II E | 0.025 - 1.0 | > 0.9991 | 99.25 | 0.59 | [6] |
| 11-oxomogroside II E | 0.013 - 0.76 | > 0.9991 | 103.0 | 2.0 | [6] |
Table 3: UPLC-MS/MS Method Validation Parameters for Mogrosides
| Parameter | Result | Reference |
| Linearity (r²) | ≥ 0.9984 for all eight mogrosides | [3] |
| Intra-day Precision (RSD) | < 3.73% | [3] |
| Inter-day Precision (RSD) | < 3.91% | [3] |
| Recovery | 91.22% to 106.58% | [3] |
| Stability (at room temp. for 24h, RSD) | < 3.01% | [3] |
This technical support center provides a starting point for addressing challenges in the purity assessment of this compound. For more specific issues, it is recommended to consult detailed scientific literature and the documentation provided by instrument and column manufacturers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Mogroside IIIe - LKT Labs [lktlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
Technical Support Center: Mogroside III-E Chemical Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mogroside III-E. It addresses common challenges encountered during chemical analysis to ensure accurate and reliable results.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question 1: I am observing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing this compound. What could be the cause?
Answer: The appearance of unexpected peaks, or artifacts, during the analysis of this compound can stem from several factors related to sample preparation and analytical conditions. Here are the most common causes and troubleshooting steps:
-
Enzymatic Degradation: this compound is often produced via the enzymatic deglycosylation of more complex mogrosides like Mogroside V.[1] If your sample matrix (e.g., a crude plant extract) contains active β-glucosidases, these enzymes can continue to break down mogrosides, leading to the formation of various degradation products that appear as extra peaks.[1]
-
Troubleshooting:
-
Immediately after collection, heat-treat (e.g., boil) fresh plant material to denature enzymes.
-
During extraction and sample preparation, work at low temperatures and consider using enzymatic inhibitors if compatible with your analytical method.
-
For purified samples, ensure the complete removal or inactivation of any enzymes used during biotransformation processes.
-
-
-
pH-Induced Degradation: Mogrosides, as triterpenoid saponins, can be susceptible to degradation under extreme pH conditions. Acid hydrolysis is a known method to cleave glycosidic bonds, and residual acids from extraction or sample preparation steps can lead to the formation of artifacts.[2] Similarly, alkaline conditions can also cause degradation.[3]
-
Troubleshooting:
-
Neutralize your sample extract to a pH of around 7.0 before storage or analysis.
-
If using acidic mobile phases (e.g., with formic acid), ensure the sample is not exposed to these conditions for extended periods before injection.[4]
-
Avoid strongly alkaline conditions during sample preparation and analysis.
-
-
-
Thermal Degradation: High temperatures can lead to the decomposition of mogrosides.[3]
-
Troubleshooting:
-
During extraction, use methods that do not require high heat, or minimize the duration of heat exposure.
-
Store samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).
-
Use a temperature-controlled column compartment during HPLC analysis to ensure consistent and stable conditions.[5]
-
-
-
Contamination: Contamination from solvents, glassware, or previous samples can introduce extraneous peaks.
-
Troubleshooting:
-
Use high-purity solvents (e.g., HPLC or MS grade).
-
Ensure all glassware is thoroughly cleaned.
-
Run blank injections (solvent only) between samples to check for carryover from the injector or column.
-
-
Question 2: My recovery of this compound is consistently low. What are the potential reasons and how can I improve it?
Answer: Low recovery of this compound can be attributed to several factors throughout the experimental workflow, from extraction to analysis.
-
Inefficient Extraction: The choice of solvent and extraction method significantly impacts the yield of mogrosides from a solid matrix.
-
Degradation During Sample Preparation: As mentioned in the previous question, enzymatic, pH-induced, and thermal degradation can lead to a loss of the target analyte.
-
Troubleshooting:
-
Review your sample preparation protocol for potential sources of degradation and implement the corrective actions described above.
-
-
-
Adsorption to Surfaces: Mogrosides can adsorb to the surfaces of containers and analytical equipment, especially if they are not properly conditioned.
-
Troubleshooting:
-
Use silanized glass vials or low-adsorption polypropylene tubes for sample storage and preparation.
-
Properly condition your HPLC column according to the manufacturer's instructions before analysis.
-
-
-
Suboptimal Chromatographic Conditions: Poorly optimized HPLC/LC-MS conditions can lead to peak broadening, poor resolution, and consequently, inaccurate quantification and low apparent recovery.
-
Troubleshooting:
-
Optimize the mobile phase composition, gradient, and flow rate to achieve sharp, symmetrical peaks. Acetonitrile/water gradients with a small amount of formic acid are commonly used.[4]
-
Ensure the column temperature is optimized and stable.
-
-
Question 3: How stable is this compound in solution, and what are the optimal storage conditions?
Answer: The stability of mogrosides in solution is critical for obtaining reliable analytical results.
-
Short-Term Stability: Prepared solutions of mogrosides have been found to be stable at room temperature for at least 24 hours, with relative standard deviation (RSD) values for peak area being less than 3.01%.[4]
-
Long-Term Storage: For long-term storage, it is recommended to keep solutions and extracts at 4°C or frozen (-20°C or below).[8]
-
Freeze-Thaw Stability: Mogroside V has shown good stability through three freeze-thaw cycles, and similar stability can be expected for this compound.[8]
| Condition | Stability | Recommendation | Reference |
| Room Temperature | Stable for at least 24 hours | Analyze within 24 hours of preparation if stored at room temperature. | [4] |
| Refrigerated (4°C) | Good for short-term storage | Store prepared samples and standards at 4°C if not analyzed immediately. | [8] |
| Frozen (-20°C) | Good for long-term storage | For storage longer than a few days, freeze samples and standards. | [8] |
| Freeze-Thaw Cycles | Stable for at least 3 cycles | Avoid numerous freeze-thaw cycles by aliquoting samples if necessary. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound analysis.
Protocol 1: Extraction of Mogrosides from Siraitia grosvenorii Fruit
This protocol is adapted for general-purpose extraction suitable for subsequent HPLC or LC-MS analysis.
-
Sample Preparation: Dry the fresh fruit of Siraitia grosvenorii in an oven at a temperature below 60°C to avoid thermal degradation, then powder the dried fruit.[6]
-
Extraction:
-
Weigh 10 g of the powdered fruit into a flask.
-
Add 200 mL of 50% ethanol in water (1:20 solid-to-liquid ratio).[7]
-
Extract at 60°C for 100 minutes with constant shaking.[7]
-
Cool the mixture and filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to remove the ethanol. The resulting aqueous extract can be used for further purification or diluted for analysis.
Protocol 2: HPLC-ESI-MS/MS Analysis of this compound
This protocol provides a robust method for the sensitive and specific quantification of this compound and other mogrosides.
-
Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A gradient elution is typically used to achieve good separation. An example gradient could be: 0-10 min, 20-40% B; 10-15 min, 40-60% B; 15-20 min, hold at 60% B. The gradient should be optimized based on the specific column and mogrosides of interest.
-
Column Temperature: 32°C.[3]
-
Injection Volume: 10 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound. The [M-H]⁻ ion is typically selected as the precursor ion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
General Workflow for this compound Analysis
This diagram outlines the typical steps involved from sample collection to data analysis for this compound.
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic for Unexpected Chromatographic Peaks
This diagram illustrates a logical flow for diagnosing the cause of artifact formation during this compound analysis.
Caption: Troubleshooting artifact formation in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Artefact formation during acid hydrolysis of saponins from Medicago spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]
- 8. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to ensure Mogroside III-E stability
Welcome to the technical support center for Mogroside III-E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
For optimal stability, solid this compound should be stored at 4°C and protected from light. Stock solutions can be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). It is crucial to protect all forms of this compound from light exposure to prevent photodegradation.
Q2: How stable is this compound in solution at room temperature?
A study developing an HPLC-ESI-MS/MS method for various mogrosides, including this compound, evaluated the stability of a prepared solution at room temperature. The results indicated that the solution was stable for at least 24 hours, with relative standard deviation (RSD) values of the peak area being less than 3.01%.[1] For longer durations, refrigeration or freezing is recommended.
Q3: What is the known thermal stability of mogrosides?
While specific quantitative data for the thermal degradation of this compound is limited, data for the structurally similar Mogroside V provides valuable insight. Mogroside V has been shown to be heat-stable in the range of 100 to 150 degrees Celsius for 4 hours and for up to 8 hours in boiling water.[2] However, studies on the drying of monk fruit have indicated that high temperatures can lead to a decrease in the content of mogrosides.[3] For general laboratory practice, it is advisable to avoid prolonged exposure to high temperatures.
Q4: How does pH affect the stability of this compound?
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting: Review your storage conditions. Is the compound stored at the recommended temperature and protected from light? Have stock solutions been stored for longer than the recommended duration? Prepare a fresh standard from a new batch of solid this compound and compare the chromatograms.
-
-
Possible Cause 2: Degradation during sample preparation.
-
Troubleshooting: Evaluate your sample preparation workflow. Are samples exposed to high temperatures, extreme pH, or prolonged light? Consider preparing samples on ice and in amber vials. The degradation of mogrosides can occur at high temperatures.[3]
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Ensure all solvents, reagents, and vials are clean and of appropriate purity. Run a blank injection to check for system contamination.
-
Issue 2: The concentration of my this compound standard seems to be decreasing over time.
-
Possible Cause 1: Thermal degradation.
-
Possible Cause 2: Photodegradation.
-
Troubleshooting: this compound is light-sensitive. Always store solid compound and solutions in light-protecting containers (e.g., amber vials) and minimize exposure to ambient light during handling.
-
-
Possible Cause 3: Hydrolysis.
-
Troubleshooting: If your samples are in aqueous solutions at very high or low pH, hydrolysis of the glycosidic bonds may be occurring. Buffer your solutions to a neutral or slightly acidic pH if the experimental conditions allow. Mogroside V is known to be stable between pH 3 and 12 at refrigerated temperatures.[2]
-
Quantitative Data Summary
The following tables summarize the available quantitative data on mogroside stability. It is important to note that much of the specific data pertains to Mogroside V, a closely related compound.
Table 1: Thermal and pH Stability of Mogroside V
| Parameter | Condition | Stability |
| Temperature | 100 - 150 °C | Stable for 4 hours[2] |
| Boiling Water | Stable for up to 8 hours[2] | |
| pH | 3 - 12 | Stable when stored at 2 - 8 °C[2] |
Table 2: Short-Term Solution Stability of this compound
| Parameter | Condition | Duration | Stability |
| Concentration | In solution | 24 hours | Stable (RSD of peak area < 3.01%)[1] |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC-ESI-MS/MS Method for Mogrosides
This protocol is adapted from a validated method for the simultaneous quantification of eight mogrosides, including this compound, and can be used to assess stability.[1]
-
Chromatographic System: High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
-
Column: A suitable C18 column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution program should be optimized to achieve good separation of this compound from any potential degradants.
-
Flow Rate: Approximately 0.25 mL/min.
-
Detection: ESI in negative ionization mode. Monitor the appropriate precursor and product ions for this compound.
-
Sample Preparation for Stability Testing:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Subject aliquots of the stock solution to various stress conditions (e.g., heat, different pH values, light exposure).
-
At specified time points, dilute the stressed samples to an appropriate concentration for analysis.
-
Analyze the samples by HPLC-ESI-MS/MS and compare the peak area of this compound to that of an unstressed control sample to determine the percentage of degradation.
-
Visualizations
Forced degradation experimental workflow.
This compound degradation pathway.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Mogroside - Wikipedia [en.wikipedia.org]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mogroside III-E vs. Mogroside V: A Comparative Analysis of Bioactivity for Researchers
A deep dive into the comparative bioactivities of Mogroside III-E and Mogroside V, offering a comprehensive analysis of their therapeutic potential. This guide synthesizes experimental data on their anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties, providing researchers, scientists, and drug development professionals with a detailed, data-driven comparison.
Mogrosides, the primary bioactive triterpenoid glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention for their potential health benefits. Among them, Mogroside V is the most abundant, while this compound is a key metabolite and is also studied for its potent biological effects. Understanding the nuanced differences in their bioactivities is crucial for targeted therapeutic development.
Comparative Bioactivity Data
The following tables summarize the quantitative experimental data comparing the bioactivities of this compound and Mogroside V.
Table 1: Anti-Inflammatory Activity
| Bioactivity Metric | This compound | Mogroside V | Cell/Animal Model | Reference |
| Inhibition of pro-inflammatory cytokines | Effective | Effective | High-glucose stimulated podocytes (MPC-5) / LPS-induced neuroinflammation in BV-2 cells and mice | [1][2] |
| Modulation of Signaling Pathways | Activates AMPK/SIRT1 pathway | Inhibits TLR4-MyD88, activates AKT/AMPK-Nrf2 pathway | MPC-5 cells / BV-2 cells | [1][2] |
Table 2: Antioxidant Activity
| Bioactivity Metric | This compound | Mogroside V | Experimental Model | Reference |
| Reactive Oxygen Species (ROS) Scavenging | Reduces oxidative stress | Scavenges intracellular ROS | High-glucose stimulated podocytes (MPC-5) / In vitro biochemical assays | [1][3][4] |
| Activation of Antioxidant Pathways | Activates AMPK/SIRT1 pathway | Engages Nrf2/HO-1, PI3K/Akt, and sirtuin (SIRT) pathways | MPC-5 cells / Various models | [1][5] |
| EC50 for •OH scavenging | Not specified | 48.44 µg/mL | Chemiluminescence assay | [6] |
| EC50 for O2- scavenging | Not specified | Higher than 11-oxo-mogroside V (EC50 = 4.79 µg/mL) | Chemiluminescence assay | [6] |
| EC50 for H2O2 scavenging | Not specified | Higher than 11-oxo-mogroside V (EC50 = 16.52 µg/mL) | Chemiluminescence assay | [6] |
Table 3: Anti-Diabetic Activity
| Bioactivity Metric | This compound | Mogroside V | Experimental Model | Reference |
| Blood Glucose Regulation | Reduces blood glucose | Can serve as a sugar substitute | Not specified | [1][7] |
| Insulin Secretion | Effectively regulates blood glucose | Stimulates insulin secretion | In vitro cell model | [8][9] |
| Signaling Pathway Modulation | Activates AMPK signaling pathway | Modulates PI3K/Akt/GLUT2 axis | Gestational diabetes model / Not specified | [5][7] |
Table 4: Anti-Cancer Activity
| Bioactivity Metric | This compound | Mogroside V | Cell Line | Reference |
| Inhibition of Cell Proliferation | Not specified | Inhibits proliferation | Pancreatic cancer cells (PANC-1) | [10][11] |
| Induction of Apoptosis | Not specified | Induces apoptosis | Pancreatic cancer cells (PANC-1) | [10][11] |
| Cell Cycle Arrest | Not specified | Induces cell cycle arrest | Pancreatic cancer cells (PANC-1) | [10] |
| Signaling Pathway Modulation | Not specified | Modulates STAT3 signaling pathway | Pancreatic cancer cells (PANC-1) | [10][11] |
Key Signaling Pathways
The bioactivities of this compound and Mogroside V are mediated through various signaling pathways. The diagrams below illustrate the key pathways involved.
Caption: this compound activates the AMPK/SIRT1 signaling pathway.
Caption: Mogroside V modulates multiple signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols commonly employed in the cited bioactivity studies.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or Mogroside V for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound or Mogroside V as described for the proliferation assay.
-
Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Following treatment with mogrosides, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-STAT3, STAT3, β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies (e.g., Xenograft Mouse Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., PANC-1) is subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and administered with vehicle control or different doses of Mogroside V (e.g., via oral gavage or intraperitoneal injection) for a specified period.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Conclusion
Both this compound and Mogroside V exhibit a range of promising bioactivities. Mogroside V has been more extensively studied, with demonstrated anti-inflammatory, antioxidant, anti-diabetic, and potent anti-cancer effects, particularly against pancreatic cancer. Its mechanisms of action involve the modulation of multiple key signaling pathways, including TLR4-MyD88, AKT/AMPK-Nrf2, and STAT3.
This compound also shows significant potential, particularly in the context of diabetic complications, through its activation of the AMPK/SIRT1 pathway, which helps to alleviate inflammation, oxidative stress, and apoptosis in high-glucose conditions.[1]
Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic advantages of each compound for specific disease applications. The detailed experimental protocols provided herein should facilitate such future investigations, ultimately paving the way for the potential clinical translation of these natural compounds.
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Mogroside V: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ABC Herbalgram Website [herbalgram.org]
A Comparative Analysis of Mogroside Sweetness Intensity for Researchers and Product Development Professionals
In the ever-evolving landscape of non-nutritive sweeteners, mogrosides derived from the monk fruit (Siraitia grosvenorii) have garnered significant attention for their intense sweetness and favorable taste profile. Understanding the nuanced differences in sweetness intensity among various mogroside analogues is crucial for their effective application in research, drug development, and the formulation of palatable, healthier consumer products. This guide provides a comprehensive comparison of the sweetness intensity of different mogrosides, supported by experimental data and detailed sensory evaluation protocols.
Quantitative Comparison of Mogroside Sweetness
The sweetness intensity of mogrosides is typically expressed as a relative value compared to a sucrose solution. The following table summarizes the available data on the relative sweetness of key mogrosides. It is important to note that the perceived sweetness can be influenced by the concentration of the sweetener and the food matrix in which it is used.
| Mogroside | Relative Sweetness to Sucrose | Key Characteristics |
| Siamenoside I | ~563 times sweeter | Considered the sweetest among the mogrosides with a favorable taste profile.[1][2] |
| Mogroside V | 250 - 425 times sweeter | The most abundant mogroside in monk fruit extract and the primary contributor to its sweetness.[3][4][5][6] |
| Mogroside IV | 250 - 425 times sweeter | Possesses a sweetness intensity similar to that of Mogroside V.[3] |
| Mogroside II | Similar to sucrose | Exhibits a sweetness level comparable to that of table sugar.[3] |
| Mogroside I | Similar to sucrose | Also has a sweetness intensity that is on par with sucrose.[3] |
Experimental Protocols for Sensory Evaluation
The determination of sweetness intensity for high-potency sweeteners like mogrosides relies on rigorous sensory evaluation methodologies conducted by trained panelists. The following protocol outlines a standard approach for assessing the relative sweetness of different mogrosides.
Objective:
To determine the relative sweetness intensity of different mogroside compounds in comparison to sucrose solutions of varying concentrations.
Materials:
-
Purified mogroside samples (e.g., Mogroside V, Mogroside IV, Siamenoside I)
-
Reagent-grade sucrose
-
Deionized, purified water
-
Glassware for solution preparation
-
Presentation vessels (e.g., coded, disposable cups)
Panelist Selection and Training:
-
Screening: Potential panelists are screened for their sensory acuity, including their ability to detect and differentiate basic tastes (sweet, sour, bitter, salty, umami).
-
Training: Selected panelists undergo extensive training to familiarize them with the sensory properties of sweeteners, including different taste profiles and temporal dynamics (onset, peak, and duration of sweetness). They are trained to use a standardized intensity rating scale.
Sample Preparation:
-
Sucrose Reference Solutions: A series of sucrose solutions with varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared in deionized water. These serve as the reference standards for sweetness intensity.
-
Mogroside Solutions: Solutions of each mogroside are prepared at various concentrations, also in deionized water. The initial concentrations are often estimated based on previously reported sweetness potencies.
Sensory Evaluation Procedure (Two-Alternative Forced-Choice Method):
The Two-Alternative Forced-Choice (2-AFC) method is a common and effective technique for determining the equi-sweetness concentration of a sweetener relative to a reference.
-
Presentation: Panelists are presented with a pair of samples: one being a sucrose reference solution and the other a mogroside solution. The order of presentation is randomized.
-
Task: Panelists are instructed to taste each sample and identify which of the two is sweeter. A rinse with purified water is required between samples to cleanse the palate.
-
Data Collection: The responses from all panelists are collected and statistically analyzed to determine the concentration of the mogroside that is perceived as equally sweet to a specific concentration of the sucrose reference.
-
Iteration: This process is repeated with different concentrations of the mogroside and sucrose solutions to establish a dose-response curve and calculate the relative sweetness.
Experimental Workflow and Signaling Pathway
To visualize the process of sensory evaluation and the underlying biological mechanism of sweet taste perception, the following diagrams are provided.
References
- 1. Optimal sensory evaluation protocol to model concentration–response curve of sweeteners [agris.fao.org]
- 2. sochob.cl [sochob.cl]
- 3. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
Mogroside III-E: A Potent Anti-Fibrotic Agent Validated In Vivo
A Comparative Guide for Researchers and Drug Development Professionals
Mogroside III-E, a cucurbitane glycoside extracted from the fruit of Siraitia grosvenorii, is emerging as a promising therapeutic candidate for fibrotic diseases. This guide provides an objective comparison of the in vivo anti-fibrotic effects of this compound with established drugs, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for ease of comparison. Furthermore, we visualize the intricate signaling pathways involved to provide a comprehensive understanding of the mechanisms of action.
I. Comparative Efficacy in Preclinical Models of Fibrosis
This compound has demonstrated significant anti-fibrotic effects in well-established in vivo models of pulmonary and myocardial fibrosis. This section compares its efficacy with standard-of-care anti-fibrotic drugs, Pirfenidone and Nintedanib, in the context of pulmonary fibrosis, and with the angiotensin II receptor blocker, Losartan, for myocardial fibrosis.
A. Pulmonary Fibrosis: Bleomycin-Induced Model
The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized model that mimics many aspects of idiopathic pulmonary fibrosis (IPF) in humans.
Table 1: Comparison of Anti-Fibrotic Effects in Bleomycin-Induced Pulmonary Fibrosis in Rodents
| Treatment Group | Animal Model | Dosage | Duration | Ashcroft Score Reduction | Hydroxyproline Content Reduction | Key Fibrotic Marker Modulation (e.g., α-SMA, Collagen I) | Reference |
| This compound | C57BL/6 Mice | 20 mg/kg/day (i.g.) | 21 days | Significant reduction (quantitative data not specified in abstract) | Significant reduction | Significant suppression of α-SMA and Collagen I | [1] |
| Pirfenidone | C57BL/6 Mice | 300 mg/kg/day (p.o.) | 14 days | Significant attenuation (score not specified) | Significant attenuation | - | [2] |
| Pirfenidone | Rats | 100 mg/kg/day (p.o.) | 9 weeks | Stage 3 fibrosis reduced by 50% in the bleomycin group, not detected in the pirfenidone group | Not specified | - | [3] |
| Nintedanib | C57BL/6 Mice | 30, 60, 120 mg/kg/day (p.o.) | 28 days | Significant dose-dependent reduction | Significant dose-dependent reduction | Dose-dependent reduction in ColIII and α-SMA | [4] |
| Nintedanib | Rats | 60 mg/kg (BID, p.o.) | 28 days | Significantly reduced fibrosis score | Reduced | - | [5] |
Note: Direct comparative studies between this compound and Pirfenidone/Nintedanib are limited. The data presented is compiled from separate studies using similar models.
B. Myocardial Fibrosis: Isoproterenol-Induced and Hypertensive Models
The isoproterenol-induced model mimics β-adrenergic overstimulation-led cardiac fibrosis, while hypertensive models reflect pressure-overload-induced fibrosis.
Table 2: Comparison of Anti-Fibrotic Effects in Myocardial Fibrosis Models
| Treatment Group | Animal Model | Dosage | Duration | Collagen Volume Fraction (CVF) / Fibrosis Reduction | Key Fibrotic Marker Modulation (e.g., TGF-β1, α-SMA) | Reference |
| This compound | C57BL/6 Mice (Isoproterenol-induced) | 10 mg/kg (low dose), 20 mg/kg (high dose) (i.g.) | 2 weeks | Significantly inhibited fibrosis (quantitative CVF not specified) | Down-regulated TGF-β1 and α-SMA expression | [6][7] |
| Losartan | Spontaneously Hypertensive Rats | 20 mg/kg/day (p.o.) | 14 weeks | Significantly diminished left ventricular collagen volume fraction | No change in pro-α1(I) collagen mRNA, suggesting post-transcriptional inhibition | [8] |
| Losartan | Wistar Rats (Exercise-induced) | 50 mg/kg/day (p.o.) | 16 weeks | Prevented collagen deposition in the right ventricle | Reduced mRNA and protein expression of TGF-β1, fibronectin-1, procollagen-I, and procollagen-III | [9] |
| Losartan | Hypertensive Patients | Not specified | 12 months | Significantly decreased CVF in patients with severe fibrosis | Not specified | [10][11] |
II. Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these anti-fibrotic agents is crucial for targeted drug development and combination therapies.
A. This compound: Targeting the TLR4/MyD88 Pathway
In vivo studies have elucidated that this compound exerts its anti-fibrotic effects primarily by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][6][7] This pathway is a key player in the innate immune response and has been implicated in the pathogenesis of fibrosis.
B. Comparator Drugs: Diverse Mechanisms of Action
Pirfenidone, Nintedanib, and Losartan employ different mechanisms to achieve their anti-fibrotic effects.
III. Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key in vivo studies cited.
A. Bleomycin-Induced Pulmonary Fibrosis Model
-
Animals: C57BL/6 mice or Sprague-Dawley/Wistar rats are commonly used.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1-5 mg/kg) is administered to anesthetized animals.[12]
-
Drug Administration:
-
This compound: Administered via oral gavage (i.g.) daily, typically starting from the day of or one day after bleomycin instillation, for a period of 14-28 days.
-
Pirfenidone and Nintedanib: Administered orally (p.o.) daily, either prophylactically (starting before or at the time of bleomycin) or therapeutically (starting several days after bleomycin-induced injury is established).
-
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius red to visualize collagen deposition. The severity of fibrosis is often quantified using the semi-quantitative Ashcroft scoring method.[13][14]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in lung homogenates.
-
Immunohistochemistry/Western Blot: Expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type I (Col I), and transforming growth factor-beta 1 (TGF-β1) is assessed in lung tissue lysates or sections.
-
B. Isoproterenol-Induced Myocardial Fibrosis Model
-
Animals: C57BL/6 mice or Wistar rats are typically used.
-
Induction of Fibrosis: Isoproterenol hydrochloride is administered subcutaneously (s.c.) or intraperitoneally (i.p.) daily or via a continuous infusion pump for a period of 7-28 days to induce cardiac fibrosis.[15][16]
-
Drug Administration:
-
Assessment of Fibrosis:
-
Histology: Hearts are excised, sectioned, and stained with Masson's trichrome or Picrosirius red. The collagen volume fraction (CVF) is quantified using image analysis software to determine the extent of interstitial and perivascular fibrosis.[17]
-
Western Blot: Expression of profibrotic proteins like TGF-β1, α-SMA, and different collagen types is measured in heart tissue homogenates.
-
IV. Conclusion
References
- 1. Anti-Fibrotic Effect of Losartan, an Angiotensin II Receptor Blocker, Is Mediated through Inhibition of ER Stress via Up-Regulation of SIRT1, Followed by Induction of HO-1 and Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 6. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway [ijbms.mums.ac.ir]
- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Losartan inhibits the post-transcriptional synthesis of collagen type I and reverses left ventricular fibrosis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. Losartan-dependent regression of myocardial fibrosis is associated with reduction of left ventricular chamber stiffness in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pages.mediford.com [pages.mediford.com]
- 16. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Mogroside III-E Versus Synthetic Sweeteners: A Comparative Analysis in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Mogroside III-E, a natural sweetener derived from monk fruit, and several common synthetic sweeteners. The information presented is based on available experimental data from in vitro cellular assays, offering insights into their potential biological activities and safety profiles at the cellular level.
Executive Summary
The increasing global consumption of sweeteners has prompted extensive research into their biological effects. This guide focuses on the comparative analysis of this compound and synthetic sweeteners such as aspartame, sucralose, saccharin, acesulfame potassium (Ace-K), and cyclamate. The data compiled from various cellular assays reveal distinct mechanisms of action and cellular responses. This compound has demonstrated protective effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities, primarily through the activation of the AMPK/SIRT1 signaling pathway. In contrast, studies on synthetic sweeteners have reported varied effects, including cytotoxicity, genotoxicity, and modulation of different signaling pathways, with outcomes often dependent on the specific sweetener, its concentration, and the cell type used in the assays.
Quantitative Data Comparison
The following tables summarize the quantitative data from various cellular assays, providing a comparative overview of the effects of this compound and synthetic sweeteners. It is important to note that the data are compiled from different studies with varying experimental conditions.
Table 1: Cytotoxicity of this compound and Synthetic Sweeteners in Cellular Assays
| Sweetener | Cell Line(s) | Assay | Concentration Range | Key Findings | IC50 Value | Reference(s) |
| This compound | MPC-5 (mouse podocytes) | CCK-8 | 1, 10, 50 µM | Increased cell viability under high glucose conditions. | Not Reported | [1][2] |
| Aspartame | HL-60 | Trypan Blue | Up to 0.8 mM | Decreased cell viability. | 0.8 mM | [3] |
| HeLa | SRB, Flow Cytometry | 10 µM - 20 mM | Insignificant cytotoxicity at lower concentrations; increased cell death at higher concentrations. | Not Reported | [4][5] | |
| Human Blood Cells | MTT | 3.125 - 100 mg/L | Concentration-dependent decrease in cell viability. | 287.342 mg/L | [6] | |
| Sucralose | Caco-2, HT-29, HEK-293 | MTT | 0 - 50 mM | Decreased cell viability at concentrations >10 mM. | Not Reported | [7] |
| Saccharin | Caco-2, HT-29, HEK-293 | MTT | 0 - 50 mM | Decreased cell viability at concentrations >10 mM. | Not Reported | [7] |
| Acesulfame-K | HepG2 | MTT | 7.5 - 240 µg/mL | Concentration-dependent decrease in cell viability. | 120 µg/mL (24h) | [8][9] |
| HL-60 | Trypan Blue | Not Specified | Decreased cell viability. | 0.08 mM | [3] | |
| Cyclamate | HL-60 | Trypan Blue | Not Specified | Decreased cell viability, but IC50 not reached. | >1.6 mM | [3] |
Table 2: Genotoxicity of Synthetic Sweeteners in Cellular Assays
| Sweetener | Cell Line(s) | Assay | Concentration Range | Key Findings | Reference(s) |
| Aspartame | HeLa | Comet Assay | 10 mM, 20 mM | Induced DNA fragmentation. | [4] |
| Human Blood Cells | Chromosome Aberration | IC50 concentration | Increased frequency of chromosome aberrations. | [6] | |
| Sucralose | Caco-2, HT-29, HEK-293 | Comet Assay | 0.1, 1, 10 mM | Induced DNA fragmentation. | [7] |
| Saccharin | Caco-2, HT-29, HEK-293 | Comet Assay | 0.1, 1, 10 mM | Induced DNA fragmentation. | [7] |
| Human Lymphocytes | Comet Assay | Not Specified | Showed significant genotoxic activity. | [10] | |
| Acesulfame-K | Human Lymphocytes | Comet Assay, Chromosome Aberration | 15 - 240 µg/mL | Induced DNA damage at 15 µg/mL and increased chromosome aberrations at higher concentrations. | [8][9] |
| Aspartame-Acesulfame-K | Human Lymphocytes | Comet Assay | Not Specified | Showed significant genotoxic activity. | [10] |
Signaling Pathway Analysis
This compound: The AMPK/SIRT1 Pathway
This compound has been shown to exert protective effects in cells under high-glucose-induced stress by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][2] This pathway is crucial for cellular energy homeostasis and stress resistance. Activation of AMPK by this compound leads to the subsequent activation of SIRT1, which in turn modulates downstream targets to reduce inflammation, oxidative stress, and apoptosis.[1][2]
Caption: AMPK/SIRT1 signaling pathway activated by this compound.
Synthetic Sweeteners: Diverse Signaling Pathways
Synthetic sweeteners have been reported to interact with various signaling pathways, including the mTOR and NF-κB pathways. However, the effects are often complex and can be cell-type and context-dependent. For instance, some studies suggest that certain sweeteners may influence the mTOR pathway, which is a central regulator of cell growth and proliferation.[11][12][13][14][15] The NF-κB pathway, a key regulator of inflammation, has also been implicated in the cellular response to some sweeteners.[16][17][18][19][20][21][22][23]
Caption: Potential influence of synthetic sweeteners on the mTOR signaling pathway.
Caption: Potential modulation of the NF-κB signaling pathway by synthetic sweeteners.
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental workflows for key assays discussed in this guide, followed by their detailed protocols.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the sweetener in culture medium. Remove the old medium from the wells and add 100 µL of the sweetener solutions. Include a vehicle control (medium without sweetener).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[24][25]
Experimental Workflow: Genotoxicity (Comet) Assay
Caption: Workflow for assessing DNA damage using the Comet assay.
Comet Assay (Alkaline) Protocol
-
Cell Treatment: Treat cells with various concentrations of the sweetener for a defined period.
-
Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[26][27][28][29]
Conclusion
The available in vitro evidence suggests that this compound and synthetic sweeteners have distinct effects at the cellular level. This compound appears to have a protective role against cellular stress, mediated by the AMPK/SIRT1 pathway. In contrast, synthetic sweeteners exhibit a range of effects, from cytotoxicity and genotoxicity at higher concentrations to the modulation of key cellular signaling pathways.
It is crucial for researchers and drug development professionals to consider these differences when evaluating the potential applications and safety of these compounds. The lack of direct comparative studies under standardized conditions is a significant limitation in the current body of research. Future studies should aim to directly compare the cellular effects of this compound and a panel of synthetic sweeteners in a variety of cell lines and assays to provide a more definitive and comprehensive understanding of their relative biological activities. This will enable a more informed assessment of their potential risks and benefits.
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic effects of aspartame on human cervical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of aspartame on human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener aspartame on cultured human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of five artificial sweeteners on Caco-2, HT-29 and HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Food and Health » Submission » Investigation of cyto-genotoxic effects of a food sweetener Acesulfame potassium [jfhs.scientificwebjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. mattioli1885journals.com [mattioli1885journals.com]
- 27. mattioli1885journals.com [mattioli1885journals.com]
- 28. aun.edu.eg [aun.edu.eg]
- 29. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for Mogroside Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of mogrosides, the sweet compounds from monk fruit, is critical. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
The choice between HPLC-UV and LC-MS/MS for mogroside analysis hinges on a trade-off between the simplicity and cost-effectiveness of HPLC and the superior sensitivity and selectivity of LC-MS/MS. While HPLC-UV is a robust technique for routine quality control of mogroside V in raw materials and finished products, LC-MS/MS offers significant advantages for the simultaneous quantification of multiple mogrosides, metabolite studies, and analysis in complex biological matrices.
Methodology Comparison
A detailed examination of the experimental protocols for both HPLC-UV and LC-MS/MS reveals key differences in sample preparation, chromatographic conditions, and detection principles.
Sample Preparation: For both techniques, a common extraction procedure involves ultrasound-assisted solid-liquid extraction of dried and powdered monk fruit samples with a methanol/water solution (typically 80:20 v/v).[1] The resulting extract is then filtered before injection into the chromatography system.[1] For plasma samples in pharmacokinetic studies, a protein precipitation step using methanol is typically employed.[2][3]
Chromatographic Separation: Both methods utilize reversed-phase chromatography, most commonly with a C18 column, to separate the mogrosides.[1][2][3][4] Gradient elution is often preferred to achieve good separation of multiple mogrosides within a reasonable analysis time.[1][5] The mobile phases typically consist of acetonitrile and water, often with additives like formic acid to improve peak shape and ionization efficiency in LC-MS/MS.[1][5]
Experimental Protocols
Below are typical experimental protocols for the analysis of mogrosides by HPLC-UV and LC-MS/MS, synthesized from multiple sources.
HPLC-UV Protocol for Mogroside V Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 22:78, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 32 °C.[4]
-
Detection: UV detection at 203 nm.[4]
-
Injection Volume: 10 µL.[4]
LC-MS/MS Protocol for Multi-Mogroside Analysis
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]
-
Column: C18 column (e.g., Agilent Poroshell 120 SB C18, 2.1 × 50 mm, 1.8 µm).[1][6]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1] A typical gradient might be: 0-8 min, 15-30% B.[5]
-
Flow Rate: 0.25 mL/min.[1]
-
Detection: ESI in negative ion mode is often preferred for higher sensitivity.[1][2] The analysis is performed in Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for each mogroside.[2][3] For Mogroside V, a common transition is m/z 1285.6 → 1123.7.[2][3]
Quantitative Performance Comparison
The following tables summarize the key quantitative performance parameters for HPLC-UV and LC-MS/MS in mogroside analysis, based on data from various studies.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9984 | [1][4] |
| Sensitivity (LOD/LOQ) | LOD: 0.75 - 7.0 µg/mL, LOQ: 2.0 µg/mL | LOQ: 96.0 ng/mL (in plasma) | [2][3][7][8] |
| Precision (RSD) | Intra-day: < 8.68%, Inter-day: < 5.78% | Intra-day: < 3.73%, Inter-day: < 3.91% | [1][8] |
| Accuracy/Recovery (%) | 85.1 - 105% | 91.22 - 106.58% | [1][8] |
Table 1: Comparison of Quantitative Performance Parameters for HPLC-UV and LC-MS/MS in Mogroside Analysis.
| Analyte | LC-MS/MS Linearity Range | LC-MS/MS Correlation Coefficient (r²) | References |
| Mogroside V | 96.0–96000 ng/mL | ≥ 0.9984 | [1][2][3] |
| Siamenoside I | Not specified | ≥ 0.9984 | [1] |
| Mogroside IV | Not specified | ≥ 0.9984 | [1] |
| Mogroside III | Not specified | ≥ 0.9984 | [1] |
Table 2: Linearity Data for Selected Mogrosides by LC-MS/MS.
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for mogroside analysis using HPLC-UV and LC-MS/MS.
Figure 1: Experimental workflow for mogroside analysis by HPLC-UV.
Figure 2: Experimental workflow for mogroside analysis by LC-MS/MS.
Discussion and Conclusion
The cross-validation of HPLC-UV and LC-MS/MS for mogroside analysis demonstrates the strengths and weaknesses of each technique. HPLC-UV is a reliable and cost-effective method for the quantification of the major mogroside, Mogroside V, in less complex samples.[4] Its primary limitation is the lack of a strong chromophore in mogrosides, which results in lower sensitivity compared to other detection methods.[7]
LC-MS/MS, on the other hand, provides significantly higher sensitivity and selectivity, making it the method of choice for the simultaneous determination of multiple mogrosides, even at low concentrations.[1][5] The use of SRM allows for highly specific detection, minimizing interference from the sample matrix.[2] This is particularly advantageous for pharmacokinetic studies where mogrosides need to be quantified in complex biological fluids like plasma.[2][3]
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. pjps.pk [pjps.pk]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Mogroside III-E and Metformin in Modulating Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both Mogroside III-E and metformin have demonstrated significant efficacy in improving glycemic control in animal models of type 2 diabetes. Their primary mechanism of action converges on the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis. Metformin is a well-established biguanide that primarily reduces hepatic gluconeogenesis and increases insulin sensitivity. This compound, a major metabolite of mogrosides found in the fruit of Siraitia grosvenorii, has been shown to reduce blood glucose, improve insulin tolerance, and exert anti-inflammatory and antioxidant effects. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding of their respective in vivo performance.
Quantitative Data Comparison
The following tables summarize the in vivo effects of this compound and metformin on key glycemic parameters from various studies. It is crucial to note that these data are not from direct comparative studies and experimental conditions may vary.
Table 1: In Vivo Efficacy of this compound on Glycemic Control in Diabetic Animal Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change from Diabetic Control | Reference |
| Fasting Blood Glucose | Gestational Diabetes Mellitus (GDM) Mice | Mogroside IIIE | 30 mg/kg/day | 2 weeks | ↓ 35% | [1] |
| Fasting Blood Glucose | Type 2 Diabetic (T2DM) Mice | Mogroside-rich extract | 200 mg/kg/day | 28 days | Significantly lower (p < 0.01) | [2] |
| Glucose Tolerance (AUC) | Gestational Diabetes Mellitus (GDM) Mice | Mogroside IIIE | 30 mg/kg/day | 2 weeks | ↓ 28% | [1] |
Table 2: In Vivo Efficacy of Metformin on Glycemic Control in Diabetic Animal Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change from Diabetic Control | Reference |
| Fasting Blood Glucose | Streptozotocin (STZ)-induced Diabetic Mice | Metformin | 200 mg/kg/day | 34 days | Significantly lower (p < 0.05) | [3] |
| Blood Glucose (OGTT) | High-Fat Diet (HFD) Mice | Metformin | 400 mg/kg (acute dose) | 30 min post-dose | Improved glucose tolerance | [4] |
| Glycated Hemoglobin (HbA1c) | C57BL/6 Mice | Metformin | 0.1% w/w in diet | 66 weeks | Lower levels | [5] |
Experimental Protocols
Detailed methodologies from representative studies are provided below to allow for a critical evaluation of the presented data.
This compound In Vivo Efficacy Study Protocol
-
Animal Model: Gestational Diabetes Mellitus (GDM) was induced in female C57BL/6J mice by a single intraperitoneal injection of streptozotocin (STZ, 100 mg/kg) after 9.5 days of gestation.[1]
-
Treatment Groups:
-
Normal Control Group
-
GDM Model Group
-
Mogroside IIIE Treatment Group (30 mg/kg/day)
-
-
Administration: Mogroside IIIE was administered daily by oral gavage for two weeks.[1]
-
Key Parameters Measured:
-
Fasting blood glucose was measured weekly.
-
An oral glucose tolerance test (OGTT) was performed at the end of the treatment period. Mice were fasted for 12 hours and then administered glucose (2 g/kg) orally. Blood glucose levels were measured at 0, 30, 60, 90, and 120 minutes post-glucose administration. The area under the curve (AUC) was calculated.[1]
-
Serum insulin levels, inflammatory cytokines (TNF-α, IL-1β, IL-6), and oxidative stress markers were also assessed.[1]
-
Metformin In Vivo Efficacy Study Protocol
-
Animal Model: Type 1 diabetes was induced in male C57BL/6 mice by multiple low-dose intraperitoneal injections of STZ (60 mg/kg/day for 5 consecutive days).[3]
-
Treatment Groups:
-
Control Group
-
STZ-induced Diabetic Group
-
Metformin-treated Diabetic Group (200 mg/kg/day)
-
-
Administration: Metformin was administered daily by oral gavage for 34 days, starting after the confirmation of diabetes.[3]
-
Key Parameters Measured:
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating the in vivo efficacy of hypoglycemic agents.
Caption: Convergent signaling pathways of this compound and Metformin.
Caption: General experimental workflow for in vivo efficacy studies.
Discussion and Conclusion
Based on the available in vivo data from separate studies, both this compound and metformin demonstrate potent hypoglycemic effects. Metformin's efficacy is well-documented through extensive clinical use and research, primarily attributed to its inhibition of hepatic glucose production.[3][4][5][6][7] this compound, while less studied, shows promise as a natural alternative or complementary therapy. Its reported benefits extend beyond glucose lowering to include anti-inflammatory and antioxidant activities, which are relevant to addressing the multifaceted nature of type 2 diabetes and its complications.[1][2][8]
Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy, safety, and long-term outcomes of this compound and metformin. Such studies would provide invaluable data for drug development professionals and clinicians in evaluating the therapeutic potential of this compound as a novel treatment for type 2 diabetes.
References
- 1. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology [archrazi.areeo.ac.ir]
- 2. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 3. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin exerts glucose-lowering action in high-fat fed mice via attenuating endotoxemia and enhancing insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport [ouci.dntb.gov.ua]
- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Mogroside III-E and Siamenoside I
A Comparative Analysis of Mogroside III-E and Siamenoside I for Researchers and Drug Development Professionals
Introduction
This compound and Siamenoside I are prominent triterpenoid glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). Both compounds are recognized for their intense sweetness and are subjects of growing interest within the pharmaceutical and nutraceutical industries for their potential health benefits. This guide provides a detailed comparative study of their physicochemical properties, pharmacokinetic profiles, and biological activities, supported by experimental data and protocols to aid researchers in their investigations.
Structural and Physicochemical Properties
This compound and Siamenoside I share a common aglycone backbone, mogrol, but differ in the number and linkage of their glycosidic units. This structural difference influences their physicochemical properties.
| Property | This compound | Siamenoside I |
| Chemical Formula | C₄₈H₈₂O₁₉[1] | C₅₄H₉₂O₂₄[2][3][4] |
| Molecular Weight | 963.15 g/mol [1] | 1125.29 g/mol [2][3] |
| Structure | A triglycoside of mogrol. | A pentaglycoside of mogrol. |
| Solubility | Soluble in DMSO (100 mg/mL with sonication).[5] | Soluble in DMSO (100 mg/mL with sonication), Water (50 mg/mL with sonication), and Ethanol.[6][7][8] |
| Sweetness | Lacks a sweet taste.[9] | Reported to be approximately 563 times sweeter than a 5% sucrose solution, making it the sweetest of the mogrosides.[10][11] |
Pharmacokinetic Profile: A Shared Metabolic Fate
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and Siamenoside I is crucial for evaluating their therapeutic potential. A key finding in their pharmacokinetic profiles is their metabolism by the gut microbiota.
In Vitro Metabolism:
A comparative in vitro study utilizing pooled human intestinal fecal homogenates demonstrated that both this compound and Siamenoside I are metabolized to a common terminal deglycosylated metabolite, mogrol.[1][10] This suggests that despite their structural differences, they share a common metabolic fate within the gastrointestinal tract, where gut bacteria hydrolyze the glycosidic bonds.[1][10] This deglycosylation is a critical step, as the aglycone, mogrol, is believed to be the primary form absorbed into systemic circulation.
In Vivo Metabolism of Siamenoside I:
Studies in rats have shown that after oral administration, Siamenoside I undergoes extensive metabolism, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation.[12][13][14] Notably, this compound has been identified as a major and the most widely distributed metabolite of Siamenoside I in rats, being found in the intestine, stomach, kidney, and brain.[13][14][15] This indicates that the biological activities observed in vivo after Siamenoside I administration could be partially attributed to its metabolite, this compound.
The logical relationship of their metabolism is illustrated in the following diagram:
Comparative Biological Activities
Both this compound and Siamenoside I have been investigated for a range of biological activities. While direct comparative studies with quantitative data are limited, existing research provides insights into their individual effects.
| Biological Activity | This compound | Siamenoside I |
| Anti-inflammatory | Inhibits nitric oxide (NO) release. Modulates the TLR4/MyD88-MAPK signaling cascade to reduce lung inflammation.[16] | Limited direct evidence, though mogrosides, in general, are known for their anti-inflammatory properties.[5] |
| Antioxidant | Reduces levels of oxidative stress-related biomarkers.[17] | Mogrosides, as a class, have demonstrated antioxidant activity.[5] |
| Metabolic Regulation | Attenuates gestational diabetes mellitus by activating the AMPK signaling pathway. Alleviates high glucose-induced inflammation and oxidative stress in podocytes via the AMPK/SIRT1 signaling pathway.[18] | Exhibits maltase inhibitory activity with an IC50 value of 10-12 mM.[19][20] |
| Anti-fibrotic | Reduces pulmonary and liver fibrosis by inhibiting the TLR4 signaling pathway.[16] | No direct evidence found. |
Mechanism of Action: Signaling Pathway Modulation
This compound:
Research has elucidated specific signaling pathways through which this compound exerts its biological effects.
-
AMPK/SIRT1 Pathway Activation: this compound has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This activation is crucial for its protective effects against high glucose-induced cellular damage.[18]
-
TLR4/NF-κB Pathway Inhibition: this compound can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/nuclear factor kappa B (NF-κB) signaling pathway.[16] This pathway is a key regulator of the innate immune response and inflammation.
The signaling pathway for this compound's anti-inflammatory and metabolic regulatory effects is depicted below:
Siamenoside I:
While Siamenoside I is a potent sweetener and exhibits some biological activities like maltase inhibition, detailed studies on its direct interaction with signaling pathways such as AMPK and TLR4 are not as prevalent in the current literature. Its in vivo effects may be mediated, in part, by its metabolic conversion to this compound.
Experimental Protocols
For researchers aiming to investigate and compare the biological activities of this compound and Siamenoside I, the following are detailed protocols for key experiments.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Keep the solution in a dark container to prevent degradation.
-
Prepare a series of concentrations for this compound, Siamenoside I, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).[10]
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells containing samples and a blank (solvent only).[2]
-
Incubate the plate in the dark at room temperature for 30 minutes.[2][10]
-
Measure the absorbance at 517 nm using a microplate reader.[10]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
Nitric Oxide (NO) Inhibition Assay in Macrophages (Anti-inflammatory Activity)
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow:
Protocol:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, Siamenoside I, or a positive control (e.g., L-NMMA) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[6]
-
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 100 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[6]
-
-
Calculation:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
Western Blot Analysis for AMPK and TLR4/NF-κB Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK, TLR4, IκBα, and NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein levels to determine the extent of pathway activation or inhibition.
-
Conclusion
This compound and Siamenoside I, while structurally related, exhibit distinct profiles. Siamenoside I is a potent natural sweetener, whereas this compound is tasteless but demonstrates significant biological activities, including anti-inflammatory and metabolic regulatory effects through the modulation of key signaling pathways like AMPK and TLR4/NF-κB. A crucial aspect of their pharmacology is their shared metabolic conversion to mogrol by the gut microbiota, with this compound also being a major metabolite of Siamenoside I in vivo. This suggests that the bioactivity of Siamenoside I may be, in part, due to its conversion to this compound.
For researchers, this comparative guide highlights the need for further direct comparative studies to quantify the differences in their biological activities. The provided experimental protocols offer a framework for such investigations. Understanding the distinct yet interconnected properties of these two mogrosides will be instrumental in their development as therapeutic agents or functional food ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scivisionpub.com [scivisionpub.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and activity of the TLR4/NF-κB signaling pathway in mouse intestine following administration of a short-term high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating the Mechanism of Mogroside III-E on the TLR4 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mogroside III-E's mechanism of action on the Toll-like receptor 4 (TLR4) signaling pathway against two well-characterized TLR4 inhibitors, TAK-242 (Resatorvid) and Eritoran. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the involved pathways and workflows to support research and development in inflammation and immunology.
Executive Summary
This compound, a natural triterpenoid glycoside, has demonstrated significant anti-inflammatory properties by inhibiting the TLR4 signaling pathway.[1][2] This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. This guide compares the efficacy and mechanism of this compound with TAK-242, a small molecule inhibitor that targets the intracellular TIR domain of TLR4, and Eritoran, a synthetic lipid A analog that acts as a competitive antagonist of the TLR4/MD2 complex. The presented data will aid in evaluating the potential of this compound as a therapeutic agent targeting TLR4-mediated inflammation.
Comparative Data on TLR4 Pathway Inhibition
The following tables summarize the quantitative effects of this compound, TAK-242, and Eritoran on key components and downstream targets of the TLR4 signaling pathway.
Table 1: Effect on TLR4 Pathway Protein Expression and Activation
| Compound | Target Protein | Effect | Concentration/Dose | Cell Type/Model | Source |
| This compound | TLR4 | Down-regulation | High Dose (in vivo) | Isoproterenol-induced myocardial fibrosis in mice | [1][2] |
| MyD88 | Down-regulation | High Dose (in vivo) | Isoproterenol-induced myocardial fibrosis in mice | [1][2] | |
| p-NF-κB-p65 | Reduced Expression | High Dose (in vivo) | Isoproterenol-induced myocardial fibrosis in mice | [1][2] | |
| TAK-242 | TLR4 | No change in total expression, but significant decrease in TLR4 positive cells with treatment | 1.0 mg/kg (in vivo) | Rat DCD liver IRI model | [3] |
| p-JNK | 32% reduction | 1 µM | Stearate-treated L6 myotubes | [4] | |
| p-p38 | 37% reduction | 1 µM | Stearate-treated L6 myotubes | [4] | |
| Eritoran | MyD88 | Decreased expression | 10 mg/kg (in vivo) | Fast-food diet-fed mice | [5] |
| NF-κB p65 nuclear translocation | Suppressed | 10 mg/kg (in vivo) | Fast-food diet-fed mice | [5] | |
| p-p38 & p-JNK | Reduced phosphorylation | 10 mg/kg (in vivo) | Fast-food diet-fed mice | [5] |
Table 2: Effect on Pro-inflammatory Cytokine Production
| Compound | Cytokine | Effect | IC50 / Concentration | Cell Type/Model | Source |
| This compound | TNF-α | Ameliorated increase | High Dose (in vivo) | Isoproterenol-induced myocardial fibrosis in mice | [2] |
| IL-1β | Ameliorated increase | High Dose (in vivo) | Isoproterenol-induced myocardial fibrosis in mice | [2] | |
| IL-6 | Ameliorated increase | High Dose (in vivo) | Isoproterenol-induced myocardial fibrosis in mice | [2] | |
| TAK-242 | IL-6 | Inhibition | - | LPS-stimulated human FLS | [6] |
| IL-8 | Significant inhibition | 0.5 µg/ml | LPS-stimulated MH7A cells | [6] | |
| TNF-α | Almost complete suppression | - | LPS-stimulated RAW264.7 cells | ||
| Eritoran | TNF-α | Inhibition | - | LPS-stimulated human whole blood | |
| IL-6 | Blocked production | - | LPS-stimulated human whole blood |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the TLR4 signaling pathway with the points of intervention for each compound and a typical experimental workflow for validating their mechanisms.
References
- 1. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway [ijbms.mums.ac.ir]
- 2. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK242 suppresses the TLR4 signaling pathway and ameliorates DCD liver IRI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eritoran Attenuates Hepatic Inflammation and Fibrosis in Mice with Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eritoran - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducibility of Mogroside III-E Biotransformation Methods
For researchers, scientists, and drug development professionals, the efficient and reproducible production of specific mogroside congeners is of paramount importance. Mogroside III-E, a triglucoside of mogrol, is of particular interest due to its potential bioactivities. This guide provides a comparative analysis of common biotransformation methods for producing this compound from the more abundant Mogroside V, with a focus on reproducibility, supported by experimental data and detailed protocols.
This document outlines and compares three primary biological methods for the conversion of Mogroside V to this compound: fermentation using the yeast Saccharomyces cerevisiae, particularly strains with specific gene deletions; biotransformation with the mycelium of the medicinal mushroom Ganoderma lucidum; and conversion using fungal endophytes. Each method leverages the activity of β-glucosidases to selectively hydrolyze glucose moieties from the Mogroside V molecule.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for each biotransformation method, offering a clear comparison of their performance.
| Parameter | Saccharomyces cerevisiae (Δkre6 mutant) | Ganoderma lucidum (Mycelium) | Fungal Endophyte (Muyocopron sp. A5) |
| Biocatalyst | Whole-cell yeast | Whole-cell mycelium | Whole-cell fungus |
| Key Enzyme | β-glucosidase (Exg1) | Secreted β-glucosidases | Secreted glycosidases |
| Substrate | Mogroside V | Mogroside V | Mogroside V |
| Primary Product | This compound | This compound | Siamenoside I (intermediate), this compound |
| Reaction Time | Information not readily available | > 21 days for significant conversion | ~3 days for this compound formation |
| Conversion Yield | Facilitated production reported, specific yield not detailed[1][2] | Purity of this compound increased from 11.71% to 54.19% after purification[3][4] | Intermediate (Siamenoside I) yield of 4.88 g/L from 7.5 g/L Mogroside V after 36h[5][6][7] |
| Reproducibility | Generally high for yeast fermentations with defined strains and media | Dependent on consistent mycelial culture and enzyme secretion | Can vary depending on the stability of the fungal strain and culture conditions |
| Scalability | Highly scalable, well-established industrial fermentation processes | Scalable, with established methods for fungal fermentation | Potentially scalable, but may require more optimization for large-scale production |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Biotransformation using Saccharomyces cerevisiae (Δkre6 mutant)
This protocol is based on the findings that deletion of the KRE6 gene in S. cerevisiae enhances the production of this compound from Mogroside V[1][2].
a. Yeast Strain and Culture Conditions:
-
Yeast Strain: Saccharomyces cerevisiae BY4741 with a complete deletion of the KRE6 gene.
-
Media: YPD medium (1% yeast extract, 2% peptone, 2% glucose).
-
Culture: Inoculate a single colony of the Δkre6 mutant into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm). Use this starter culture to inoculate a larger volume of YPD for the biotransformation.
b. Biotransformation Reaction:
-
Prepare the main culture by inoculating YPD medium with the overnight starter culture to an initial OD₆₀₀ of 0.2.
-
Grow the culture at 30°C with shaking until it reaches the mid-log phase (OD₆₀₀ ≈ 1.0-2.0).
-
Add a sterile solution of Mogroside V to the culture to a final concentration of 1-5 g/L.
-
Continue the incubation at 30°C for 48-72 hours.
-
Monitor the conversion of Mogroside V to this compound at regular intervals by collecting samples for HPLC analysis.
c. Sample Preparation and Analysis:
-
Centrifuge the collected culture samples to separate the yeast cells from the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtrate using HPLC-ELSD or HPLC-MS/MS to quantify the concentrations of Mogroside V and this compound.
Biotransformation using Ganoderma lucidum Mycelium
This method utilizes the β-glucosidase activity of Ganoderma lucidum mycelium to convert Mogroside V to this compound[3][4].
a. Fungal Strain and Culture Conditions:
-
Fungal Strain: Ganoderma lucidum.
-
Media: Malt extract broth (2% malt extract, 0.1% peptone).
-
Culture: Inoculate the malt extract broth with a piece of G. lucidum mycelium from a PDA plate. Grow in a stationary culture at 25°C in the dark for 14-21 days.
b. Biotransformation Reaction:
-
After the initial growth phase, add a sterile aqueous solution of Luo Han Guo extract (containing Mogroside V) to the culture medium to a final concentration of 1-2% (w/v).
-
Continue the static incubation at 25°C for an additional 21 days.
-
Monitor the biotransformation by periodically sampling the culture medium.
c. Product Purification and Analysis:
-
After the incubation period, harvest the culture broth and separate the mycelium by filtration.
-
The supernatant, enriched with this compound, can be purified using macroporous resins (e.g., HP-20)[3][4].
-
Analyze the fractions before and after purification using HPLC to determine the purity and recovery of this compound.
Biotransformation using Fungal Endophytes (Muyocopron sp. A5)
This protocol is based on the ability of the endophytic fungus Muyocopron sp. A5 to convert Mogroside V into Siamenoside I and subsequently into this compound[5][6][7].
a. Fungal Strain and Culture Conditions:
-
Fungal Strain: Muyocopron sp. A5.
-
Media: Potato Dextrose Broth (PDB).
-
Culture: Inoculate PDB with the mycelium of Muyocopron sp. A5 and grow at 28°C with shaking (150 rpm) for 3-5 days to obtain a seed culture.
b. Biotransformation Reaction:
-
Prepare the main fermentation medium with optimized components: 5 g/L Luo Han Guo extract, 5 g/L NH₄NO₃, 2.0 g/L KH₂PO₄, 0.5 g/L NaCl, 0.4 g/L MgSO₄·7H₂O, and 0.04 g/L ZnSO₄·7H₂O[6].
-
Inoculate the main fermentation medium with the seed culture (10% v/v).
-
Incubate at 28°C with shaking (150 rpm).
-
The biotransformation proceeds through Siamenoside I as a major intermediate, which peaks at around 36 hours.
-
Continue the fermentation for approximately 3 days to achieve the conversion to this compound.
c. Analysis of Products:
-
Collect samples from the fermentation broth at different time points.
-
Centrifuge the samples and filter the supernatant.
-
Analyze the supernatant by HPLC to quantify Mogroside V, Siamenoside I, and this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biotransformation pathways and a general experimental workflow.
Caption: General biotransformation pathway of Mogroside V.
Caption: General experimental workflow for this compound biotransformation.
References
- 1. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma lucidum mycelium and the purification of mogroside III E by macroporous resins [rcihe.cgust.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Plant endophytic fungi exhibit diverse biotransformation pathways of mogrosides and show great potential application in siamenoside I production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant endophytic fungi exhibit diverse biotransformation pathways of mogrosides and show great potential application in siamenoside I production [journal.hep.com.cn]
Quantitative Comparison of Mogroside Content in Different Monk Fruit Cultivars: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of monk fruit (Siraitia grosvenorii) cultivars with optimal mogroside content is a critical starting point for the development of natural sweeteners and therapeutic agents. This guide provides a comparative analysis of mogroside levels in various monk fruit cultivars, supported by experimental data and detailed methodologies.
The primary sweet components in monk fruit are a group of triterpene glycosides known as mogrosides. Among these, Mogroside V is the most abundant and a key contributor to the characteristic sweetness of the fruit extract.[1] The concentration of these compounds can vary significantly between different cultivars, influencing not only the sweetness profile but also the potential therapeutic efficacy of the derived extracts. This guide synthesizes available data to facilitate informed cultivar selection for research and development purposes.
Comparative Analysis of Mogroside Content
The following table summarizes the quantitative data on the content of key mogrosides, Mogroside V and Siamenoside I, in different monk fruit cultivars. The data is derived from studies employing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a standard analytical technique for the quantification of these compounds. The presented values represent the yield of mogrosides in milligrams per gram of the fruit's dry weight (DW), assessed at the optimal harvest period of 75 to 90 days after pollination to ensure peak glycoside accumulation.[2]
| Cultivar Code | Description | Location | Mogroside V (mg/g DW) | Siamenoside I (mg/g DW) |
| GX-1 | Qingpi x Changtan | Changtangou, Guangxi | ~12.5 | ~0.25 |
| GX-2 | Qingpi x Hongmao | Changtangou, Guangxi | ~10.0 | ~0.20 |
| GX-3 | Qingpi | Guzheng, Guangxi | ~9.5 | ~0.15 |
| GZ | Qingpi | Deshun, Guizhou | ~8.0 | ~0.18 |
| HN | Qingpi | Yongzhou, Hunan | ~7.5 | ~0.10 |
Data synthesized from Wang et al. (2019). The values are approximated from graphical representations and should be considered indicative.
Experimental Protocols
The quantification of mogrosides in monk fruit cultivars is a multi-step process that involves meticulous sample preparation, followed by sophisticated analytical techniques. The following is a detailed methodology based on established protocols.
Sample Preparation
-
Harvesting and Storage: Monk fruits are harvested at optimal maturity (75-90 days post-pollination). To preserve the integrity of the mogrosides, the fruits are immediately cold-packed and stored frozen at -20°C until processing.[2]
-
Lyophilization and Homogenization: The frozen fruits are freeze-dried (lyophilized) to remove water content without degrading the thermolabile mogrosides. The dried fruit samples are then crushed into a fine powder (typically <65 mesh) to ensure homogeneity and increase the surface area for efficient extraction.[2]
Mogroside Extraction
-
Solvent Extraction: A precisely weighed amount of the dried monk fruit powder (e.g., 0.5 g) is subjected to solvent extraction. A common and effective solvent system is an 80:20 (v/v) mixture of methanol and water.
-
Ultrasonication: To enhance the extraction efficiency, the sample and solvent mixture is sonicated. This process uses ultrasonic waves to disrupt the plant cell walls, facilitating the release of mogrosides into the solvent.
-
Centrifugation and Filtration: The resulting slurry is centrifuged at high speed to separate the solid plant debris from the liquid extract. The supernatant, containing the dissolved mogrosides, is then carefully collected and filtered, typically through a 0.22 µm syringe filter, to remove any remaining particulate matter before analytical injection.
Quantitative Analysis by HPLC-MS/MS
-
Instrumentation: The quantitative determination of mogrosides is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS). This setup allows for excellent separation and highly sensitive and selective detection of the target compounds.[2]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of mogrosides.
-
Mobile Phase: A gradient elution is employed using a mixture of water with a small percentage of formic acid (for better ionization) and acetonitrile or methanol. The gradient allows for the sequential elution of different mogrosides based on their polarity.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for the quantification of individual mogrosides.
-
-
Quantification: The concentration of each mogroside is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of the respective mogrosides.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the quantitative analysis of mogrosides from monk fruit.
Caption: Experimental workflow for mogroside quantification in monk fruit.
References
A Comparative Analysis of Mogroside III-E and Conventional Anti-Inflammatory Agents
For Immediate Release
[City, State] – [Date] – A comprehensive review of available experimental data highlights the potential of Mogroside III-E, a natural compound isolated from Siraitia grosvenorii, as a potent anti-inflammatory agent. This comparison guide provides an objective analysis of its efficacy against established anti-inflammatory drugs, Indomethacin and Dexamethasone, offering valuable insights for researchers, scientists, and drug development professionals.
Efficacy Overview
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Its efficacy, alongside that of Indomethacin and Dexamethasone, has been evaluated in various in vitro and in vivo models. This guide synthesizes the available quantitative data to facilitate a direct comparison of their anti-inflammatory potential.
Table 1: Comparative Anti-Inflammatory Efficacy
| Compound | In Vitro: Inhibition of Nitric Oxide (NO) Production (IC50) in LPS-stimulated RAW 264.7 Macrophages | In Vivo: Inhibition of Carrageenan-Induced Paw Edema |
| This compound | Data not available in comparative studies | 23.3% (at 200 mg/kg)¹[1] |
| Indomethacin | ~10.07 µM[2] | 15.2% (at 10 mg/kg)¹[1] |
| Dexamethasone | IC50 between 1 and 10 nM[3] | 34.5% (at 2 mg/kg)[4] |
¹Note: The data for this compound in the in vivo model is for a residual extract of Siraitia grosvenorii containing multiple mogrosides, including this compound. The data for Indomethacin in the same study is provided for comparison.
Mechanisms of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of these compounds are intrinsically linked to their ability to interfere with specific molecular signaling cascades.
This compound is understood to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) mediated activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Indomethacin , a classic nonsteroidal anti-inflammatory drug (NSAID), primarily functions by non-selectively inhibiting COX-1 and COX-2 enzymes. This action blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some evidence also suggests that Indomethacin can modulate the NF-κB and p38 MAPK pathways.[5][6][7]
Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and activator protein-1 (AP-1).[3][4][8] Dexamethasone has also been shown to inhibit the p38 MAPK pathway.[3][4]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams illustrate the key signaling pathways modulated by each compound.
Caption: this compound inhibits the NF-κB and MAPK signaling pathways.
Caption: Indomethacin primarily inhibits COX-1 and COX-2 enzymes.
Caption: Dexamethasone acts through the glucocorticoid receptor to modulate gene expression.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Indomethacin, or Dexamethasone). The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-only control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Caption: Workflow for in vitro nitric oxide inhibition assay.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This widely used animal model evaluates the anti-edematous effect of a compound in response to an acute inflammatory stimulus.
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into control and treatment groups. The test compounds (this compound, Indomethacin, or Dexamethasone) or vehicle (control) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Conclusion
The available data suggests that this compound possesses notable anti-inflammatory properties, acting through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative studies providing IC50 values against established drugs like Indomethacin and Dexamethasone are still emerging, the existing in vivo data for mogroside-containing extracts is promising. Further research is warranted to fully elucidate the comparative efficacy and therapeutic potential of purified this compound. This guide provides a foundational understanding for researchers interested in exploring the anti-inflammatory applications of this natural compound.
References
- 1. Analgesic, Anti-Inflammatory, and Chondroprotective Activities of Siraitia grosvenorii Residual Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Mogroside V: A Promising Anti-Inflammatory Compound Targeting miR-21-5p/SPRY1 Axis_Chemicalbook [chemicalbook.com]
- 6. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Mogroside III-E: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and procedural steps for the proper disposal of Mogroside III-E, a triterpene glycoside derived from the monk fruit, Siraitia grosvenorii. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established laboratory waste disposal protocols is paramount.[1]
Safety and Handling Profile
The Safety Data Sheet (SDS) for this compound indicates that it is not a flammable, reactive, corrosive, or acutely toxic substance.[1] No specific personal protective equipment is required for handling, though standard laboratory practices such as wearing gloves and eye protection are always recommended.[1]
Key Safety Data for this compound:
| Property | Value |
| GHS Classification | Not classified as hazardous[1] |
| Flammability | Product is not flammable[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| Personal Protection | No special measures required[1] |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water[1] |
Standard Disposal Procedure for this compound
The following step-by-step procedure is based on general chemical waste disposal guidelines and the specific information available for this compound.
Step 1: Waste Characterization
Before disposal, confirm that the waste is solely this compound and not mixed with any hazardous solvents or other regulated chemicals. If this compound is dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. For instance, if dissolved in a combustible solvent like ethanol or DMSO, it may be suitable for incineration.[2][3]
Step 2: Container Selection and Labeling
-
Container Choice : Use a suitable, well-sealed container for the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]
-
Labeling : Clearly label the waste container. Even for non-hazardous waste, proper labeling prevents accidental misuse. The label should include:
Step 3: Disposal Pathway
Given that this compound is not classified as hazardous, there are a few potential disposal pathways. The appropriate choice depends on local regulations and institutional policies.
-
Disposal as Non-Hazardous Solid Waste : For pure, solid this compound, disposal in the regular trash may be permissible if it is securely contained and local regulations allow for it.[6] Always confirm with your institution's Environmental Health and Safety (EHS) office.
-
Incineration : One Safety Data Sheet for Mogroside III suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator.[2] This is a common method for non-hazardous organic materials.
-
Hazardous Waste Program : While this compound itself is not hazardous, if it is part of a mixture or if your institution's policy is to treat all chemical waste as potentially hazardous, it should be disposed of through your EHS hazardous waste program.[4][7]
Never dispose of this compound, or any chemical, down the drain without explicit written permission from your EHS department. [4][6]
Step 4: Empty Container Disposal
Empty containers that held this compound should be managed as follows:
-
Triple Rinsing : Triple-rinse the container with a suitable solvent (such as water or ethanol).[5][8]
-
Rinsate Collection : The rinsate from a container that held a non-hazardous material like this compound can typically be disposed of down the drain, but it is best practice to confirm this with your EHS office.
-
Container Disposal : After triple-rinsing and air-drying, deface the original label and dispose of the container in the regular trash or recycling, as appropriate for your facility.[5][8]
Experimental Protocol: General Guidance for Chemical Waste Disposal
While a specific experimental protocol for the disposal of this compound is not available due to its non-hazardous nature, the following general laboratory procedure for handling chemical waste should be followed:
-
Segregation : Always segregate chemical waste based on compatibility.[5][8] Do not mix this compound waste with other chemical waste streams unless you have confirmed they are compatible.
-
Storage : Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[8]
-
Documentation : Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.
-
Consultation : When in doubt, always consult your institution's EHS office for guidance. They can provide specific instructions based on local, state, and federal regulations.[4][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Mogroside III | CAS:130567-83-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Mogroside III-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Mogroside III-E in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and to maintain the integrity of research activities.
I. Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound indicate that the substance is not classified as hazardous, other related compounds have been noted to cause potential respiratory, skin, and eye irritation.[1] Therefore, a conservative approach to personal protection is recommended.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., Nitrile gloves).[2][3] | To prevent skin contact and potential irritation.[1][2] |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2] | To protect against accidental splashes or dust getting into the eyes, which may cause irritation.[1] |
| Respiratory Protection | For operations that may generate dust, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | To prevent inhalation of airborne particles that could cause respiratory tract irritation.[1] This is especially important when handling the substance as a powder. |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[2] | To provide a barrier against accidental spills and contamination of personal clothing. |
II. Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Recommended long-term storage temperature is -20°C.[4] For short-term storage, 2-8°C is acceptable.[4] Some suppliers recommend storage at -80°C for 6 months or -20°C for 1 month, protected from light.[5]
2. Preparation and Handling:
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]
-
Handle the substance in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a Class II Biosafety Cabinet.[7]
-
Avoid the formation of dust and aerosols.[1]
-
Gently shake the vial if the compound has adhered to the neck or cap during transportation.[6]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke when using this product.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined in Section I.
-
For small spills, pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the product enter drains.[1]
4. First Aid Measures:
-
After Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
After Skin Contact: Wash off with soap and plenty of water.[1]
-
After Eye Contact: Flush eyes with water as a precaution.[1]
-
After Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
III. Disposal Plan
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the substance to enter sewers or surface/ground water.[8]
IV. Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. biosynth.com [biosynth.com]
- 3. hsa.ie [hsa.ie]
- 4. biocrick.com [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mogroside III-A2 | CAS:88901-43-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. gerpac.eu [gerpac.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
